OTS186935
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H26ClN5O2 |
|---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C25H26ClN5O2/c1-32-23-13-24(33-2)21(26)12-20(23)22-16-31-10-6-19(11-25(31)29-22)30-9-5-18(15-30)28-14-17-3-7-27-8-4-17/h3-4,6-8,10-13,16,18,28H,5,9,14-15H2,1-2H3/t18-/m0/s1 |
InChI Key |
YDTCRGKEOJGNHD-SFHVURJKSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1C2=CN3C=CC(=CC3=N2)N4CC[C@@H](C4)NCC5=CC=NC=C5)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CN3C=CC(=CC3=N2)N4CCC(C4)NCC5=CC=NC=C5)Cl)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of OTS186935: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OTS186935 is a potent and selective small molecule inhibitor of the protein methyltransferase Suppressor of Variegation 3-9 Homolog 2 (SUV39H2). Its mechanism of action centers on the epigenetic regulation of gene expression and the modulation of the DNA damage response, presenting a promising avenue for anti-cancer therapy. This technical guide provides an in-depth overview of the core mechanism of this compound, including its molecular target, downstream cellular effects, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development.
Introduction to this compound and its Target: SUV39H2
This compound is an imidazo[1,2-a]pyridine (B132010) derivative identified as a highly potent inhibitor of SUV39H2, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. SUV39H2, also known as Lysine (B10760008) N-methyltransferase 1B (KMT1B), is a key enzyme in the regulation of chromatin structure and gene expression.
The primary function of SUV39H2 is to catalyze the transfer of methyl groups to the lysine 9 residue of histone H3 (H3K9), leading to the formation of di- and tri-methylated H3K9 (H3K9me2 and H3K9me3).[1][2] H3K9me3 is a canonical mark of heterochromatin, a tightly packed form of DNA that is transcriptionally silent. By depositing this mark, SUV39H2 plays a crucial role in epigenetic silencing, which is vital for maintaining genomic stability.[1]
In several cancers, SUV39H2 is overexpressed and acts as an oncogene, contributing to tumor initiation and progression. Furthermore, SUV39H2 has been implicated in chemoresistance through its regulation of the DNA damage response.[2] Specifically, SUV39H2 methylates histone H2AX at lysine 134, a modification that promotes the phosphorylation of H2AX to form γ-H2AX, a critical step in the repair of DNA double-strand breaks.[2] Given its selective expression in cancer cells and its role in tumorigenesis, SUV39H2 is an attractive molecular target for cancer therapeutics.
Core Mechanism of Action
The mechanism of action of this compound is twofold, stemming directly from its inhibition of SUV39H2's methyltransferase activity:
-
Epigenetic Reprogramming through Inhibition of H3K9 Trimethylation: By inhibiting SUV39H2, this compound prevents the trimethylation of H3K9. This leads to a global reduction in H3K9me3 levels, which in turn can lead to the reactivation of tumor suppressor genes that were epigenetically silenced. This alteration of the epigenetic landscape can induce cancer cell apoptosis.[1][2]
-
Modulation of the DNA Damage Response via Reduction of γ-H2AX: this compound's inhibition of SUV39H2 prevents the methylation of histone H2AX at lysine 134. This, in turn, reduces the subsequent phosphorylation of H2AX, leading to lower levels of γ-H2AX.[2] A reduction in γ-H2AX impairs the cancer cells' ability to efficiently repair DNA double-strand breaks, which can sensitize them to DNA-damaging agents like chemotherapy and radiation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Value | Reference |
| SUV39H2 Enzymatic Inhibition (IC50) | 6.49 nM | [2] |
| A549 Cell Growth Inhibition (IC50) | 0.67 µM | [2] |
Table 1: In Vitro Activity of this compound
| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-231 (Breast Cancer) | 10 mg/kg, intravenous, once daily for 14 days | 42.6% | [1] |
| A549 (Lung Cancer) | 25 mg/kg, intravenous, once daily for 14 days | 60.8% | [1] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its preclinical evaluation.
Experimental Protocols
In Vitro SUV39H2 Inhibition Assay (Representative Protocol)
This protocol is based on a radiometric filter-binding assay.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT).
-
Enzyme and Substrate Addition: In a 96-well plate, add recombinant human SUV39H2 enzyme, a biotinylated histone H3 peptide substrate, and varying concentrations of this compound.
-
Initiation of Reaction: Start the reaction by adding S-[methyl-³H]-adenosyl-L-methionine (³H-SAM).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 1 hour).
-
Termination of Reaction: Stop the reaction by adding an excess of cold, non-radiolabeled SAM.
-
Capture of Biotinylated Peptide: Transfer the reaction mixture to a streptavidin-coated filter plate.
-
Washing: Wash the plate multiple times with a wash buffer to remove unincorporated ³H-SAM.
-
Detection: Add a scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., A549 or MDA-MB-231) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then harvest and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K9me3, γ-H2AX, total H3, total H2AX, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment and Harvesting: Treat cells with this compound for a specified time, then harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mouse Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231 or A549) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and vehicle control groups. Administer this compound intravenously at the specified dose and schedule (e.g., 10 or 25 mg/kg, once daily for 14 days).[1]
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers regularly and calculate the tumor volume (Volume = (width)² x length/2).
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition for the treated group compared to the control group.
Conclusion
This compound is a potent SUV39H2 inhibitor with a well-defined dual mechanism of action involving epigenetic modulation and interference with the DNA damage response. Preclinical data strongly support its potential as an anti-cancer agent, both as a monotherapy and potentially in combination with other therapies. The detailed information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic applications of this compound and other SUV39H2 inhibitors.
References
An In-depth Technical Guide to OTS186935: A Potent and Selective SUV39H2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Suppressor of variegation 3-9 homolog 2 (SUV39H2) is a histone methyltransferase frequently overexpressed in a multitude of human cancers, where it functions as an oncogene by promoting transcriptional repression and chemoresistance. OTS186935 has emerged as a potent and selective small-molecule inhibitor of SUV39H2, demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its investigation. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively study and potentially advance SUV39H2 inhibition as a novel therapeutic strategy in oncology.
Introduction: The Role of SUV39H2 in Cancer
SUV39H2 is a key epigenetic modifier that catalyzes the di- and tri-methylation of histone H3 at lysine (B10760008) 9 (H3K9me2/3), a hallmark of heterochromatin formation and transcriptional gene silencing.[1] Elevated levels of SUV39H2 are observed in a wide range of malignancies, including breast, lung, and prostate cancers, as well as leukemia.[2] The oncogenic role of SUV39H2 is attributed to its ability to silence tumor suppressor genes and its involvement in DNA damage repair pathways.[2][3] Notably, SUV39H2-mediated methylation of histone H2AX at lysine 134 enhances the formation of phosphorylated H2AX (γ-H2AX), a critical component of the DNA damage response that can contribute to chemoresistance.[3] Due to its restricted expression in normal adult tissues (primarily in the testis) and its widespread overexpression in cancerous cells, SUV39H2 represents a compelling target for the development of novel anti-cancer therapeutics.
This compound: A Selective SUV39H2 Inhibitor
This compound is a small-molecule inhibitor that demonstrates high potency and selectivity for SUV39H2. By targeting the enzymatic activity of SUV39H2, this compound effectively reduces global levels of H3K9me3 and modulates the DNA damage response, thereby exhibiting anti-tumor effects and sensitizing cancer cells to conventional chemotherapeutic agents.[3]
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the methyltransferase activity of SUV39H2. This leads to a downstream cascade of cellular events, including:
-
Reduction of H3K9 Trimethylation: this compound treatment results in a significant decrease in the levels of H3K9me3, a key epigenetic mark maintained by SUV39H2. This can lead to the reactivation of silenced tumor suppressor genes.
-
Modulation of γ-H2AX Phosphorylation: By inhibiting SUV39H2-mediated methylation of H2AX, this compound can attenuate the formation of γ-H2AX, thereby impairing the DNA damage response and enhancing the efficacy of DNA-damaging agents like doxorubicin (B1662922).[3]
dot
Caption: Mechanism of Action of this compound.
Quantitative Data Presentation
The efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 (Enzymatic) | 6.49 nM | SUV39H2 | [3] |
| IC50 (Cell Growth) | 0.67 µM | A549 (Lung Cancer) | [3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Mouse Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | NOD.CB17-Prkdcscid/J | 10 mg/kg, i.v., daily for 14 days | 42.6% | [3] |
| Lung Cancer | A549 | BALB/cAJcl-nu/nu | 25 mg/kg, i.v., daily for 14 days | 60.8% | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of this compound.
dot
Caption: General Experimental Workflow for this compound Evaluation.
In Vitro SUV39H2 Enzymatic Assay (Non-Radioactive)
This protocol describes a non-radioactive method to determine the IC50 of this compound against SUV39H2.
-
Reagents and Materials:
-
Recombinant human SUV39H2 enzyme
-
Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA-GGK(Biotin))
-
S-Adenosyl-L-methionine (SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 1 mM DTT)
-
Anti-H3K9me3 antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well microplate
-
-
Procedure:
-
Coat a 96-well plate with the histone H3 peptide and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound or vehicle control to the wells.
-
Add recombinant SUV39H2 enzyme to all wells except the negative control.
-
Initiate the reaction by adding SAM to all wells.
-
Incubate the plate at 30°C for 1-2 hours.
-
Wash the plate three times with wash buffer.
-
Add the anti-H3K9me3 primary antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plate
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 4 x 10³ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the existing medium and add 100 µL of the diluted this compound or vehicle control to the wells.
-
Incubate for 72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Western Blotting for H3K9me3 and γ-H2AX
This protocol is for assessing the effect of this compound on the levels of H3K9me3 and γ-H2AX in cancer cells.
-
Reagents and Materials:
-
Cancer cell line of interest
-
This compound
-
Doxorubicin (for γ-H2AX induction)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me3, anti-γ-H2AX, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Plate cells and treat with this compound at the desired concentration and for the appropriate duration. For γ-H2AX analysis, co-treatment with a DNA-damaging agent like doxorubicin may be necessary.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Mouse Xenograft Model
This protocol outlines the in vivo evaluation of this compound in a mouse xenograft model.
-
Materials and Animals:
-
Cancer cell line of interest (e.g., MDA-MB-231 or A549)
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., 5% glucose solution)
-
Calipers
-
-
Procedure:
-
Subcutaneously implant cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10-25 mg/kg) or vehicle control intravenously once daily for a specified period (e.g., 14 days).
-
Measure tumor volume and mouse body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for H3K9me3).
-
Calculate the tumor growth inhibition (TGI) based on the differences in tumor volume between the treated and control groups.
-
Conclusion
This compound is a promising preclinical candidate for the targeted inhibition of SUV39H2 in cancer. Its well-defined mechanism of action, potent in vitro and in vivo efficacy, and its ability to sensitize cancer cells to chemotherapy underscore the therapeutic potential of targeting this key epigenetic regulator. The data and protocols presented in this guide provide a solid foundation for further investigation into the role of SUV39H2 in tumorigenesis and the clinical development of inhibitors like this compound. Continued research in this area is warranted to translate these promising preclinical findings into novel and effective anti-cancer therapies.
References
OTS186935: A Deep Dive into Target Selectivity and Preclinical Efficacy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
OTS186935 has emerged as a potent and selective small molecule inhibitor of the histone methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2). This technical guide provides a comprehensive overview of the target selectivity, mechanism of action, and preclinical anti-tumor activity of this compound. Through a detailed examination of its biochemical and cellular activity, alongside in vivo efficacy data, this document serves as a critical resource for researchers engaged in the fields of oncology, epigenetics, and drug discovery. All quantitative data is presented in structured tables, and key experimental protocols are detailed to support further investigation. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's biological context and experimental validation.
Introduction to this compound and its Target: SUV39H2
Suppressor of variegation 3-9 homolog 2 (SUV39H2), also known as KMT1B, is a lysine (B10760008) methyltransferase that plays a crucial role in epigenetic regulation.[1] It primarily catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of heterochromatin formation and transcriptional repression.[2] Dysregulation of SUV39H2 has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[2][3] this compound is a novel imidazo[1,2-a]pyridine (B132010) derivative identified as a potent inhibitor of SUV39H2's methyltransferase activity.[4]
Target Selectivity of this compound
This compound demonstrates high potency against its primary target, SUV39H2. While comprehensive quantitative data on its selectivity against a broad panel of other histone methyltransferases and kinases is not extensively available in the public domain, its characterization as a "selective" inhibitor is supported by its potent enzymatic inhibition and specific downstream cellular effects.
Potency against SUV39H2
Biochemical assays have established that this compound is a highly potent inhibitor of SUV39H2.
| Compound | Target | IC50 (nM) | Reference |
| This compound | SUV39H2 | 6.49 | [1] |
Table 1: In vitro enzymatic inhibitory potency of this compound against SUV39H2.
Mechanism of Action
The anti-tumor effects of this compound are attributed to its inhibition of SUV39H2, which leads to a cascade of downstream molecular events within cancer cells.
Inhibition of Histone H3 Lysine 9 Trimethylation (H3K9me3)
As a direct consequence of SUV39H2 inhibition, this compound reduces the levels of global H3K9me3 in cancer cells. This epigenetic modification is crucial for maintaining a condensed chromatin state and silencing the expression of tumor suppressor genes. By reversing this, this compound can lead to the reactivation of these silenced genes.
Regulation of γ-H2AX and Chemosensitization
A key aspect of this compound's mechanism of action is its ability to regulate the phosphorylation of H2AX at serine 139 (γ-H2AX). SUV39H2 has been shown to methylate histone H2AX, a modification that enhances the formation of γ-H2AX in response to DNA damage.[5] High levels of γ-H2AX are associated with DNA repair and chemoresistance in cancer cells.[5] By inhibiting SUV39H2, this compound reduces γ-H2AX levels, thereby sensitizing cancer cells to DNA-damaging agents like doxorubicin.[4]
Preclinical Anti-Tumor Activity
This compound has demonstrated significant anti-tumor activity in both cellular and in vivo models of cancer.
Cellular Activity
This compound exhibits potent growth inhibitory effects in various cancer cell lines, particularly those with high expression of SUV39H2.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | 0.67 | [1] |
Table 2: Cellular growth inhibitory potency of this compound.
In Vivo Efficacy
In vivo studies using xenograft models have confirmed the anti-tumor efficacy of this compound. Administration of the compound led to significant tumor growth inhibition without detectable toxicity.
| Xenograft Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| MDA-MB-231 | Breast Cancer | 10 mg/kg, IV, daily for 14 days | 42.6 | [1] |
| A549 | Lung Cancer | 25 mg/kg, IV, daily for 14 days | 60.8 | [1] |
Table 3: In vivo anti-tumor efficacy of this compound in xenograft models.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro SUV39H2 Methyltransferase Assay
This radiometric assay quantifies the methyltransferase activity of SUV39H2 and the inhibitory effect of this compound.
-
Reagents: Recombinant N-terminal GST-fused SUV39H2, biotin-conjugated histone H3 (1-21) peptide, S-[Methyl-³H]-adenosyl-L-Methionine, Streptavidin SPA beads, assay buffer (20 mM Tris pH 8.0, 10 mM MgCl₂, 50 mM NaCl, 10 mM DTT, 0.03% Tween-80).
-
Procedure:
-
Serially dilute this compound.
-
In a 96-well plate, mix the diluted compound with histone H3 peptide (final concentration 350 nM) and S-[Methyl-³H]-adenosyl-L-Methionine (final concentration 100 nM) in assay buffer.
-
Initiate the reaction by adding SUV39H2 (final concentration 20 nM).
-
Incubate at room temperature for 3 hours.
-
Stop the reaction by adding Streptavidin SPA beads.
-
Measure the radioactive signal using a microplate scintillation counter.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents: A549 cells, complete culture medium, this compound, Cell Counting Kit-8 (CCK-8) or MTT reagent, 96-well plates.
-
Procedure:
-
Seed A549 cells (4 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate for 72 hours.
-
Add CCK-8 or MTT solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm (for CCK-8) or after solubilizing formazan (B1609692) crystals (for MTT).
-
Calculate IC50 values using appropriate software.
-
In Vivo Xenograft Study
This protocol outlines the in vivo assessment of this compound's anti-tumor efficacy.
-
Animal Model: Female BALB/cAJcl-nu/nu mice.
-
Cell Line: A549 human lung cancer cells.
-
Procedure:
-
Subcutaneously inject A549 cells (1 x 10⁷ cells) into the flank of each mouse.
-
When tumors reach a palpable size, randomize mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 25 mg/kg) or vehicle intravenously once daily for 14 days.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for H3K9me3).
-
Conclusion
This compound is a potent and selective inhibitor of SUV39H2 with demonstrated preclinical anti-tumor activity. Its mechanism of action, centered on the inhibition of H3K9 trimethylation and the regulation of γ-H2AX, provides a strong rationale for its further development as a therapeutic agent, particularly in combination with DNA-damaging chemotherapies. The detailed experimental protocols provided herein offer a foundation for continued research into the therapeutic potential of this promising compound. Further studies are warranted to fully elucidate its selectivity profile and to advance its clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX | Semantic Scholar [semanticscholar.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Downstream Effects of OTS186935: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OTS186935 is a potent and selective small molecule inhibitor of the histone methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2). Emerging research has identified SUV39H2 as a key player in oncogenesis, primarily through its role in epigenetic regulation and DNA damage response. This technical guide provides an in-depth analysis of the downstream molecular effects of this compound, with a focus on its mechanism of action, impact on key signaling pathways, and its potential as an anti-cancer therapeutic. This document summarizes key quantitative data, details experimental protocols for cited studies, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's biological activity.
Core Mechanism of Action: Inhibition of SUV39H2 and Modulation of Histone Methylation
This compound exerts its primary effect through the direct inhibition of the enzymatic activity of SUV39H2.[1][2][3][4] SUV39H2 is a lysine (B10760008) methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3).[1] This epigenetic mark is a hallmark of heterochromatin, leading to transcriptional repression. By inhibiting SUV39H2, this compound leads to a global reduction in H3K9me3 levels.[1]
A critical downstream consequence of SUV39H2 inhibition by this compound is the regulation of γ-H2AX levels.[1][2] SUV39H2 has been shown to methylate histone H2AX at lysine 134, a modification that enhances the phosphorylation of H2AX at serine 139 (γ-H2AX) in response to DNA damage.[1][2] The formation of γ-H2AX is a key step in the DNA damage response (DDR), and its dysregulation is implicated in chemoresistance. This compound, by reducing H2AX methylation, attenuates the formation of γ-H2AX, thereby potentially sensitizing cancer cells to DNA-damaging agents.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from preclinical studies.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (Enzymatic) | 6.49 nM | SUV39H2 | [1] |
| IC50 (Cell Growth) | 0.67 µM | A549 (Lung Cancer) | [1] |
| Treatment | Dose | Model | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 10 mg/kg | MDA-MB-231 Xenograft | 42.6% | [1] |
| This compound | 25 mg/kg | A549 Xenograft | 60.8% | [1] |
| This compound + Doxorubicin | 10 mg/kg (this compound) + 10 mg/kg (Doxorubicin) | A549 Xenograft | 49% | [1] |
Key Signaling Pathways and Visualizations
The primary downstream signaling pathway affected by this compound is the SUV39H2-mediated DNA damage response pathway.
References
- 1. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
OTS186935: A Potent Chemical Probe for Interrogating SUV39H2-Mediated Heterochromatin Formation
Abstract: The formation and maintenance of heterochromatin are fundamental for genome stability, chromosome segregation, and the regulation of gene expression. A key hallmark of constitutive heterochromatin is the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a post-translational modification catalyzed by the SUV39H family of histone methyltransferases (HMTs). SUV39H2 (also known as KMT1B) is a critical enzyme in this process.[1][2][3][4] This technical guide details the role and mechanism of OTS186935, a potent small-molecule inhibitor of SUV39H2, as a tool for studying heterochromatin dynamics.[3][5] We present its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays relevant to its use in chromatin biology and drug development.
Introduction to SUV39H2 and Heterochromatin
Heterochromatin is a densely packed state of chromatin characterized by transcriptional repression.[1] Its formation is a multi-step process initiated by histone modifying enzymes. SUV39H2 is a SET domain-containing protein lysine methyltransferase that specifically catalyzes the di- and tri-methylation of histone H3 at lysine 9 (H3K9).[2][4][6] This H3K9me3 mark serves as a binding site for Heterochromatin Protein 1 (HP1), which then oligomerizes and recruits other factors to establish and spread the condensed chromatin state.[1] The SUV39H2-H3K9me3-HP1 axis is therefore central to the integrity of pericentric and telomeric heterochromatin.[1][2] Dysregulation of SUV39H2 has been implicated in various cancers, making it a target of therapeutic interest.[2][5][7]
This compound is a novel and potent small-molecule inhibitor of SUV39H2.[3][5] While much of the research on this compound has focused on its anti-cancer properties by modulating DNA damage repair pathways, its core mechanism—the direct inhibition of SUV39H2—makes it an invaluable tool for researchers studying the fundamental processes of heterochromatin formation and maintenance.[3][7][8]
Mechanism of Action of this compound
This compound functions by directly inhibiting the catalytic activity of the SUV39H2 methyltransferase. This prevents the transfer of methyl groups from the S-adenosyl-L-methionine (SAM) cofactor to the lysine 9 residue of histone H3. The direct consequence is a reduction in the levels of H3K9me3 at SUV39H2 target sites. A precursor compound, OTS193320, was shown to decrease global H3K9me3 levels in breast cancer cells, and this compound treatment in vivo also led to an attenuation of H3K9me3.[3][8] This loss of the H3K9me3 mark disrupts the recruitment of HP1, thereby preventing the compaction of chromatin and leading to a more open, euchromatic state.
Signaling and Logical Pathways
The following diagrams illustrate the canonical SUV39H2 pathway and its inhibition by this compound.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View [jcancer.org]
- 3. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Activity and Function of the Suv39h1 and Suv39h2 Protein Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
OTS186935 and H3K9 Trimethylation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule inhibitor OTS186935 and its role in the regulation of Histone H3 Lysine 9 trimethylation (H3K9me3). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Core Concepts: this compound and H3K9 Trimethylation
Histone H3 Lysine 9 trimethylation (H3K9me3) is a critical epigenetic modification associated with the formation of heterochromatin and transcriptional gene silencing.[1][2] This methylation mark is primarily catalyzed by histone methyltransferases (HMTs), including SUV39H1 and SUV39H2.[2] Elevated levels of H3K9me3 have been implicated in the silencing of tumor suppressor genes, making the enzymes that establish this mark attractive targets for cancer therapy.[2]
This compound is a potent and selective small molecule inhibitor of SUV39H2 (Suppressor of variegation 3-9 homolog 2), also known as KMT1B (Lysine N-methyltransferase 1B).[3][4][5][6][7][8] By inhibiting SUV39H2, this compound leads to a reduction in global H3K9me3 levels, which has been shown to induce apoptotic cell death in cancer cells and suppress tumor growth in preclinical models.[3][9][10][11][12]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various experimental settings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Cell Line | Reference |
| SUV39H2 | IC50 | 6.49 nM | - | [3][4][5][6][7][8] |
| Cell Growth | IC50 | 0.67 µM | A549 (Lung Cancer) | [3][4][5][11] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Dosing Regimen | Endpoint | Result | Reference |
| MDA-MB-231 (Breast Cancer) Xenograft | 10 mg/kg, i.v., daily for 14 days | Tumor Growth Inhibition (TGI) | 42.6% | [3][4][5] |
| A549 (Lung Cancer) Xenograft | 25 mg/kg, i.v., daily for 14 days | Tumor Growth Inhibition (TGI) | 60.8% | [3][4][5][10] |
| A549 (Lung Cancer) Xenograft | 10 mg/kg this compound daily for 14 days + 10 mg/kg Doxorubicin on day 2 and 9 | Combination Therapy | Enhanced anti-tumor effect | [11] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by targeting the SUV39H2-mediated epigenetic regulation of gene expression and DNA damage response. The diagrams below illustrate the key signaling pathways and the proposed mechanism of action.
Caption: Mechanism of Action of this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for H3K9me3 Levels
This protocol is for assessing the global changes in H3K9 trimethylation in cells treated with this compound.
References
- 1. The control of gene expression and cell identity by H3K9 trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are H3K9me3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound hydrochloride - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
The Role of OTS186935 in the Regulation of γ-H2AX: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor OTS186935 and its role in the regulation of γ-H2AX, a critical marker of DNA double-strand breaks. This document outlines the mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Introduction: Modulating the DNA Damage Response
The phosphorylation of histone H2AX at serine 139, generating γ-H2AX, is a pivotal event in the cellular response to DNA double-strand breaks (DSBs).[1][2] These breaks, induced by endogenous processes or exogenous agents like chemotherapy, trigger a complex signaling cascade known as the DNA Damage Response (DDR).[2] Within this cascade, γ-H2AX acts as a crucial scaffold, accumulating at the site of damage to recruit proteins essential for DNA repair and cell cycle checkpoint activation.[2][3][4]
This compound is a potent small-molecule inhibitor of SUV39H2 (Suppressor of variegation 3-9 homolog 2), a protein methyltransferase.[5][6][7][8] Research has revealed that this compound modulates the DDR by suppressing the formation of γ-H2AX.[5][6] This action has significant implications for cancer therapy, particularly in sensitizing tumor cells to DNA-damaging agents.[5][6][8] This guide will explore the mechanism, quantitative effects, and experimental methodologies related to the this compound-mediated regulation of γ-H2AX.
Mechanism of Action: Inhibition of SUV39H2-Mediated H2AX Methylation
The primary mechanism through which this compound regulates γ-H2AX is the inhibition of the histone methyltransferase SUV39H2.[5][6][8] The canonical pathway for γ-H2AX formation involves its direct phosphorylation by kinases such as ATM, ATR, and DNA-PKcs in response to DSBs.[1][9] However, emerging evidence has shown a preparatory step involving H2AX methylation.
SUV39H2 has been identified as the enzyme that methylates histone H2AX at lysine (B10760008) 134.[6][8][10] This methylation event is a prerequisite that enhances the subsequent phosphorylation of H2AX at serine 139 to form γ-H2AX.[5][6][8] By potently inhibiting the enzymatic activity of SUV39H2, this compound blocks this initial methylation step.[5] Consequently, the formation of γ-H2AX is suppressed, leading to an attenuated DNA damage response.[5][6] This disruption of DNA repair can render cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents like doxorubicin (B1662922).[6][8]
Quantitative Data Summary
The efficacy of this compound has been quantified in several studies. The following tables summarize key inhibitory and anti-tumor activity data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Metric | Value | Cell Line | Reference |
| SUV39H2 | IC₅₀ | 6.49 nM | - | [6][7][11][12] |
| Cell Growth | IC₅₀ | 0.67 µM | A549 | [6][7][10][11] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Cell Line | Dosing Schedule | Result | Reference |
| Breast Cancer Xenograft | MDA-MB-231 | 10 mg/kg, IV, once daily for 14 days | 42.6% Tumor Growth Inhibition (TGI) | [6][11][13] |
| Lung Cancer Xenograft | A549 | 25 mg/kg, IV, once daily for 14 days | 60.8% Tumor Growth Inhibition (TGI) | [10][11] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the effect of this compound on γ-H2AX.
Western Blotting for γ-H2AX Protein Levels
This protocol is designed to detect changes in total γ-H2AX protein levels in cell lysates following treatment with this compound and/or a DNA-damaging agent.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., A549, MDA-MB-231) at an appropriate density and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for a predetermined time (e.g., 24-48 hours).
-
For combination studies, add a DNA-damaging agent like doxorubicin for the final hours of incubation. Include single-agent and vehicle (DMSO) controls.
-
-
Lysate Preparation:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size on a polyacrylamide gel (e.g., 12-15%).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for γ-H2AX (anti-phospho-Histone H2A.X Ser139) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., anti-β-actin or anti-Histone H3) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.
-
Immunofluorescence for γ-H2AX Foci Visualization
This protocol allows for the visualization and quantification of discrete γ-H2AX foci within the nucleus, where each focus represents a DSB.[2][5]
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with this compound and/or doxorubicin as described for Western blotting.
-
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Block non-specific antibody binding with 5% BSA in PBS for 30-60 minutes.[5]
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.[5]
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence or confocal microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ).
-
Conclusion and Future Directions
This compound represents a targeted approach to modulating the DNA damage response in cancer cells. Its ability to inhibit SUV39H2 and subsequently reduce γ-H2AX formation provides a clear mechanism for its anti-tumor effects and its potential to enhance the efficacy of chemotherapy.[5][6][8] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of SUV39H2 inhibition.
Future research should continue to explore the role of SUV39H2 in other cellular processes and investigate the efficacy of this compound in a broader range of cancer types and in combination with other therapeutic modalities, including radiotherapy. Understanding the full spectrum of its activity will be crucial for its successful clinical translation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. oncotarget.com [oncotarget.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the SUV39H2 Inhibitor OTS186935 in Overcoming Cancer Cell Chemoresistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of resistance to chemotherapy is a major obstacle in cancer treatment. A key mechanism implicated in this process is the DNA damage response, where epigenetic regulators play a significant role. One such regulator, the histone methyltransferase SUV39H2, has been identified as a crucial factor in promoting chemoresistance. This technical guide provides an in-depth overview of OTS186935, a potent and selective small-molecule inhibitor of SUV39H2. We will explore its mechanism of action in sensitizing cancer cells to chemotherapeutic agents, present key preclinical data, detail relevant experimental protocols, and illustrate the associated signaling pathways. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting SUV39H2 to combat chemoresistance.
Introduction to SUV39H2 and Chemoresistance
Suppressor of variegation 3-9 homolog 2 (SUV39H2), also known as KMT1B (Lysine N-methyltransferase 1B), is a histone methyltransferase that specifically tri-methylates histone H3 at lysine (B10760008) 9 (H3K9me3). This epigenetic modification is a hallmark of heterochromatin formation and is associated with transcriptional repression. Beyond its role in chromatin structuring, SUV39H2 has been shown to methylate non-histone proteins, including histone H2AX at lysine 134. This methylation is a critical step for the subsequent phosphorylation of H2AX to form γ-H2AX, a key protein in the recruitment of DNA repair machinery. Elevated levels of γ-H2AX are linked to enhanced DNA repair and, consequently, resistance to DNA-damaging chemotherapeutic agents. SUV39H2 is often overexpressed in various cancers, making it an attractive therapeutic target.[1]
This compound: A Potent SUV39H2 Inhibitor
This compound is a novel, potent small-molecule inhibitor of SUV39H2, identified from a series of imidazo[1,2-a]pyridine (B132010) compounds. Its chemical name is ((S)-1-(2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine). By selectively inhibiting the methyltransferase activity of SUV39H2, this compound presents a promising strategy to counteract chemoresistance.
Mechanism of Action
The primary mechanism by which this compound is thought to overcome chemoresistance is through the suppression of the DNA damage response. As illustrated in the signaling pathway below, chemotherapeutic agents like doxorubicin (B1662922) induce DNA double-strand breaks. In resistant cancer cells, high levels of SUV39H2 methylate H2AX, which facilitates its phosphorylation to γ-H2AX. This, in turn, promotes the recruitment of DNA repair complexes, allowing the cell to survive and proliferate. This compound directly inhibits SUV39H2, leading to a reduction in H2AX methylation and subsequent γ-H2AX formation. This impairment of the DNA repair pathway sensitizes cancer cells to the cytotoxic effects of chemotherapy. Additionally, inhibition of SUV39H2 by this compound has been shown to decrease global H3K9me3 levels, which may lead to alterations in gene expression that further contribute to its anti-cancer effects.[1]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated both in vitro and in vivo. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Enzymatic IC₅₀ | 6.49 nM | Recombinant SUV39H2 | |
| Cell Growth IC₅₀ | 0.67 µM | A549 (Lung Cancer) |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | 10 mg/kg, IV, daily for 14 days | 42.6% | |
| Lung Cancer | A549 | 25 mg/kg, IV, daily for 14 days | 60.8% |
Note: In these studies, this compound was reported to be well-tolerated with no detectable toxicity.
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize this compound. These are generalized protocols and may require optimization for specific experimental conditions.
In Vitro SUV39H2 Enzymatic Assay
This protocol is based on a chemiluminescent assay format to measure the methyltransferase activity of SUV39H2.
Protocol:
-
Substrate Coating: Coat a 96-well plate with a histone H3 peptide substrate and incubate. Wash the wells with a wash buffer (e.g., TBST).
-
Reaction Setup: Add the SUV39H2 enzyme, varying concentrations of this compound (or vehicle control), and the methyl donor S-adenosylmethionine (SAM) to the wells.
-
Enzymatic Reaction: Incubate the plate at room temperature to allow the methylation reaction to proceed.
-
Primary Antibody Incubation: Wash the wells and add a primary antibody specific for tri-methylated H3K9 (H3K9me3). Incubate to allow binding.
-
Secondary Antibody Incubation: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate.
-
Detection: Wash the wells and add a chemiluminescent HRP substrate.
-
Data Acquisition: Immediately measure the luminescence using a plate reader. The signal intensity is proportional to SUV39H2 activity. IC₅₀ values can be calculated by plotting the inhibitor concentration against enzyme activity.
Western Blot for Histone Modifications
This protocol is for detecting changes in global levels of histone modifications like H3K9me3 and γ-H2AX in cultured cells after treatment with this compound.
-
Cell Lysis and Histone Extraction:
-
Treat cancer cells with this compound and/or a chemotherapeutic agent for the desired time.
-
Harvest cells and perform histone extraction using an acid extraction method. Briefly, lyse the cells, isolate the nuclei, and incubate the nuclear pellet with sulfuric acid to extract basic histone proteins.
-
Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE: Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against H3K9me3, γ-H2AX, and a loading control (e.g., total Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor activity of this compound in a mouse xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ A549 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to establish and grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 10-25 mg/kg) or vehicle control via the desired route (e.g., intravenous injection) according to the planned schedule (e.g., once daily for 14 days).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (Length x Width²)/2) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) or western blotting for target engagement (e.g., H3K9me3 levels).
Broader Implications and Future Directions
The inhibition of SUV39H2 by this compound represents a promising strategy to overcome chemoresistance in a variety of cancers. The preclinical data for breast and lung cancer are encouraging. Further research is warranted to explore the efficacy of this compound in other tumor types known to overexpress SUV39H2 and to investigate its potential in combination with other classes of anti-cancer agents, such as PARP inhibitors or radiation therapy. While no clinical trials for this compound have been registered to date, its potent preclinical activity and favorable toxicity profile suggest it is a strong candidate for further development. Future work should also focus on elucidating the full spectrum of downstream effects of SUV39H2 inhibition to identify potential biomarkers for patient selection and to better understand the broader therapeutic implications.
References
The Discovery of OTS186935: A Potent and Selective SUV39H2 Inhibitor for Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
The histone methyltransferase SUV39H2 has emerged as a compelling target in oncology due to its role in transcriptional repression and its association with chemoresistance. This whitepaper provides an in-depth technical guide to the discovery and preclinical characterization of OTS186935, a potent and selective small-molecule inhibitor of SUV39H2. We will detail the quantitative data supporting its efficacy, provide comprehensive experimental protocols for its evaluation, and visualize the key pathways and experimental workflows.
Introduction: The Rationale for Targeting SUV39H2
Suppressor of variegation 3-9 homolog 2 (SUV39H2) is a lysine (B10760008) methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3). This epigenetic modification is a hallmark of heterochromatin formation and is associated with transcriptional gene silencing. Elevated levels of SUV39H2 have been observed in various cancers, where it is thought to contribute to tumorigenesis by silencing tumor suppressor genes.
Furthermore, SUV39H2 has been implicated in chemoresistance through its methylation of non-histone substrates, such as histone H2AX at lysine 134. This methylation enhances the formation of phosphorylated H2AX (γ-H2AX), a key component of the DNA damage response, thereby promoting cancer cell survival following treatment with DNA-damaging agents. The development of selective SUV39H2 inhibitors, therefore, represents a promising therapeutic strategy to both directly inhibit cancer cell growth and overcome chemoresistance.
The Discovery of this compound
Through a structure-activity relationship-based drug development program starting from a series of imidazo[1,2-a]pyridine (B132010) compounds, this compound was identified as a highly potent inhibitor of SUV39H2's methyltransferase activity.[1] This section summarizes the key quantitative data that establishes the preclinical efficacy of this compound.
In Vitro Potency and Cellular Activity
This compound demonstrates potent inhibition of SUV39H2 enzymatic activity and effectively suppresses the growth of cancer cell lines. The key in vitro parameters are summarized in the table below.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Enzymatic IC50 | 6.49 nM | In vitro methyltransferase assay with recombinant SUV39H2 | [1] |
| Cellular IC50 | 0.67 µM | A549 human lung cancer cell growth inhibition | [1] |
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound was evaluated in mouse xenograft models using human breast and lung cancer cell lines. The results demonstrate significant tumor growth inhibition with no observable toxicity.[1]
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-231 (Breast Cancer) | 10 mg/kg, intravenous, once daily for 14 days | 42.6% | [1] |
| A549 (Lung Cancer) | 25 mg/kg, intravenous, once daily for 14 days | 60.8% | [1] |
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of SUV39H2. This leads to a reduction in global H3K9me3 levels, thereby reactivating the expression of silenced tumor suppressor genes. Additionally, by inhibiting SUV39H2-mediated H2AX methylation, this compound can attenuate the DNA damage response, sensitizing cancer cells to chemotherapeutic agents like doxorubicin.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the characterization of this compound.
In Vitro SUV39H2 Enzymatic Assay
This assay quantifies the methyltransferase activity of SUV39H2 and is used to determine the IC50 of inhibitors.
Materials:
-
Recombinant N-terminal GST-fused SUV39H2
-
Biotin-conjugated histone H3 peptide (1-21) (e.g., Millipore: 12-403)
-
S-[Methyl-3H]-Adenosyl-L-Methionine (e.g., Perkin Elmer: NET155H001MC)
-
Assay Buffer: 20 mM Tris pH 8.0, 10 mM MgCl2, 50 mM NaCl, 10 mM DTT, 0.03% Tween-80
-
This compound or other test compounds, serially diluted
-
Scintillation counter and appropriate plates/vials
Procedure:
-
Prepare a reaction mixture containing the biotinylated histone H3 peptide (final concentration 350 nM) and S-[Methyl-3H]-Adenosyl-L-Methionine (final concentration 100 nM) in the assay buffer.
-
Add serially diluted this compound to the reaction mixture.
-
Initiate the reaction by adding recombinant SUV39H2 (final concentration 20 nM).
-
Incubate the reaction at room temperature for 3 hours.
-
Stop the reaction and measure the incorporation of the 3H-methyl group into the histone peptide using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K9me3 Western Blot
This protocol is for assessing the effect of this compound on the global levels of H3K9me3 in cultured cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cancer cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and is used to determine the cellular IC50 of this compound.
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
In Vivo Xenograft Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., MDA-MB-231 or A549)
-
Matrigel (optional)
-
This compound formulated for intravenous injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control intravenously according to the specified dosing regimen (e.g., 10 or 25 mg/kg, once daily for 14 days).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) and assess statistical significance.
Visualizations
The following diagrams illustrate key concepts related to the discovery and mechanism of action of this compound.
Caption: SUV39H2 Signaling Pathway.
Caption: this compound Discovery Workflow.
Caption: this compound Mechanism of Action.
Conclusion
This compound is a novel, potent, and selective inhibitor of SUV39H2 with demonstrated in vitro and in vivo anti-cancer activity. Its dual mechanism of action, involving the reactivation of silenced tumor suppressor genes and the sensitization of cancer cells to chemotherapy, makes it a promising candidate for further clinical development. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers in the field of oncology and drug discovery who are interested in targeting the epigenetic machinery for cancer therapy.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the SUV39H2 Inhibitor OTS186935
This technical guide provides a comprehensive overview of this compound, a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2. This compound has demonstrated significant anti-tumor activity in preclinical models, highlighting its potential as a novel therapeutic agent for various human cancers. This document details its chemical structure, physicochemical properties, mechanism of action, preclinical efficacy, and relevant experimental protocols.
Chemical Structure and Properties
This compound is an imidazo[1,2-a]pyridine (B132010) derivative.[1] The chemical and physical properties of this compound hydrochloride are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | (S)-1-(2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine | [1] |
| Molecular Formula | C25H26ClN5O2.8/5HCl | [2] |
| Molecular Weight | 522.31 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [2] |
| Enzymatic IC50 (SUV39H2) | 6.49 nM | [1][2][3][4][5] |
| Cell-based IC50 (A549) | 0.67 µM | [1][2][3][4] |
| Solubility | H2O: 50 mg/mL (with ultrasonic), DMSO: 25 mg/mL (with ultrasonic) | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as a potent inhibitor of SUV39H2, a histone methyltransferase that plays a crucial role in epigenetic regulation.[4] SUV39H2 methylates histone H3 at lysine (B10760008) 9 (H3K9), leading to transcriptional repression.[5] Additionally, SUV39H2 can methylate histone H2AX at lysine 134, which enhances the formation of phosphorylated H2AX (γ-H2AX).[4][6][7] The accumulation of γ-H2AX is associated with chemoresistance in cancer cells.[4][6][7]
By inhibiting SUV39H2, this compound reduces global H3K9 tri-methylation levels and attenuates the formation of γ-H2AX.[4][6] This leads to the induction of apoptotic cell death and sensitizes cancer cells to chemotherapeutic agents like doxorubicin.[6]
Caption: Mechanism of action of this compound as a SUV39H2 inhibitor.
Preclinical Data
This compound has demonstrated significant anti-cancer activity in both in vitro and in vivo preclinical studies.
In Vitro Data
The inhibitory effects of this compound have been quantified against its enzymatic target and in cell-based assays.
Table 2: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC50 |
| Enzymatic Assay | SUV39H2 | 6.49 nM[1][2][3][4][5] |
| Cell Growth Assay | A549 (Lung Cancer) | 0.67 µM[1][2][3][4] |
In Vivo Data
The in vivo efficacy of this compound has been evaluated in xenograft mouse models of human cancer.
Table 3: In Vivo Efficacy of this compound
| Cancer Type | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| Breast Cancer | MDA-MB-231 | 10 mg/kg, i.v., daily for 14 days | 42.6%[1][2] |
| Lung Cancer | A549 | 25 mg/kg, i.v., daily for 14 days | 60.8%[1][2] |
Treatment with this compound was well-tolerated in these models, with no detectable toxicity or significant body weight loss.[1][2]
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Methyltransferase Assay
This assay is used to determine the enzymatic inhibitory activity of this compound against SUV39H2.
Protocol:
-
Serially dilute this compound to 10 different concentrations.
-
Prepare a reaction mixture containing:
-
Biotin-conjugated histone H3 peptide (1-21) (final concentration: 350 nM)
-
S-[Methyl-3H]-adenosyl-L-methionine (final concentration: 100 nM)
-
Assay buffer (20 mM Tris pH 8.0, 10 mM MgCl2, 50 mM NaCl, 10 mM DTT, 0.03% Tween-80)
-
-
Add the serially diluted this compound to the reaction mixture.
-
Initiate the reaction by adding N-terminal GST-fused SUV39H2 (final concentration: 20 nM).
-
Incubate the reaction at room temperature for 3 hours.
-
The amount of incorporated radioactivity is then quantified to determine the level of methyltransferase activity.[1]
Caption: Workflow for the in vitro methyltransferase assay.
Cell Viability (MTT) Assay
This assay is employed to assess the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., A549, MDA-MB-231) in 96-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
In Vivo Xenograft Studies
These studies are conducted to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Implant human cancer cells (e.g., A549, MDA-MB-231) subcutaneously into immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 or 25 mg/kg) or a vehicle control intravenously once daily for a specified duration (e.g., 14 days).
-
Measure tumor volume and mouse body weight regularly throughout the study.
-
At the end of the study, calculate the tumor growth inhibition (TGI).
-
Excised tumors can be used for further analysis, such as Western blotting for H3K9me3 levels or immunohistochemical staining for proliferation markers like Ki-67.[1]
References
- 1. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
SUV39H2: A Promising Therapeutic Target in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Suppressor of Variegation 3-9 Homolog 2 (SUV39H2) is a histone lysine (B10760008) methyltransferase that plays a critical role in epigenetic regulation, primarily through the di- and tri-methylation of histone H3 at lysine 9 (H3K9me2/3). This modification is a hallmark of transcriptionally silent heterochromatin. While its expression is normally restricted to the testis in healthy adults, SUV39H2 is aberrantly overexpressed in a wide range of human cancers, including leukemia, lung, breast, colorectal, gastric, and hepatocellular carcinomas.[1][2][3][4] Emerging evidence strongly indicates that SUV39H2 functions as an oncogene, contributing to tumor initiation, progression, metastasis, and chemoresistance.[1][2][3] Its cancer-specific expression profile and crucial role in tumorigenesis position SUV39H2 as a compelling target for the development of novel anti-cancer therapies. This guide provides a comprehensive overview of SUV39H2's role in cancer, its associated signaling pathways, and its potential as a therapeutic target, along with detailed experimental protocols for its investigation.
The Role of SUV39H2 in Cancer
SUV39H2's oncogenic activity is multifaceted, stemming from its ability to silence tumor suppressor genes, activate oncogenic pathways, and contribute to genomic instability.
Upregulation in Various Cancers
Quantitative analysis of mRNA and protein expression levels consistently demonstrates the significant upregulation of SUV39H2 in numerous tumor types compared to corresponding normal tissues.
| Cancer Type | SUV39H2 mRNA Expression (FPKM) in Tumor vs. Normal Tissue[5] | SUV39H2 Protein Expression in Tumor vs. Normal Tissue[5] |
| Breast Cancer | Elevated in tumor tissues. | Weak to moderate cytoplasmic staining in some cases. |
| Colorectal Cancer | Elevated in tumor tissues. | - |
| Gastric Cancer | Elevated in tumor tissues. | Weak to moderate cytoplasmic staining in some cases. |
| Glioma | Significantly upregulated in tumor tissues compared to normal brain tissue.[6][7] | Significantly higher expression in glioma tissues.[6][7] |
| Leukemia | Dramatically high levels in newly diagnosed Acute Lymphocytic Leukemia (ALL) patients.[1] | High protein levels in newly diagnosed ALL patients.[1] |
| Liver Cancer | Elevated in tumor tissues. | - |
| Lung Cancer | Elevated in tumor tissues. | - |
| Prostate Cancer | Elevated in tumor tissues. | Weak positivity in several cases. |
Mechanism of Action in Carcinogenesis
SUV39H2 primarily exerts its oncogenic effects through the epigenetic silencing of tumor suppressor genes. By catalyzing the H3K9me3 mark on the promoters of these genes, it creates a binding site for heterochromatin protein 1 (HP1), leading to chromatin compaction and transcriptional repression.[8]
Key tumor suppressor genes silenced by SUV39H2 include:
-
FAS: Downregulation of the FAS receptor renders cancer cells resistant to FasL-mediated apoptosis.[1]
-
p16 (CDKN2A): Silencing of this cell cycle inhibitor promotes uncontrolled cell proliferation.[1]
-
p21 (CDKN1A): Repression of this p53 target gene contributes to cell cycle progression.[4]
-
SLIT1: Inhibition of this tumor suppressor promotes colorectal cancer proliferation and metastasis.[1]
Conversely, SUV39H2 can also contribute to the activation of oncogenes. For instance, in hepatocellular carcinoma, SUV39H2 can promote the expression of the c-myc oncogene.[1]
Signaling Pathways Involving SUV39H2
SUV39H2 is implicated in several critical signaling pathways that are frequently dysregulated in cancer.
Regulation of Cell Cycle and Proliferation
By silencing key cell cycle inhibitors like p16 and p21, SUV39H2 promotes the G1/S phase transition and accelerates cell proliferation.[1][4] It also interacts with the retinoblastoma (Rb) protein, a crucial regulator of cell cycle entry.
References
- 1. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure, Activity and Function of the Suv39h1 and Suv39h2 Protein Lysine Methyltransferases [mdpi.com]
- 4. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View [jcancer.org]
- 5. Expression of SUV39H2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. Histone methyltransferase SUV39H2 regulates cell growth and chemosensitivity in glioma via regulation of hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
The Role of OTS186935 in Gene Silencing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OTS186935 is a potent and selective small-molecule inhibitor of the histone methyltransferase SUV39H2. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action in gene silencing, its effects on cancer cells, and the experimental methodologies used to characterize its activity. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to enable researchers to replicate and build upon these findings. Visual diagrams of the core signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of this compound's role in epigenetic regulation and its potential as a therapeutic agent.
Introduction to this compound and SUV39H2-Mediated Gene Silencing
Suppressor of variegation 3-9 homolog 2 (SUV39H2) is a histone methyltransferase that plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3).[1][2] This modification is a hallmark of heterochromatin formation, leading to transcriptional repression and gene silencing.[1][2] Aberrant SUV39H2 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[1]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
| Parameter | Value | Assay Type | Reference |
| IC50 vs. SUV39H2 | 6.49 nM | Enzymatic Assay | [3][4] |
| IC50 vs. A549 Cells | 0.67 µM | Cell Growth Inhibition | [3][4] |
Table 1: In Vitro Inhibitory Activity of this compound. This table details the half-maximal inhibitory concentrations (IC50) of this compound against the purified SUV39H2 enzyme and the A549 lung cancer cell line.
| Xenograft Model | Cell Line | This compound Dose | Tumor Growth Inhibition (TGI) | Reference |
| Breast Cancer | MDA-MB-231 | 10 mg/kg, i.v., once daily for 14 days | 42.6% | [2][3] |
| Lung Cancer | A549 | 25 mg/kg, i.v., once daily for 14 days | 60.8% | [2][3] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound. This table summarizes the significant tumor growth inhibition observed in mouse xenograft models of breast and lung cancer following treatment with this compound.
Signaling Pathway of this compound-Mediated Gene Regulation
This compound's primary mechanism of action is the inhibition of SUV39H2, which sets off a cascade of events impacting gene expression and cellular processes, particularly in cancer cells. The pathway is also linked to the regulation of γ-H2AX, a marker of DNA damage and repair, which can influence a cancer cell's resistance to chemotherapy.[5][6]
Caption: this compound signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
SUV39H2 Histone Methyltransferase (HMT) Assay
This protocol outlines a general method for determining the enzymatic activity of SUV39H2 and the inhibitory potential of compounds like this compound using a radioisotope-based filter binding assay.
Materials:
-
Recombinant human SUV39H2 enzyme
-
Histone H3 (1-21) peptide substrate
-
S-adenosyl-L-[methyl-3H]-methionine (3H-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 4 mM DTT)
-
This compound or other test compounds
-
Phosphocellulose filter paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone H3 peptide substrate, and recombinant SUV39H2 enzyme.
-
Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 3H-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper multiple times with a suitable buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated 3H-SAM.
-
Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
A549 Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to assess the effect of this compound on the viability of A549 lung cancer cells.
Materials:
-
A549 human lung carcinoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blotting for H3K9me3
This protocol details the detection of H3K9me3 levels in cancer cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549)
-
This compound
-
Nuclear extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Isolate nuclear extracts according to the manufacturer's protocol.
-
Determine the protein concentration of the nuclear extracts using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a human cancer xenograft model in mice to evaluate the anti-tumor efficacy of this compound.
Materials:
-
MDA-MB-231 or A549 cancer cells
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Matrigel (optional)
-
This compound formulated for intravenous injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in PBS, optionally mixed with Matrigel) into the flank of the immunodeficient mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Administer this compound or a vehicle control intravenously according to the specified dosing schedule (e.g., 10 or 25 mg/kg, once daily for 14 days).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for H3K9me3).
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental processes and the logical framework for data interpretation.
Caption: In vitro experimental workflow for this compound.
Caption: In vivo experimental workflow for this compound.
Conclusion
This compound is a highly potent inhibitor of SUV39H2 that demonstrates significant anti-tumor activity in preclinical models of breast and lung cancer. Its mechanism of action, centered on the reduction of H3K9me3 and subsequent modulation of gene silencing and chemoresistance pathways, provides a strong rationale for its further development as a cancer therapeutic. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of epigenetics and drug discovery to further investigate the therapeutic potential of targeting SUV39H2 with inhibitors like this compound.
References
- 1. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 6. researchgate.net [researchgate.net]
The Oncogenic Role of SUV39H2: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Understanding the Core Function of SUV39H2
Suppressor of variegation 3-9 homolog 2 (SUV39H2), also known as Lysine (B10760008) N-methyltransferase 1B (KMT1B), is a pivotal epigenetic regulator belonging to the SUV39 subfamily of histone methyltransferases (HMTs).[1][2] Its primary function is the di- and tri-methylation of lysine 9 on histone H3 (H3K9me2/3), a post-translational modification strongly associated with the formation of repressive heterochromatin and subsequent transcriptional silencing.[1][2] While its expression in healthy adult tissues is largely restricted to the testis, SUV39H2 is frequently and aberrantly overexpressed in a wide spectrum of human cancers, where it plays a significant oncogenic role.[1][3][4] Accumulating evidence points to SUV39H2 as a key driver of cancer initiation and progression, making it a promising target for novel anti-cancer therapies.[1]
This technical guide provides an in-depth exploration of the oncogenic functions of SUV39H2, detailing its molecular mechanisms, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing its complex signaling networks.
Data Presentation: Quantitative Insights into SUV39H2's Oncogenic Activity
Table 1: Overexpression of SUV39H2 Across Various Human Malignancies
| Cancer Type | Tissue Type | Method of Analysis | Finding | Reference |
| Acute Lymphoblastic Leukemia (ALL) | Primary Blasts | RT-PCR | Significantly upregulated mRNA levels in newly diagnosed patients compared to healthy donors or patients in remission. | [5] |
| Osteosarcoma | Cell Lines (HOS, U2OS, MG-63) | RT-qPCR | Significantly higher mRNA expression compared to normal osteoblast cells (hFOB1.19). | [6] |
| Glioma | Tumor Tissues | RT-qPCR, IHC | Markedly upregulated mRNA and protein expression in glioma tissues compared to paired normal brain tissues. | [7][8] |
| Breast Cancer | Cell Lines | Quantitative Real-Time PCR, Western Blot | Overexpression of SUV39H2 in various breast cancer cell lines. | [1] |
| Prostate Cancer | Tumor Tissues | Not Specified | Upregulated expression compared to normal prostate tissues. | [9] |
| Hepatocellular Carcinoma (HCC) | Tumor Tissues | Not Specified | Up-regulated mRNA and protein expression levels. | [9] |
| Colorectal Cancer (CRC) | Tumor Tissues | Not Specified | Overexpression associated with poorer prognosis. | [3] |
| Gastric Cancer (GC) | Tumor Tissues | Not Specified | Overexpression observed. | [3] |
| Lung Cancer | Tumor Tissues | Not Specified | Overexpression observed. | [3] |
Table 2: Key Downstream Targets and Consequences of SUV39H2-Mediated Repression
| Target Gene | Cancer Type | Consequence of Repression | Mechanism | Reference |
| SLIT1 | Colorectal Cancer | Promotes proliferation and metastasis. | H3K9 trimethylation at the promoter. | [3] |
| FAS | Colorectal Cancer | Contributes to chemoresistance. | H3K9 methylation at the promoter. | [3] |
| p16 (CDKN2A) | Gastric Cancer | Downregulation of p16 expression, promoting cell cycle progression. | H3K9 trimethylation at the promoter and regulatory domain. | [3] |
| OPTN | Lung Adenocarcinoma | Inhibition of autophagy-related apoptosis. | H3K9 trimethylation at the promoter. | [3] |
| p21 (CDKN1A) | Breast Cancer | Silencing of p53-activated transcription, promoting proliferation. | ERα recruits SUV39H2 to form repressive heterochromatin. | [3] |
| Twist1 | Gastric Cancer | Inhibition of Twist1 expression. | H3K9me3 in the coding exon, potentially disturbing Sp1 binding. | [3] |
| HHIP | Glioma | Activation of Hedgehog signaling pathway. | Repression of HHIP expression. | [8] |
Table 3: Inhibitors of SUV39H2 and Their Efficacy
| Inhibitor | Type | In Vitro/In Vivo Model | IC50 | Key Findings | Reference |
| OTS193320 | Imidazo[1,2-a]pyridine derivative | Breast Cancer Cells | <10 μM | Decreased global H3K9me3, induced apoptosis, and sensitized cells to doxorubicin. | [1] |
| OTS186935 | Imidazo[1,2-a]pyridine derivative | Breast and Lung Cancer Xenograft Models | Not Specified | Showed significant tumor growth inhibition without detectable toxicity. | [1] |
| Chaetocin | Fungal Metabolite | General HMT inhibitor | Not Specified | Known inhibitor of the SUV39 family. | [10] |
Core Oncogenic Mechanisms of SUV39H2
SUV39H2 drives tumorigenesis through several interconnected mechanisms, primarily revolving around its methyltransferase activity on both histone and non-histone substrates.
Transcriptional Repression via H3K9 Trimethylation
The canonical function of SUV39H2 is to catalyze the trimethylation of H3K9. This epigenetic mark serves as a docking site for Heterochromatin Protein 1 (HP1), leading to chromatin compaction and the silencing of target genes. In cancer, SUV39H2 hijacks this mechanism to repress the expression of critical tumor suppressor genes, thereby promoting uncontrolled cell proliferation, survival, and metastasis.
References
- 1. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stackscientific.nd.edu [stackscientific.nd.edu]
- 3. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUV39H2 CONTROLS TROPHOBLAST STEM CELL FATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Suppressor of Variegation 3-9 Homologue 2 (SUV39H2) in Acute Lymphoblastic Leukemia (ALL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Histone methyltransferase SUV39H2 regulates cell growth and chemosensitivity in glioma via regulation of hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View [jcancer.org]
- 10. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Notes and Protocols for OTS186935 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction:
OTS186935 is a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2, with an IC50 of 6.49 nM.[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models, including mouse xenografts of human breast and lung cancer, without detectable toxicity.[1][4][5][6][7] The primary mechanism of action of this compound involves the inhibition of SUV39H2, leading to a reduction in histone H3 lysine (B10760008) 9 trimethylation (H3K9me3) and subsequent regulation of gene expression.[4][6][7] Notably, this compound has been shown to modulate the DNA damage response by affecting the phosphorylation of histone H2AX (γ-H2AX), a key marker of DNA double-strand breaks.[4][5][6][7] This modulation can enhance the sensitivity of cancer cells to chemotherapeutic agents like doxorubicin.[5][6][7] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 0.67 | [1][2][4] |
Table 2: In Vivo Efficacy of this compound
| Cell Line Xenograft | Cancer Type | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10 mg/kg, intravenous, once daily for 14 days | 42.6% | [4] |
| A549 | Lung Cancer | 25 mg/kg, intravenous, once daily for 14 days | 60.8% | [4] |
Signaling Pathway
This compound acts as a targeted inhibitor of SUV39H2, a histone methyltransferase. SUV39H2's primary role is to trimethylate histone H3 at lysine 9 (H3K9me3), a modification associated with gene silencing and heterochromatin formation. By inhibiting SUV39H2, this compound prevents this methylation, leading to a more open chromatin state and altered gene expression. One of the critical downstream effects of SUV39H2 inhibition by this compound is the regulation of γ-H2AX levels. Phosphorylation of H2AX is a critical step in the DNA damage response, and its modulation by this compound can impact a cancer cell's ability to repair DNA damage, thereby sensitizing it to other treatments. Additionally, SUV39H2 has been implicated in the regulation of the Hedgehog signaling pathway, suggesting another avenue through which its inhibition may exert anti-cancer effects.[8][9]
Caption: this compound inhibits SUV39H2, impacting epigenetic regulation and downstream cellular processes.
Experimental Protocols
Cell Culture
1. Cell Line Maintenance:
-
A549 (Human Lung Carcinoma): Culture in F-12K Medium (ATCC 30-2004) supplemented with 10% fetal bovine serum (FBS). Maintain cultures at 37°C in a humidified atmosphere of 5% CO2. Subculture cells when they reach 80-90% confluency.
-
MDA-MB-231 (Human Breast Adenocarcinoma): Culture in Leibovitz's L-15 Medium (ATCC 30-2008) supplemented with 10% FBS. Maintain cultures at 37°C in a non-CO2 incubator. Subculture cells when they reach 80-90% confluency. For passaging, rinse with a 0.25% (w/v) Trypsin- 0.53 mM EDTA solution.
-
BT-20 (Human Breast Carcinoma): Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS. Maintain cultures at 37°C in a humidified atmosphere of 5% CO2.
2. This compound Preparation:
-
Prepare a stock solution of this compound hydrochloride in DMSO. For in vivo studies, specific formulations with PEG300, Tween-80, and saline, or with SBE-β-CD in saline can be used.[2]
-
Store the stock solution at -20°C or -80°C.[2]
-
On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.1%).
Experimental Workflow: Investigating this compound Effects
Caption: A general workflow for studying the cellular effects of this compound.
Key Experimental Methodologies
1. Western Blotting for γ-H2AX and H3K9me3 Detection
This protocol is designed to detect changes in γ-H2AX and H3K9me3 protein levels in cell lysates following treatment with this compound.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
For whole-cell lysates, use a suitable lysis buffer (e.g., CelLytic™ M) supplemented with a protease inhibitor cocktail.[4]
-
For histone analysis, prepare nuclear extracts using a commercial kit (e.g., Nuclear Extract kit from Active Motif).[4]
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against γ-H2AX (phospho-Histone H2A.X Ser139) and H3K9me3 overnight at 4°C. Use an antibody against a loading control (e.g., GAPDH or Histone H3) for normalization.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
2. Immunofluorescence for γ-H2AX Foci Visualization
This protocol allows for the visualization of γ-H2AX foci, which are indicative of DNA double-strand breaks.
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound, a DNA-damaging agent (e.g., doxorubicin), or a combination of both for the desired time (e.g., 12 hours).[4] Include a vehicle control (e.g., DMSO).
-
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Block non-specific antibody binding with 3-5% BSA in PBS for 1 hour at room temperature.[4]
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.[4]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor conjugate) for 1 hour at room temperature in the dark.[4]
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells and γ-H2AX foci using a fluorescence or confocal microscope.
-
3. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells with this compound for the desired time (e.g., 48 hours).[4]
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[4]
References
- 1. SUV39H2 epigenetic silencing controls fate conversion of epidermal stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Histone methyltransferase SUV39H2 regulates cell growth and chemosensitivity in glioma via regulation of hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for OTS186935 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS186935 is a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2)[1][2][3]. SUV39H2 is a key enzyme responsible for the tri-methylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a hallmark of transcriptionally silent heterochromatin[1][4]. Dysregulation of SUV39H2 activity has been implicated in the progression of various cancers, making it an attractive therapeutic target[1]. This compound has demonstrated anti-tumor activity in preclinical models, including breast and lung cancer, by reducing global H3K9me3 levels, inducing apoptosis, and sensitizing cancer cells to chemotherapeutic agents like doxorubicin (B1662922) through the regulation of γ-H2AX, a marker of DNA damage[5][6][7].
These application notes provide a comprehensive guide for setting up in vitro assays to characterize the activity of this compound. The protocols detailed below are essential for evaluating its enzymatic inhibition, cellular potency, and mechanism of action.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| Enzymatic IC50 (SUV39H2) | 6.49 nM | In vitro methyltransferase assay | [1][2][3][5] |
| Cell Growth Inhibition IC50 | 0.67 µM | A549 (Lung Cancer) | [1][3][5] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
In Vitro SUV39H2 Methyltransferase Assay
This protocol is adapted from a previously described method to determine the enzymatic inhibitory activity of this compound on SUV39H2[5].
Materials:
-
Recombinant human SUV39H2 enzyme
-
Biotinylated histone H3 (1-21) peptide substrate
-
S-adenosyl-L-[methyl-3H]-methionine
-
This compound (serially diluted)
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 50 mM NaCl, 10 mM DTT, 0.03% Tween-80
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture by combining the biotinylated H3 peptide (final concentration: 350 nM) and S-adenosyl-L-[methyl-3H]-methionine (final concentration: 100 nM) in the assay buffer.
-
Add serially diluted this compound or vehicle control (DMSO) to the wells of a microplate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding recombinant SUV39H2 enzyme (final concentration: 20 nM).
-
Incubate the plate at room temperature for 3 hours.
-
Terminate the reaction by adding a stop solution (e.g., containing unlabeled S-adenosyl-L-methionine).
-
Add streptavidin-coated SPA beads to each well and incubate to allow binding to the biotinylated peptide.
-
Measure the incorporation of the tritiated methyl group using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTS Assay)
This protocol outlines the steps to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis for H3K9me3 and γ-H2AX
This protocol is for assessing the impact of this compound on the levels of H3K9 tri-methylation and the DNA damage marker γ-H2AX.
Materials:
-
Cancer cell lines
-
This compound
-
Doxorubicin (for γ-H2AX positive control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me3, anti-total Histone H3, anti-γ-H2AX (phospho-S139), anti-H2AX
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound, doxorubicin (as a positive control for γ-H2AX), or vehicle for the desired time.
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of H3K9me3 and γ-H2AX to their respective total histone controls.
Apoptosis Assay (Annexin V Staining)
This protocol uses Annexin V staining followed by flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound or vehicle control for the desired duration.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in different populations: viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+).
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Isolation and Characterization of Suv39h2, a Second Histone H3 Methyltransferase Gene That Displays Testis-Specific Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Distinct H3K9me3 heterochromatin maintenance dynamics govern different gene programs and repeats in pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: OTS186935 Treatment for A549 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS186935 is a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2).[1][2][3] SUV39H2 plays a crucial role in chromatin regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a hallmark of transcriptionally silent heterochromatin.[2] In cancer biology, SUV39H2 is implicated in chemoresistance through its methylation of histone H2AX, which enhances the formation of phosphorylated H2AX (γ-H2AX), a key component of the DNA damage response.[2][4] By inhibiting SUV39H2, this compound disrupts these processes, leading to anti-tumor effects. These application notes provide detailed protocols for treating A549 human lung adenocarcinoma cells with this compound and assessing its impact on cell viability, apoptosis, and cell cycle progression.
Data Presentation
In Vitro Efficacy of this compound on A549 Cells
| Parameter | Value | Reference |
| Target | SUV39H2 | [1][2][3] |
| Cell Line | A549 (Human Lung Adenocarcinoma) | [1][2] |
| IC50 for Cell Growth Inhibition | 0.67 µM | [1][2] |
In Vivo Efficacy of this compound in A549 Xenograft Model
| Parameter | Value | Reference |
| Animal Model | Xenograft mice with A549 tumors | [1] |
| Dosage | 25 mg/kg | [1] |
| Administration Route | Intravenous | [1] |
| Frequency | Once daily for 14 days | [1] |
| Tumor Growth Inhibition (TGI) | 60.8% | [1] |
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of SUV39H2. This inhibition leads to a reduction in the trimethylation of histone H3 at lysine 9 (H3K9me3) and a decrease in the methylation of histone H2AX at lysine 134. The latter results in reduced phosphorylation of H2AX (γ-H2AX), impairing the DNA damage response and sensitizing cancer cells to apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in A549 cells.
Materials:
-
A549 cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range from, for example, 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in A549 cells treated with this compound using flow cytometry.
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of A549 cells.
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Treat the cells with this compound at the desired concentrations and a vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OTS186935 In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
OTS186935 is a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2) with an IC50 of 6.49 nM.[1][2][3] SUV39H2 is a histone methyltransferase that plays a critical role in human tumorigenesis by catalyzing the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), leading to transcriptional repression.[1][4] Additionally, SUV39H2 methylates histone H2AX at lysine 134, which enhances the formation of phosphorylated H2AX (γ-H2AX) and contributes to chemoresistance in cancer cells.[1][5][6] this compound has demonstrated significant anti-tumor activity in preclinical xenograft models of breast and lung cancer by inhibiting SUV39H2, leading to a reduction in H3K9me3 levels and sensitizing cancer cells to DNA-damaging agents.[1][5][6]
These application notes provide a detailed protocol for establishing and utilizing human tumor xenograft models to evaluate the in vivo efficacy of this compound.
Signaling Pathway of this compound Action
The mechanism of action of this compound involves the direct inhibition of the SUV39H2 enzyme. This disrupts the downstream signaling events that contribute to cancer cell survival and chemoresistance.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: OTS186935 Dosage and Administration in Murine Models
These application notes provide detailed protocols for the dosage and administration of OTS186935, a potent inhibitor of the protein methyltransferase SUV39H2, in mouse xenograft models. The following information is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.
Mechanism of Action
This compound functions by inhibiting SUV39H2, a protein methyltransferase. This inhibition leads to a decrease in the global levels of histone H3 lysine (B10760008) 9 tri-methylation (H3K9me3) and attenuates the formation of phosphorylated H2AX (γ-H2AX). The reduction in γ-H2AX levels is believed to sensitize cancer cells to chemotherapeutic agents like doxorubicin (B1662922).
Signaling Pathway
Caption: this compound inhibits SUV39H2, reducing H3K9me3 and γ-H2AX, leading to apoptosis and reduced chemoresistance.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in different mouse xenograft models.
Table 1: this compound Monotherapy
| Cancer Cell Line | Mouse Strain | Dosage | Administration Route | Duration | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-231 (Breast) | NOD.CB17-Prkdcscid/J | 10 mg/kg | Intravenous | 14 days (daily) | 42.6% | |
| A549 (Lung) | BALB/cAJcl-nu/nu | 25 mg/kg | Intravenous | 14 days (daily) | 60.8% |
Table 2: this compound Combination Therapy with Doxorubicin (DOX)
| Cancer Cell Line | Mouse Strain | This compound Dosage | DOX Dosage & Schedule | Administration Route | Duration | Tumor Growth Inhibition (TGI) | Reference |
| A549 (Lung) | Not Specified | Not Specified | Day 2 and Day 9 | Intravenous | 14 days (this compound daily) | 49% |
Experimental Protocols
Xenograft Mouse Model Establishment
This protocol outlines the procedure for establishing xenograft tumors in mice for the evaluation of this compound efficacy.
Caption: Workflow for in vivo efficacy studies of this compound in xenograft mouse models.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549)
-
Immunodeficient mice (e.g., NOD.CB17-Prkdcscid/J for MDA-MB-231, BALB/cAJcl-nu/nu for A549)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Culture cancer cells to the desired confluence.
-
Harvest and resuspend the cells in PBS at the appropriate concentration.
-
Inject the cell suspension subcutaneously into the flank of the mice. The number of cells per injection will need to be optimized for each cell line.
-
Allow tumors to grow to a palpable size before initiating treatment. Tumor size should be measured regularly using calipers.
This compound Formulation and Administration
Formulation:
-
Dissolve this compound in a 5% glucose solution for intravenous administration.
-
The vehicle control should be the 5% glucose solution without the compound.
Administration:
-
Administer this compound or vehicle control via tail vein injection.
-
The administration volume should be 10 mL/kg of body weight.
-
For monotherapy studies, administer once daily for 14 consecutive days.
-
For combination studies with doxorubicin, administer this compound once daily for 14 days, with doxorubicin administered on specified days (e.g., day 2 and day 9).
In Vivo Efficacy and Toxicity Monitoring
Efficacy:
-
Measure tumor dimensions with calipers every other day or twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage.
Toxicity:
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Observe the mice for any signs of distress or adverse effects. The cited studies reported no detectable toxicity at the tested dosages.
Pharmacodynamic Analysis (Western Blot for H3K9me3)
Procedure:
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Prepare nuclear extracts from the excised xenograft tumors.
-
Perform Western blot analysis on the nuclear extracts to determine the levels of H3K9me3.
-
Use appropriate primary and secondary antibodies to detect H3K9me3 and a loading control (e.g., total Histone H3).
-
This analysis will confirm the target engagement of this compound in vivo by observing a reduction in H3K9me3 levels in the treated group compared to the vehicle control.
Application Notes and Protocols for OTS186935 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS186935 is a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2, with an IC50 of 6.49 nM.[1][2] It has demonstrated significant anti-tumor activity in preclinical xenograft models of breast and lung cancer, making it a promising candidate for further investigation as a novel anti-cancer therapeutic.[3][4][5] These application notes provide detailed protocols for the preparation and administration of this compound for in vivo studies, based on currently available data.
Mechanism of Action
SUV39H2 is a histone methyltransferase that specifically trimethylates histone H3 at lysine (B10760008) 9 (H3K9me3), a mark associated with transcriptional repression. Additionally, SUV39H2 can methylate histone H2AX at lysine 134, which promotes the phosphorylation of H2AX (γ-H2AX) and contributes to chemoresistance in cancer cells.[3][4][6] By inhibiting SUV39H2, this compound reduces global H3K9me3 levels and attenuates the formation of γ-H2AX, thereby sensitizing cancer cells to DNA-damaging agents like doxorubicin.[3][5] In some cancers, such as glioma, SUV39H2 has also been implicated in the regulation of the Hedgehog signaling pathway.[7]
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| Enzymatic IC50 | 6.49 nM | SUV39H2 | [1][2][5] |
| Cell Growth IC50 | 0.67 μM | A549 (lung cancer) | [5][8] |
| In Vivo Efficacy (TGI) | 42.6% | MDA-MB-231 (breast cancer) xenograft | [2][5][8] |
| In Vivo Efficacy (TGI) | 60.8% | A549 (lung cancer) xenograft | [2][5][8] |
TGI: Tumor Growth Inhibition
Signaling Pathway
Caption: this compound inhibits SUV39H2-mediated H2AX methylation.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Intravenous (IV) Formulation 1:
This protocol is based on a published preclinical study.[5]
-
Vehicle: 5% glucose solution or 0.9% sodium chloride injection.
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder directly in the chosen vehicle (5% glucose or 0.9% saline) to the desired final concentration.
-
Ensure complete dissolution. Gentle warming or sonication may be applied if necessary, though this was not specified in the reference.
-
-
Administration: Injected via the tail vein.[5]
-
Dosage: Doses of 10 mg/kg and 25 mg/kg administered once daily for 14 days have been reported.[2][5]
-
Volume: An administration volume of 10 mL/kg of body weight was used.[5]
Intravenous (IV) Formulation 2 (Clear Solution):
This protocol is suggested by a commercial supplier for this compound hydrochloride.[1]
-
Solvents: DMSO and 20% SBE-β-CD in Saline.
-
Preparation:
-
Prepare a stock solution of this compound hydrochloride in DMSO.
-
For the final working solution, add each solvent one by one in the following ratio: 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Mix thoroughly until a clear solution is obtained.
-
-
Solubility: ≥ 2.08 mg/mL (3.98 mM).[1]
Oral/Intraperitoneal (IP) Formulation (Suspension):
This protocol is suggested by a commercial supplier for this compound hydrochloride.[1]
-
Solvents: DMSO, PEG300, Tween-80, and Saline.
-
Preparation:
-
Prepare a stock solution of this compound hydrochloride in DMSO.
-
For the final working solution, add each solvent one by one in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Mix thoroughly. This will form a suspended solution.
-
Ultrasonication may be required to ensure a uniform suspension.[1]
-
-
Solubility: 2.08 mg/mL (3.98 mM).[1]
Oral/Intraperitoneal (IP) Formulation (Clear Solution):
This protocol is suggested by a commercial supplier for this compound hydrochloride.[1]
-
Solvents: DMSO and Corn Oil.
-
Preparation:
-
Prepare a stock solution of this compound hydrochloride in DMSO.
-
For the final working solution, add each solvent one by one in the following ratio: 10% DMSO and 90% Corn Oil.
-
Mix thoroughly until a clear solution is obtained.
-
-
Solubility: ≥ 2.08 mg/mL (3.98 mM).[1]
In Vivo Xenograft Study Workflow
The following is a generalized workflow based on published studies with this compound.[5]
Caption: Workflow for a typical in vivo xenograft study with this compound.
Detailed Steps for Xenograft Study:
-
Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) under standard conditions.
-
Animal Model: Subcutaneously inject a suspension of the cancer cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., approximately 200 mm³). Tumor volume can be calculated using the formula: (Length × Width²) / 2.[5]
-
Randomization: Randomly assign mice into treatment and vehicle control groups (n=6 per group has been reported).[5]
-
Treatment Administration:
-
Prepare the this compound formulation and the vehicle control as described above.
-
Administer the treatment (e.g., intravenously via tail vein) at the specified dose and schedule (e.g., once daily for 14 days).[5]
-
-
Monitoring:
-
Endpoint and Analysis:
-
At the end of the treatment period (e.g., day 14), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: {1 – (T – T₀) / (C – C₀)} × 100, where T and C are the mean tumor volumes of the treatment and control groups at the endpoint, and T₀ and C₀ are the mean tumor volumes at the start of treatment.[5]
-
Safety and Toxicology
In preclinical studies using mouse xenograft models, this compound was well-tolerated at effective doses. No detectable toxicity or significant body weight loss was observed during the course of treatment at doses of 10 mg/kg and 25 mg/kg administered intravenously once daily for 14 days.[2][3][5]
Conclusion
This compound is a promising SUV39H2 inhibitor with demonstrated in vivo anti-tumor activity. The provided protocols for formulation and administration in xenograft models offer a starting point for researchers investigating its therapeutic potential. Careful consideration of the appropriate vehicle and administration route is crucial for achieving optimal drug delivery and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX | Semantic Scholar [semanticscholar.org]
- 7. Histone methyltransferase SUV39H2 regulates cell growth and chemosensitivity in glioma via regulation of hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
Application Notes: OTS186935, a Potent SUV39H2 Inhibitor
Introduction
OTS186935 is a highly potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2) with an IC50 of 6.49 nM.[1][2][3] As a key epigenetic modulator, SUV39H2 is responsible for the tri-methylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a mark associated with transcriptional repression and heterochromatin formation.[4][5] Dysregulation of SUV39H2 has been implicated in the progression of various cancers, making it a compelling target for therapeutic development.[4] this compound has demonstrated significant anti-tumor activity in preclinical models, including breast and lung cancer xenografts, by inhibiting tumor growth without notable toxicity.[4][6][7][8]
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of SUV39H2's methyltransferase activity.[5] This leads to a reduction in global H3K9me3 levels, thereby altering gene expression.[4][7] Furthermore, SUV39H2 is known to methylate histone H2AX at lysine 134, a modification that enhances the formation of phosphorylated H2AX (γ-H2AX), a critical component of the DNA damage response.[4][7][8] By inhibiting SUV39H2, this compound can regulate the production of γ-H2AX, potentially sensitizing cancer cells to DNA-damaging agents like doxorubicin.[7][8]
Applications
-
Epigenetics Research: Studying the role of SUV39H2 and H3K9me3 in gene regulation and chromatin structure.
-
Cancer Biology: Investigating the anti-proliferative and pro-apoptotic effects on cancer cell lines and in vivo models.[7]
-
Drug Development: Evaluating the therapeutic potential of SUV39H2 inhibition, both as a monotherapy and in combination with other anticancer agents.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| Enzymatic IC50 | 6.49 nM | - | [1][2][6][7] |
| Cell Growth IC50 | 0.67 µM | A549 (Lung Cancer) | [2][6][7] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Dosage and Administration | Outcome | Reference |
| MDA-MB-231 (Breast Cancer) | 10 mg/kg, Intravenously, once daily for 14 days | 42.6% Tumor Growth Inhibition | [2][6][7] |
| A549 (Lung Cancer) | 25 mg/kg, Intravenously, once daily for 14 days | 60.8% Tumor Growth Inhibition | [2][6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol details the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.22 mg (Molecular Weight: 522.31 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock, if you weighed 5.22 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly to facilitate dissolution.
-
Sonication: If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes to aid dissolution.[6][9]
-
Aliquoting: Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Table 3: Stock Solution Preparation Guide (for this compound hydrochloride, MW: 522.31)
| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 1.9146 mL | 9.5729 mL | 19.1457 mL |
| 5 mM | 0.3829 mL | 1.9146 mL | 3.8291 mL |
| 10 mM | 0.1915 mL | 0.9573 mL | 1.9146 mL |
Protocol 2: Preparation of this compound Working Solution for In Vivo Administration
This protocol describes the preparation of a formulation suitable for intravenous administration in animal models. It is recommended to prepare this solution fresh on the day of use.
Materials:
-
10 mM this compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Solvent Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dilution: To prepare a 1 mL working solution, start with the required volume of the 10 mM this compound stock solution in DMSO.
-
Sequential Addition: Add the solvents sequentially as follows, ensuring the solution is mixed well after each addition:
-
Add the 10% volume of the this compound/DMSO stock.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Final Mixing: Vortex the final solution to ensure it is a homogenous suspension. Sonication may be required to achieve a uniform suspension.[1]
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound hydrochloride - Immunomart [immunomart.com]
Application Notes and Protocols: OTS186935 Stability and Handling in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS186935 is a potent and selective small molecule inhibitor of the protein methyltransferase SUV39H2, with a reported IC₅₀ of 6.49 nM.[1] By inhibiting SUV39H2, this compound prevents the methylation of histone H2AX, a critical step preceding the formation of γ-H2AX, which is a key marker of the DNA damage response.[2] This mechanism of action underlies its anti-tumor activity and its potential to sensitize cancer cells to DNA-damaging agents.[3][4] this compound has demonstrated significant tumor growth inhibition in xenograft models of breast and lung cancer.[3][5]
These application notes provide detailed protocols for preparing and handling this compound in cell culture, along with a method for assessing its stability in media to ensure reproducible and reliable experimental outcomes.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Metric | Value | Cell Line |
| SUV39H2 | IC₅₀ | 6.49 nM | - |
| Cell Growth | IC₅₀ | 0.67 µM | A549 |
(Data sourced from multiple references)[1][2][5]
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Dosing | Treatment Duration | Tumor Growth Inhibition (TGI) |
| MDA-MB-231 (Breast Cancer) Xenograft | 10 mg/kg, IV, daily | 14 days | 42.6% |
| A549 (Lung Cancer) Xenograft | 25 mg/kg, IV, daily | 14 days | 60.8% |
(Data sourced from multiple references)[1][5]
Signaling Pathway of this compound
The diagram below illustrates the mechanism by which this compound inhibits the SUV39H2 pathway, leading to a reduction in γ-H2AX formation and subsequent attenuation of the DNA damage response.
Caption: this compound inhibits SUV39H2, blocking H2AX methylation and γ-H2AX formation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics as required for the cell line.
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the this compound hydrochloride powder to equilibrate to room temperature before opening.
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to achieve a final concentration of 10 mM. For example, for a compound with a molecular weight of 495.4 g/mol , dissolve 4.954 mg in 1 mL of DMSO.
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
-
Stock Solution Storage:
-
Store the DMSO stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Prepare the final working concentrations by performing a serial dilution of the stock solution into pre-warmed, complete cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Mix thoroughly by gentle pipetting or inversion before adding to the cell cultures.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a general method to evaluate the stability of this compound in a specific cell culture medium over time using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Caption: Workflow for assessing the stability of this compound in cell culture media.
Materials:
-
Complete cell culture medium of interest (e.g., RPMI-1640 + 10% FBS)
-
This compound working solution
-
Sterile tubes or plates for incubation
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Appropriate solvents for analysis (e.g., acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired complete cell culture medium at a final concentration relevant to your experiments (e.g., 1 µM).
-
Dispense aliquots of this solution into sterile tubes.
-
Immediately take a sample for the T=0 time point. This sample represents 100% of the initial concentration.
-
Place the remaining tubes in a 37°C, 5% CO₂ incubator.
-
-
Time-Course Sampling:
-
At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove one tube from the incubator.
-
Immediately process the sample to stop any further degradation. This typically involves protein precipitation by adding 2-3 volumes of cold acetonitrile.
-
Vortex the sample vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or HPLC vial.
-
Store all samples at -80°C until analysis.
-
-
Analytical Method (HPLC/LC-MS):
-
Develop an appropriate analytical method to separate and quantify this compound. This will involve optimizing the mobile phase, gradient, and column.
-
Inject the prepared supernatants onto the HPLC or LC-MS system.
-
Record the peak area corresponding to the parent this compound molecule for each time point.
-
-
Data Analysis:
-
Normalize the peak area of each time point to the peak area of the T=0 sample to determine the percentage of this compound remaining.
-
Plot the percentage of remaining this compound against time.
-
From this plot, the half-life (t₁/₂) of this compound in the cell culture medium can be calculated. This information is crucial for designing experiments, especially for long-term incubations, as it will inform the need for media changes to maintain an effective concentration of the inhibitor.
-
Conclusion
This compound is a valuable tool for investigating the role of SUV39H2 in cancer biology. Proper handling, preparation, and an understanding of its stability in the experimental context are paramount for obtaining accurate and reproducible results. The protocols provided herein offer a framework for the effective use of this compound in cell-based assays. Researchers are encouraged to adapt the stability testing protocol to their specific cell lines and media formulations to ensure the integrity of their experimental design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of H3K9me3 Following OTS186935 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H3 trimethylation at lysine (B10760008) 9 (H3K9me3) is a hallmark of transcriptionally silent heterochromatin. This epigenetic modification is dynamically regulated by histone methyltransferases and demethylases. The suppressor of variegation 3-9 homolog 2 (SUV39H2) is a key histone methyltransferase responsible for establishing and maintaining H3K9me3. Dysregulation of SUV39H2 activity has been implicated in various cancers, making it an attractive therapeutic target.
OTS186935 is a potent and selective small molecule inhibitor of SUV39H2.[1] By inhibiting SUV39H2, this compound leads to a global reduction in H3K9me3 levels, which can reactivate silenced tumor suppressor genes and induce anti-tumor effects.[2][3][4] This application note provides a detailed protocol for treating cancer cell lines with this compound and subsequently performing a Western blot to quantify the changes in global H3K9me3 levels. This method is crucial for confirming the mechanism of action of this compound and evaluating its efficacy in a cellular context.
Data Presentation
The following tables summarize representative quantitative data for this compound and a related, well-characterized SUV39H2 inhibitor, OTS193320.
Table 1: In Vitro Efficacy of SUV39H2 Inhibitors
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | A549 | Cell Growth Inhibition | 0.67 µM | [1][5] |
| OTS193320 | A549 | Cell Growth Inhibition | 0.38 µM | [2] |
| OTS193320 | MDA-MB-231 | Cell Growth Inhibition | 0.41 - 0.56 µM | [2] |
| OTS193320 | BT-20 | Cell Growth Inhibition | 0.41 - 0.56 µM | [2] |
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Cell Line Xenograft | Treatment Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-231 | 10 mg/kg, i.v., daily for 14 days | 42.6% | [5] |
| A549 | 25 mg/kg, i.v., daily for 14 days | 60.8% | [5] |
Table 3: Effect of OTS193320 on H3K9me3 Levels in MDA-MB-231 Cells (24h Treatment)
| OTS193320 Concentration | Relative H3K9me3 Level (Normalized to DMSO control) | Reference |
| 0.125 µM | ~75% | [2][6] |
| 0.25 µM | ~50% | [2][6] |
| 0.5 µM | ~25% | [2][6] |
Signaling Pathway
Caption: SUV39H2 signaling and inhibition by this compound.
Experimental Workflow
Caption: Workflow for H3K9me3 Western blot after this compound treatment.
Experimental Protocols
Materials and Reagents
-
Cell Lines: MDA-MB-231 (human breast adenocarcinoma) or A549 (human lung carcinoma)
-
This compound: Prepare a stock solution in DMSO.
-
Primary Antibodies:
-
Rabbit anti-H3K9me3 (1:1000 - 1:2000 dilution)
-
Rabbit anti-Total Histone H3 (loading control, 1:2000 - 1:5000 dilution)
-
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG (1:5000 - 1:10000 dilution)
-
Histone Extraction Buffers:
-
Hypotonic Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, Protease Inhibitor Cocktail.
-
0.4 N Sulfuric Acid (H₂SO₄)
-
Trichloroacetic Acid (TCA)
-
-
Western Blot Reagents:
-
Laemmli Sample Buffer (4X)
-
15% SDS-PAGE gels
-
PVDF membrane (0.22 µm)
-
Transfer Buffer
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST
-
Enhanced Chemiluminescence (ECL) Substrate
-
-
Other: Cell culture medium, PBS, BCA Protein Assay Kit.
Protocol
1. Cell Culture and this compound Treatment
-
Seed MDA-MB-231 or A549 cells in appropriate culture dishes and grow to 70-80% confluency.
-
Prepare working solutions of this compound in cell culture medium from the DMSO stock. A final DMSO concentration should not exceed 0.1%.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1.0 µM) and a DMSO vehicle control.
-
Incubate the cells for 24 to 48 hours at 37°C in a CO₂ incubator.
2. Histone Extraction (Acid Extraction Method)
-
Harvest cells by scraping and wash twice with ice-cold PBS containing 5 mM Sodium Butyrate.
-
Resuspend the cell pellet in Hypotonic Lysis Buffer and incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant. Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate with rotation for at least 1 hour (or overnight) at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing histones to a new tube.
-
Add TCA to the supernatant to a final concentration of 25% and incubate on ice for 1-2 hours to precipitate the histones.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Wash the histone pellet twice with ice-cold acetone.
-
Air-dry the pellet and resuspend in sterile water.
-
Determine the protein concentration using a BCA assay.
3. Western Blotting
-
Prepare protein samples by mixing 10-15 µg of histone extract with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto a 15% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-H3K9me3 and anti-Total H3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the H3K9me3 signal to the Total H3 signal for each sample.
Conclusion
This application note provides a comprehensive protocol for assessing the impact of the SUV39H2 inhibitor, this compound, on global H3K9me3 levels in cancer cell lines. The detailed methodologies for cell treatment, histone extraction, and Western blotting, along with representative data and pathway diagrams, offer a robust framework for researchers investigating the epigenetic mechanism of action of this and other similar inhibitors. Careful optimization of treatment conditions and antibody concentrations for specific cell lines is recommended to ensure reproducible and reliable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. [PDF] Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immunofluorescence Staining of γ-H2AX with OTS186935
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS186935 is a potent and selective small molecule inhibitor of the protein methyltransferase SUV39H2.[1][2] SUV39H2 plays a critical role in chromatin regulation and has been implicated in the DNA damage response (DDR).[2][3] Specifically, SUV39H2 methylates histone H2AX at lysine (B10760008) 134, a modification that facilitates the subsequent phosphorylation of H2AX at serine 139 to form γ-H2AX.[3] The formation of γ-H2AX is a key early event in the cellular response to DNA double-strand breaks (DSBs), where it accumulates at sites of damage and serves as a docking site for DNA repair proteins.[3]
By inhibiting SUV39H2, this compound can attenuate the formation of γ-H2AX, thereby impairing the DNA damage response and potentially sensitizing cancer cells to DNA-damaging agents.[2][3] This makes this compound a promising candidate for combination therapies in oncology. Immunofluorescence staining for γ-H2AX is a widely used and sensitive method to visualize and quantify DNA double-strand breaks at the single-cell level. This application note provides a detailed protocol for the immunofluorescence staining of γ-H2AX in cells treated with this compound to assess its impact on DNA damage signaling.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound and a related, preceding compound, OTS193320.
| Target | Metric | Value | Cell Line |
| SUV39H2 | IC₅₀ | 6.49 nM | - |
| Cell Growth | IC₅₀ | 0.67 µM | A549 |
Table 1: In Vitro Inhibitory Activity of this compound.[1]
| Treatment | Cell Line | Relative Nuclear γ-H2AX Intensity (Mean ± SD) |
| Control (DMSO) | MDA-MB-231 | ~1.0 |
| Doxorubicin (DOX) | MDA-MB-231 | ~4.5 ± 0.5 |
| OTS193320 + DOX | MDA-MB-231 | ~2.0 ± 0.3 |
Table 2: Effect of the SUV39H2 Inhibitor OTS193320 on Doxorubicin-Induced γ-H2AX Levels. This compound is an optimized derivative of OTS193320. Data is estimated from graphical representation in the source.[4]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-mediated regulation of γ-H2AX.
This compound-mediated γ-H2AX regulation pathway.
Experimental Protocols
This section provides a detailed protocol for the immunofluorescence staining of γ-H2AX in cultured cells following treatment with this compound.
Materials
-
This compound
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: Rabbit anti-γ-H2AX (Ser139) antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Experimental Workflow Diagram
Workflow for γ-H2AX immunofluorescence staining.
Detailed Procedure
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed the cells of interest onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment.
-
Incubate overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
Prepare the desired concentrations of this compound in cell culture medium. Include a vehicle control (e.g., DMSO).
-
If investigating the potentiation of DNA damage, include a condition with a DNA-damaging agent (e.g., doxorubicin) with and without this compound.
-
Remove the old medium and add the medium containing the treatments.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to allow antibodies to access the nucleus.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-γ-H2AX antibody in the blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody in the blocking buffer. Protect from light.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Add DAPI solution to stain the nuclei and incubate for 5 minutes at room temperature in the dark.
-
-
Mounting:
-
Wash the coverslips once with PBS.
-
Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips to prevent drying.
-
-
Image Acquisition and Analysis:
-
Visualize the stained cells using a fluorescence microscope.
-
Capture images of the γ-H2AX foci (green channel) and nuclei (blue channel).
-
Quantify the number of γ-H2AX foci per nucleus or the mean fluorescence intensity within the nucleus using image analysis software such as ImageJ or CellProfiler.
-
Logical Relationships
The relationship between this compound concentration and γ-H2AX levels is expected to be inverse, particularly in the context of induced DNA damage.
Inverse correlation between this compound and γ-H2AX.
Conclusion
This compound offers a targeted mechanism for modulating the DNA damage response through the inhibition of SUV39H2. The subsequent reduction in γ-H2AX formation can be effectively visualized and quantified using immunofluorescence. The protocols and information provided herein serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound and the broader implications of SUV39H2 inhibition in cancer biology and drug development.
References
Application Notes and Protocols for Apoptosis Assays in Response to OTS186935
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS186935 is a potent and selective small-molecule inhibitor of the histone methyltransferase SUV39H2. Inhibition of SUV39H2 has been shown to induce apoptotic cell death in various cancer cell lines, making it a promising target for anti-cancer therapy.[1][2][3] These application notes provide detailed protocols for assessing apoptosis in cancer cells treated with this compound, focusing on key assays such as Annexin V/PI staining, caspase activity assays, and TUNEL assays.
Mechanism of Action: SUV39H2 Inhibition and Apoptosis Induction
This compound functions by inhibiting the enzymatic activity of SUV39H2, which is responsible for the tri-methylation of histone H3 at lysine (B10760008) 9 (H3K9me3). This epigenetic modification is associated with gene silencing. By inhibiting SUV39H2, this compound leads to a reduction in global H3K9me3 levels, which is thought to reactivate the expression of tumor suppressor genes, ultimately triggering apoptosis.[1][2][3] The induction of apoptosis by SUV39H2 inhibition involves the activation of the intrinsic and extrinsic apoptosis pathways, evidenced by the cleavage of caspases-3, -8, and -9.[1] Furthermore, SUV39H2 has been implicated in the regulation of the AKT/FOXO signaling pathway, which plays a critical role in cell survival and apoptosis.
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound and OTS193320
| Compound | Target | Enzymatic IC50 | Cell Growth Inhibitory IC50 (A549 cells) |
| This compound | SUV39H2 | 6.49 nM | 0.67 µM |
| OTS193320 | SUV39H2 | 22.2 nM | 0.38 µM |
Data sourced from MedChemExpress and a 2018 study published in Oncotarget.[1][4][5]
Table 2: Apoptosis Induction in Breast Cancer Cells by OTS193320 (0.5 µM for 48 hours)
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| MDA-MB-231 | DMSO (Control) | Representative data indicates a low baseline | Representative data indicates a low baseline | Low baseline |
| OTS193320 | Increased population | Increased population | Significant increase over control | |
| BT-20 | DMSO (Control) | Representative data indicates a low baseline | Representative data indicates a low baseline | Low baseline |
| OTS193320 | Increased population | Increased population | Significant increase over control |
This table summarizes findings from a 2018 Oncotarget study, which reported a notable increase in early and late apoptotic cells in MDA-MB-231 and BT-20 cells treated with OTS193320.[1] Exact percentages were presented graphically in the source.
Table 3: Caspase Activation by OTS193320 in Breast Cancer Cells
| Cell Line | Treatment | Cleaved Caspase-3 | Cleaved Caspase-8 | Cleaved Caspase-9 |
| MDA-MB-231 | OTS193320 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| BT-20 | OTS193320 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
This table is based on Western blot analysis from the same 2018 Oncotarget study, which demonstrated a dose-dependent increase in the levels of cleaved (active) caspases-3, -8, and -9 in both MDA-MB-231 and BT-20 cells upon treatment with OTS193320.[1]
Experimental Protocols
1. Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549)
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment. Incubate overnight.
-
Inhibitor Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle-only control (e.g., DMSO). Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Adherent cells: Gently collect the culture medium (containing floating apoptotic cells). Wash the adherent cells once with PBS. Trypsinize the cells and then neutralize the trypsin with complete medium. Combine the trypsinized cells with the collected supernatant.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate) and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up appropriate compensation and gates.
-
2. Caspase Activity Assay
This assay measures the activity of key executioner caspases (caspase-3/7) and initiator caspases (caspase-8, caspase-9). The assay utilizes a luminogenic or fluorogenic substrate that is cleaved by the specific active caspase, generating a signal proportional to caspase activity.
Materials:
-
Cancer cell line of interest
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7, 8, and 9 Assay Kits (or equivalent)
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding: Seed 1 x 10^4 cells per well in a white-walled 96-well plate and incubate overnight.
-
Inhibitor Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired time period.
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
-
Add 100 µL of the appropriate Caspase-Glo® reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence or fluorescence of each well using a plate reader. The signal is proportional to the amount of active caspase.
3. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.
Materials:
-
Cancer cells grown on coverslips or in a 96-well plate
-
This compound
-
4% Paraformaldehyde in PBS
-
0.25% Triton™ X-100 in PBS
-
TUNEL assay kit
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips or in a plate and treat with this compound and a vehicle control.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.25% Triton™ X-100 for 20 minutes at room temperature.
-
-
TUNEL Reaction:
-
Wash cells with deionized water.
-
Equilibrate the cells with the TdT reaction buffer provided in the kit for 10 minutes.
-
Prepare the TdT reaction cocktail according to the kit's instructions and add it to the cells.
-
Incubate for 60 minutes at 37°C in a humidified chamber.
-
-
Staining and Visualization:
-
Stop the reaction by washing the cells with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.
-
Signaling Pathways and Experimental Workflows
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis assays.
References
- 1. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Combined Use of OTS186935 and Doxorubicin in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (B1662922) is a cornerstone of chemotherapy, exerting its anticancer effects through DNA intercalation and inhibition of topoisomerase II, which leads to DNA damage and apoptosis in rapidly dividing cancer cells.[1][2][3][4] However, its efficacy can be limited by drug resistance and significant side effects.[2] A promising strategy to overcome these limitations is the combination of doxorubicin with targeted therapies that can sensitize cancer cells to its cytotoxic effects.
OTS186935 is a potent and selective inhibitor of the protein methyltransferase SUV39H2.[5][6] SUV39H2 has been identified as a key player in chemoresistance, in part through its role in the methylation of histone H2AX, a prerequisite for the formation of phosphorylated H2AX (γ-H2AX) which is critical for DNA damage repair.[7] By inhibiting SUV39H2, this compound is hypothesized to reduce γ-H2AX levels, thereby impairing the cancer cells' ability to repair doxorubicin-induced DNA damage and enhancing the therapeutic efficacy of doxorubicin.[7]
These application notes provide a comprehensive experimental framework for investigating the synergistic effects of combining this compound and doxorubicin in preclinical cancer models. Detailed protocols for in vitro and in vivo studies are presented to guide researchers in evaluating this promising combination therapy.
Data Presentation
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Treatment | IC50 (µM) |
| A549 (Lung Cancer) | This compound | 0.67[1] |
| Doxorubicin | ~0.5 | |
| MDA-MB-231 (Breast Cancer) | OTS193320 | ~0.45[3] |
| Doxorubicin | ~0.16[8] | |
| BT-20 (Breast Cancer) | OTS193320 | ~0.5[3] |
| Doxorubicin | N/A |
*Note: Data for OTS193320, a closely related precursor to this compound, is provided as a reference for breast cancer cell lines.[1][3]
Table 2: In Vitro Combination Synergy
| Cell Line | Drug Combination | Combination Index (CI) | Interpretation |
| MDA-MB-231 | OTS193320* + Doxorubicin | < 1 | Synergistic |
| BT-20 | OTS193320* + Doxorubicin | < 1 | Synergistic |
*Note: Qualitative synergistic effects have been observed for the combination of the related compound OTS193320 and doxorubicin.[2] Quantitative CI values would need to be determined experimentally for this compound.
Table 3: In Vivo Tumor Growth Inhibition
| Cancer Model | Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (TGI) |
| A549 Xenograft | This compound | 10 mg/kg, i.v., daily for 14 days | - |
| Doxorubicin | 10 mg/kg, i.v., on day 2 and 9 | - | |
| This compound + Doxorubicin | This compound: 10 mg/kg, i.v., daily for 14 days; Doxorubicin: 10 mg/kg, i.v., on day 2 and 9 | 49%[1][9] | |
| MDA-MB-231 Xenograft | This compound | 10 mg/kg, i.v., daily for 14 days | 42.6%[1] |
Signaling Pathway and Experimental Workflow
Caption: Combined action of this compound and doxorubicin.
Caption: Preclinical evaluation workflow.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and doxorubicin, alone and in combination.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231, BT-20)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Doxorubicin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound and doxorubicin in complete growth medium.
-
For single-agent treatment, replace the medium with medium containing various concentrations of each drug.
-
For combination treatment, add the drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values) or in a matrix format.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values using appropriate software (e.g., GraphPad Prism).
Synergy Analysis
Objective: To determine if the combination of this compound and doxorubicin has a synergistic, additive, or antagonistic effect.
Protocol:
-
Perform the cell viability assay with a range of concentrations for both single agents and their combination.
-
Use the IC50 values obtained to calculate the Combination Index (CI) using the Chou-Talalay method and CompuSyn software.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Western Blot for γ-H2AX
Objective: To assess the effect of this compound and doxorubicin on DNA damage signaling.
Materials:
-
Cancer cell lines
-
This compound and Doxorubicin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-γ-H2AX, anti-H2AX, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Treat cells with this compound, doxorubicin, or the combination for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by the combination treatment.
Materials:
-
Cancer cell lines
-
This compound and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with the compounds as described for the western blot.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell lines (A549 or MDA-MB-231)
-
Matrigel (optional)
-
This compound and Doxorubicin formulations for intravenous (i.v.) injection
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, Doxorubicin alone, Combination).
-
Administer the drugs according to the schedule outlined in Table 3.
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further biomarker analysis (e.g., immunohistochemistry for Ki-67 or γ-H2AX).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
References
- 1. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmmj.org [bmmj.org]
- 6. ijbs.com [ijbs.com]
- 7. Berberine sensitizes mutliple human cancer cells to the anticancer effects of doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing chemosensitivity of wild-type and drug-resistant MDA-MB-231 triple-negative breast cancer cell line to doxorubicin by silencing of STAT 3, Notch-1, and β-catenin genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for OTS186935 in Epigenetic Regulation Studies of Lung and Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS186935 is a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2) with an IC50 of 6.49 nM.[1][2] SUV39H2 is a histone methyltransferase that specifically trimethylates histone H3 at lysine (B10760008) 9 (H3K9me3), a hallmark of transcriptionally silent heterochromatin.[3][4] Dysregulation of SUV39H2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3] this compound has demonstrated significant anti-tumor activity in preclinical models of lung and breast cancer by modulating epigenetic landscapes and regulating DNA damage responses.[5][6]
These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cells, including its mechanism of action and anti-proliferative properties.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of SUV39H2's methyltransferase activity. This leads to a reduction in global H3K9me3 levels, altering chromatin structure and gene expression. Furthermore, SUV39H2 is known to methylate histone H2AX at lysine 134, a modification that promotes the phosphorylation of H2AX (γ-H2AX) in response to DNA damage, contributing to chemoresistance.[3][5] By inhibiting SUV39H2, this compound can attenuate the formation of γ-H2AX, thereby potentially sensitizing cancer cells to DNA-damaging agents.[5][7][6]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| In Vitro Potency | |||
| SUV39H2 Enzymatic IC50 | - | 6.49 nM | [1][3][2] |
| A549 Cell Growth IC50 | A549 (Lung Cancer) | 0.67 µM | [1][3][5] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition (TGI) | MDA-MB-231 (Breast Cancer) Xenograft | 42.6% (10 mg/kg, i.v., daily for 14 days) | [3][5] |
| Tumor Growth Inhibition (TGI) | A549 (Lung Cancer) Xenograft | 60.8% (25 mg/kg, i.v., daily for 14 days) | [3][2][5] |
Experimental Protocols
Cell Culture
-
Cell Lines: A549 (human lung carcinoma) and MDA-MB-231 (human breast adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Cell Viability Assay
This protocol is designed to determine the IC50 of this compound in cancer cell lines.
Caption: Workflow for in vitro cell viability assay.
-
Materials:
-
96-well clear-bottom plates
-
A549 or MDA-MB-231 cells
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound.
-
Western Blotting for H3K9me3 and γ-H2AX
This protocol is to assess the effect of this compound on histone methylation and DNA damage markers.
-
Materials:
-
6-well plates
-
A549 or MDA-MB-231 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K9me3, anti-Histone H3, anti-γ-H2AX, anti-H2AX, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for 48-72 hours.
-
For γ-H2AX analysis, co-treat with a DNA-damaging agent like doxorubicin (B1662922) for the final 24 hours.[5][7]
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the respective total histone or loading control.
-
In Vivo Xenograft Studies
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Caption: Workflow for in vivo xenograft study.
-
Materials:
-
Immunodeficient mice (e.g., BALB/c nude)
-
A549 or MDA-MB-231 cells
-
Matrigel
-
This compound
-
Vehicle control (e.g., 5% glucose solution)
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups (n=6-10 per group).
-
Administer this compound intravenously once daily for 14 days at the desired dose (e.g., 10 mg/kg for MDA-MB-231 or 25 mg/kg for A549 models).[5] Administer vehicle to the control group.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Troubleshooting
-
Low Cell Viability: Ensure proper cell health and seeding density. Check for contamination.
-
Inconsistent Western Blot Results: Optimize antibody concentrations and incubation times. Ensure complete protein transfer.
-
High Variability in In Vivo Studies: Ensure consistent tumor cell implantation and accurate dosing. Increase the number of animals per group.
For research use only. Not for use in diagnostic procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
OTS186935 solubility issues and solutions
Welcome to the technical support center for the novel SUV39H2 inhibitor, OTS186935. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to help troubleshoot common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the protein methyltransferase SUV39H2, with an IC50 of 6.49 nM.[1][2] Its primary mechanism of action is the inhibition of SUV39H2, which has been reported to methylate histone H2AX at lysine (B10760008) 134. This methylation enhances the formation of phosphorylated H2AX (γ-H2AX), a key player in the DNA damage response that can contribute to chemoresistance in cancer cells.[2][3][4] By inhibiting SUV39H2, this compound can reduce levels of γ-H2AX, potentially sensitizing cancer cells to DNA-damaging agents like doxorubicin.[2][3]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, it is recommended to aliquot your stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation, ensure the solution is sealed and protected from moisture.[1] It is advisable to avoid repeated freeze-thaw cycles.
Q3: Can I use a prepared this compound solution for an extended period?
A3: For in vivo experiments, it is highly recommended to prepare fresh solutions on the day of use.[1] If a continuous dosing period exceeds half a month, careful consideration of the formulation is advised.[1]
Troubleshooting Guide: Solubility Issues
This compound can present solubility challenges. This guide addresses common problems and provides potential solutions in a question-and-answer format.
Problem 1: My this compound powder will not dissolve in aqueous buffers like PBS.
-
Cause: this compound has low solubility in aqueous solutions.
-
Solution: It is not recommended to dissolve this compound directly in aqueous buffers. The best practice is to first prepare a high-concentration stock solution in an organic solvent, such as DMSO.
Problem 2: I see precipitation when I dilute my DMSO stock of this compound into my cell culture medium or aqueous buffer.
-
Cause: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.
-
Solutions:
-
Optimize Solvent Ratios: For in vivo studies, specific solvent combinations are recommended to improve solubility and delivery. Refer to the quantitative data table and experimental protocols below for established formulations.
-
Use of Co-solvents and Excipients: Formulations including PEG300, Tween-80, SBE-β-CD, or corn oil can significantly improve the solubility and stability of this compound in aqueous solutions.[1][5]
-
Gentle Heating and Sonication: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1]
-
Order of Addition: When preparing formulations with multiple components, add each solvent sequentially and ensure the mixture is homogeneous before adding the next.[1][5]
-
Problem 3: I am observing inconsistent or unexpected results in my cell-based assays.
-
Cause: This could be due to the precipitation of this compound in the culture medium, leading to an unknown and variable final concentration of the active compound. Even if not visible, microprecipitates can form and affect your results.
-
Solutions:
-
Visual Inspection: Before adding the treatment to your cells, carefully inspect the diluted this compound solution for any signs of cloudiness or visible particles.
-
Centrifugation: If you suspect microprecipitation, you can centrifuge your final diluted solution at high speed and use the supernatant for your experiment. Note that this will likely alter the final concentration.
-
Optimize Dilution Protocol: Experiment with different dilution methods and solvent systems as detailed in the protocols below to find the optimal conditions for your specific cell culture system.
-
Quantitative Data Presentation: Solubility of this compound Hydrochloride
| Solvent/Formulation | Solubility | Solution Appearance | Recommended Use |
| 100% DMSO | 25 mg/mL (with ultrasonic) | Clear Solution | In Vitro Stock Solution |
| 100% H₂O | 50 mg/mL (with ultrasonic) | - | In Vitro |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (3.98 mM) | Suspended Solution | In Vivo (Oral/Intraperitoneal) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.98 mM) | Clear Solution | In Vivo |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.98 mM) | Clear Solution | In Vivo |
Data sourced from MedchemExpress.[1][5]
Experimental Protocols
Protocol 1: Preparation of a Suspended Solution for In Vivo Administration
This protocol yields a suspended solution of 2.08 mg/mL.[1]
-
Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.
-
To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix again until homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If precipitation occurs, use ultrasonic treatment to aid in suspension.
Protocol 2: Preparation of a Clear Solution with SBE-β-CD for In Vivo Administration
This protocol yields a clear solution with a solubility of at least 2.08 mg/mL.[1]
-
Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.
-
Prepare a 20% SBE-β-CD solution in saline.
-
To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until the solution is clear.
Protocol 3: Preparation of a Clear Solution in Corn Oil for In Vivo Administration
This protocol yields a clear solution with a solubility of at least 2.08 mg/mL.[1]
-
Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.
-
To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until the solution is clear.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting Inconsistent OTS186935 Results: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving the SUV39H2 inhibitor, OTS186935.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2) with an IC50 of 6.49 nM.[1][2][3] SUV39H2 is an enzyme that primarily catalyzes the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a mark associated with gene silencing and heterochromatin formation.[4] this compound functions by competitively inhibiting SUV39H2, leading to a decrease in global H3K9me3 levels.[2] Additionally, SUV39H2 has been reported to methylate histone H2AX at lysine 134, which enhances the formation of phosphorylated H2AX (γ-H2AX), a marker for DNA double-strand breaks and a contributor to chemoresistance.[2][5][6] By inhibiting SUV39H2, this compound can reduce γ-H2AX levels, potentially sensitizing cancer cells to DNA-damaging agents.[6][7]
Q2: In which cancer models has this compound shown efficacy?
This compound has demonstrated significant tumor growth inhibition in mouse xenograft models using human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer).[2][7]
Q3: What are the reported in vivo dosages and administration routes for this compound?
Published studies have reported intravenous (IV) administration of this compound once daily for 14 days. Effective dosages resulting in significant tumor growth inhibition without detectable toxicity were 10 mg/kg in an MDA-MB-231 xenograft model and 25 mg/kg in an A549 xenograft model.[1][3][7]
Troubleshooting Guide for Inconsistent Xenograft Results
Inconsistent results in preclinical xenograft studies with this compound can arise from various factors, ranging from experimental technique to the biological characteristics of the model system. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: High Variability in Tumor Growth Within the Same Treatment Group
High variability can mask the true effect of this compound. Below are potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Tumor Cell Implantation | - Standardize the number of viable cells injected. - Ensure a consistent injection volume and location (e.g., subcutaneous in the right flank). - Use a consistent cell passage number for implantations. |
| Variable Animal Health | - Closely monitor animal health and exclude any animals showing signs of illness unrelated to the tumor or treatment. - Ensure consistent housing conditions (e.g., temperature, light cycle, diet). |
| Inconsistent Drug Formulation and Administration | - Prepare fresh this compound solutions for each administration cycle. - Ensure the drug is completely solubilized before injection. - Standardize the intravenous injection technique to ensure consistent delivery to the bloodstream. |
| Tumor Heterogeneity | - If possible, use cell lines with characterized and stable phenotypes. - Increase the number of animals per group to increase statistical power. |
Issue 2: Lack of Expected Tumor Growth Inhibition
If this compound does not produce the anticipated anti-tumor effect, consider the following factors.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing | - Verify the correct dosage calculation based on animal weight. - Consider a dose-response study to determine the optimal dose for your specific model. |
| Drug Instability or Improper Storage | - Store this compound according to the manufacturer's recommendations (typically at -20°C or -80°C).[3] - Protect from light and moisture. - Prepare working solutions fresh for each use. |
| Cell Line Insensitivity | - Confirm that the chosen cell line expresses SUV39H2. - Evaluate the dependency of the cell line on the SUV39H2 pathway for survival and proliferation. |
| Acquired Resistance | - If initial tumor regression is followed by regrowth, consider the development of acquired resistance. - Analyze resistant tumors for changes in the expression of SUV39H2 or downstream signaling components. |
Issue 3: Inconsistent Biomarker Results (H3K9me3 or γ-H2AX levels)
Changes in target biomarkers are crucial for confirming the mechanism of action of this compound.
| Potential Cause | Troubleshooting Steps |
| Variable Sample Collection and Processing | - Standardize the time point for tumor collection relative to the last dose of this compound. - Process tissue samples consistently and quickly to prevent protein degradation. - Use validated antibodies and protocols for Western blotting or immunohistochemistry. |
| Insufficient Target Engagement | - Confirm that the administered dose is sufficient to achieve target inhibition in the tumor tissue. This can be assessed by measuring H3K9me3 levels in tumor samples. |
| Assay Variability | - Include appropriate positive and negative controls in all biomarker assays. - Ensure consistent loading of protein for Western blotting. - Use a validated and consistent method for quantifying biomarker expression. |
Experimental Protocols
Xenograft Tumor Model Protocol (Adapted from published studies)
-
Cell Culture: Culture MDA-MB-231 or A549 cells in appropriate media and conditions. Ensure cells are in the logarithmic growth phase and have high viability before injection.
-
Animal Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 2 x 10^6 cells) in a small volume of sterile PBS or a mixture with Matrigel® into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and vehicle control groups.
-
This compound Administration: Administer this compound intravenously at the desired concentration (e.g., 10 or 25 mg/kg) daily for the duration of the study (e.g., 14 days). The vehicle control group should receive the same volume of the vehicle solution.
-
Data Collection: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blotting for H3K9me3 and γ-H2AX).
Visualizing Key Pathways and Workflows
To aid in understanding the mechanism of this compound and to provide a logical framework for troubleshooting, the following diagrams are provided.
Caption: Mechanism of action of this compound in inhibiting SUV39H2.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View [jcancer.org]
- 5. scispace.com [scispace.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing OTS186935 concentration for minimal toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental concentration of OTS186935 while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound? A1: this compound is a potent small-molecule inhibitor of the protein methyltransferase SUV39H2, with an in vitro enzymatic IC50 of 6.49 nM.[1][2] SUV39H2 is known to methylate histone H2AX, which plays a role in the DNA damage response and chemoresistance of cancer cells.[2][3]
Q2: What is a recommended starting concentration range for in vitro cell-based assays? A2: Based on published data, a sensible starting point for in vitro experiments is to test a logarithmic range of concentrations around the reported IC50 values. For A549 lung cancer cells, the IC50 for cell growth inhibition is 0.67 μM.[1][2] For breast cancer cell lines, a related compound showed IC50 values between 0.41 and 0.56 μM.[2] Therefore, a range from 10 nM to 10 μM is advisable for initial dose-response experiments.
Q3: What is the recommended solvent for preparing this compound stock solutions? A3: this compound hydrochloride is soluble in water (up to 50 mg/mL) and DMSO (up to 25 mg/mL).[1] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it in a culture medium. The final concentration of DMSO in the culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4]
Q4: Have there been effective and non-toxic doses identified for in vivo studies? A4: Yes, this compound has been shown to be effective and well-tolerated in mouse xenograft models. A daily intravenous dose of 10 mg/kg in an MDA-MB-231 breast cancer model and 25 mg/kg in an A549 lung cancer model for 14 days resulted in significant tumor growth inhibition without detectable toxicity or significant body weight loss.[1][2]
Q5: How can I assess the cytotoxicity of this compound in my cell cultures? A5: Cytotoxicity can be assessed using various cell viability assays. A common method is the MTT assay, which measures the metabolic activity of cells. Other methods include trypan blue exclusion assays for cell counting, or assays that measure apoptosis, such as Annexin V staining. It is recommended to perform a dose-response curve and a time-course experiment (e.g., 24, 48, 72 hours) to determine the IC50 value and the optimal treatment duration.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at expected concentrations | 1. Compound concentration is too low. 2. The chosen cell line is resistant. 3. Incubation time is insufficient for the desired effect. 4. Compound has degraded due to improper storage. | 1. Test a higher range of concentrations. 2. Verify the compound's activity in a known sensitive cell line (e.g., A549). 3. Increase the incubation time and perform a time-course experiment. 4. Store stock solutions at -80°C for long-term stability and -20°C for short-term.[1] |
| Excessive cell death, even at low concentrations | 1. The compound is highly cytotoxic to the specific cell line. 2. The cells are overly sensitive. 3. The solvent (e.g., DMSO) concentration is too high. | 1. Use a lower concentration range in your dose-response curve. 2. Reduce the incubation time. 3. Ensure the final solvent concentration in the culture medium is non-toxic (e.g., <0.5% for DMSO).[4] |
| High variability between experimental replicates | 1. Inconsistent cell seeding density. 2. Uneven distribution of the compound in the wells. 3. "Edge effects" in the microplate. | 1. Ensure the cell suspension is thoroughly mixed before seeding. 2. Mix the plate gently after adding the compound. 3. Avoid using the outer wells of the plate for measurements, or fill them with sterile PBS to maintain humidity.[4] |
| Inconsistent results in animal studies | 1. Issues with compound formulation or solubility for injection. 2. Inconsistent administration (e.g., intravenous injection technique). 3. Variability in tumor size at the start of treatment. | 1. Follow established protocols for preparing the injection solution to ensure homogeneity.[1] 2. Ensure all personnel are proficient in the required administration technique. 3. Randomize animals into treatment groups based on tumor volume. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations of this compound and Related Compounds
| Compound | Target | Cell Line | Assay Type | IC50 Value | Citation(s) |
| This compound | SUV39H2 | - | Enzymatic Assay | 6.49 nM | [1][2] |
| This compound | Cell Growth | A549 (Lung) | Growth Inhibition | 0.67 µM | [1][2] |
| OTS193320 | Cell Growth | MDA-MB-231 (Breast) | Growth Inhibition | ~0.5 µM | [2] |
| OTS193320 | Cell Growth | Various Breast Cancer Lines | Growth Inhibition | 0.41 - 0.56 µM | [2] |
Table 2: In Vivo Efficacy and Toxicity of this compound in Mouse Xenograft Models
| Cancer Model | Dose & Schedule | Tumor Growth Inhibition (TGI) | Observed Toxicity | Citation(s) |
| MDA-MB-231 (Breast) | 10 mg/kg, IV, daily for 14 days | 42.6% | Minimal body weight change, no detectable toxicity. | [2] |
| A549 (Lung) | 25 mg/kg, IV, daily for 14 days | 60.8% | No significant body weight loss or toxicity. | [1][2] |
Experimental Protocols & Methodologies
Protocol 1: Determining the IC50 of this compound Using an MTT Assay
This protocol assesses the cytotoxic effects of a compound on a cell line.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x final concentration working solutions by serially diluting the stock in a complete culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the working solutions to the plate in triplicate. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.
-
Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: General Workflow for In Vivo Dose Optimization
This workflow provides a general framework for assessing efficacy and toxicity in animal models.
-
Dose Range Selection: Based on in vitro IC50 values and any existing in vivo data, select at least three dose levels for initial testing. The selected doses should be pharmacokinetically distinguishable.[5]
-
Animal Model: Establish tumors in immunodeficient mice by subcutaneously injecting cancer cells (e.g., A549 or MDA-MB-231).
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and vehicle control groups.
-
Drug Administration: Administer this compound via the desired route (e.g., intravenously) at the selected doses and schedule (e.g., daily for 14 days).[2]
-
Toxicity Monitoring: Throughout the study, monitor the animals daily for clinical signs of toxicity. Record body weight at least twice a week. A body weight loss of over 15-20% is often considered a sign of significant toxicity.[6]
-
Efficacy Measurement: Measure tumor volume with calipers twice a week.
-
Endpoint Analysis: At the end of the study, euthanize the animals and perform a necropsy. Key organs can be collected for histopathological analysis to identify any tissue-level toxicity. Blood samples can be collected for complete blood counts (CBC) and blood chemistry analysis.[6]
-
Dose Optimization: Analyze the relationship between dose, anti-tumor activity, and toxicity to identify the optimal biological dose that maximizes the therapeutic window.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Mechanism of action for this compound via the SUV39H2 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 6. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 [mdpi.com]
How to avoid OTS186935 off-target effects
Welcome to the technical support center for OTS186935, a potent inhibitor of the protein methyltransferase SUV39H2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) regarding the use of this compound, with a specific focus on mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of Suppressor of variegation 3-9 homolog 2 (SUV39H2), a histone methyltransferase.[1][2] SUV39H2 is responsible for the di- and tri-methylation of histone H3 at lysine (B10760008) 9 (H3K9me2/3), epigenetic marks associated with transcriptional repression and heterochromatin formation.[2] this compound has demonstrated anti-tumor activity in preclinical models.[3][4]
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational efficacy. Minimizing off-target effects is crucial for obtaining reliable data and developing safe and effective therapeutics.
Q3: What are the known quantitative parameters for this compound?
A3: The following table summarizes the reported IC50 values for this compound.
| Target/Cell Line | IC50 Value |
| SUV39H2 (enzymatic assay) | 6.49 nM |
| A549 lung cancer cell growth | 0.67 µM |
Q4: Which signaling pathways are regulated by SUV39H2?
A4: SUV39H2 has been shown to regulate several key signaling pathways implicated in cell cycle control, proliferation, and apoptosis. These include the AKT/FOXO, Hedgehog, and Wnt/p63 pathways.[2] Dysregulation of these pathways due to off-target effects could lead to confounding experimental outcomes.
Troubleshooting Guide: Avoiding Off-Target Effects
This section provides a step-by-step guide to help you design experiments that minimize and control for potential off-target effects of this compound.
Step 1: Determine the Optimal Concentration
It is critical to use the lowest effective concentration of this compound to minimize the risk of engaging off-target proteins.
-
Recommendation: Perform a dose-response experiment in your specific cell line or experimental system to determine the minimal concentration that achieves the desired on-target effect (e.g., reduction in global H3K9me3 levels).
Step 2: Characterize the Selectivity Profile
Understanding the broader selectivity of this compound is essential for interpreting your results. While a specific kinome scan for this compound is not publicly available, its imidazo[1,2-a]pyridine (B132010) scaffold has been associated with activity against various kinases.[5][6][7]
-
Recommendation: Perform an in vitro kinase profiling assay to assess the inhibitory activity of this compound against a broad panel of kinases. Pay close attention to kinases from families such as PI3K, Akt, Aurora, and ASK1, as other imidazo[1,2-a]pyridine-based inhibitors have shown activity against these targets.[5][6][7]
Step 3: Confirm Target Engagement in a Cellular Context
Verifying that this compound directly interacts with SUV39H2 in your experimental system is a crucial validation step.
-
Recommendation: Use a Cellular Thermal Shift Assay (CETSA) to confirm the binding of this compound to SUV39H2 in intact cells. A positive result in a CETSA experiment provides strong evidence of target engagement.
Step 4: Validate the On-Target Specificity of the Observed Phenotype
To ensure that the observed biological effects are a direct result of SUV39H2 inhibition, it is important to perform experiments that can distinguish between on-target and off-target effects.
-
Recommendation: Conduct a rescue experiment. This can be achieved by first knocking down or knocking out the SUV39H2 gene and then observing if the phenotype is replicated. Subsequently, re-introducing a resistant form of SUV39H2 in the presence of this compound should rescue the phenotype if the effect is on-target.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.
Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.
Materials:
-
This compound
-
Recombinant human kinases
-
Appropriate kinase-specific peptide substrates
-
ATP
-
Kinase assay buffer
-
384-well plates
-
Plate reader capable of measuring the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for a broad-panel screen is 10 µM.
-
Kinase Reaction Setup:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the recombinant kinase to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific peptide substrate and ATP. The ATP concentration should be at or near the Km for each kinase.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration of this compound. For any significant off-targets, perform a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform a CETSA to verify the binding of this compound to SUV39H2 in cells.
Objective: To confirm the direct binding of this compound to SUV39H2 in a cellular environment.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Lysis buffer
-
Equipment for SDS-PAGE and Western blotting
-
Anti-SUV39H2 antibody
-
Thermal cycler
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with DMSO for 1-2 hours.
-
Cell Harvesting: Harvest the cells and wash them with PBS containing protease inhibitors.
-
Heating: Resuspend the cell pellets in PBS and aliquot them into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Normalize the protein concentration of all samples.
-
Perform SDS-PAGE and Western blotting using an anti-SUV39H2 antibody.
-
-
Data Analysis: Quantify the band intensities for SUV39H2 at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
Protocol 3: Genetic Rescue Experiment
This protocol provides a framework for performing a rescue experiment to validate that the observed phenotype is due to the inhibition of SUV39H2.
Objective: To confirm that the biological effect of this compound is mediated through its on-target inhibition of SUV39H2.
Procedure:
-
Generate SUV39H2 Knockdown/Knockout Cells:
-
Use siRNA or shRNA to transiently or stably knock down SUV39H2 expression.
-
Alternatively, use CRISPR/Cas9 to generate a stable SUV39H2 knockout cell line.[1]
-
Confirm the reduction or absence of SUV39H2 protein by Western blot.
-
-
Phenotypic Analysis: Compare the phenotype of the SUV39H2-deficient cells to that of wild-type cells treated with this compound. A similar phenotype suggests the effect is on-target.
-
Rescue with Resistant Mutant (Optional but recommended):
-
If a mutation in SUV39H2 that confers resistance to this compound is known or can be predicted, generate an expression vector for this mutant.
-
Transfect the SUV39H2 knockout/knockdown cells with the resistant mutant.
-
Treat the transfected cells with this compound.
-
If the original phenotype is reversed (rescued), it provides strong evidence for on-target activity.
-
Visualizations
Signaling Pathways of SUV39H2
The following diagram illustrates the known signaling pathways influenced by SUV39H2. Understanding these pathways is crucial for designing experiments and interpreting results when using this compound.
Caption: SUV39H2 signaling pathways and the inhibitory action of this compound.
Experimental Workflow: Troubleshooting Off-Target Effects
This workflow provides a logical progression for investigating and mitigating potential off-target effects of this compound.
Caption: A logical workflow for minimizing and validating this compound off-target effects.
References
- 1. SUV39H2 Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 2. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with OTS186935
Welcome to the technical support center for OTS186935, a potent and selective inhibitor of the protein methyltransferase SUV39H2. This guide is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and interpreting experimental outcomes, including unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inhibitor of SUV39H2 (Suppressor of variegation 3-9 homolog 2), also known as KMT1B (Lysine N-methyltransferase 1B).[1][2] It has a reported enzymatic IC50 of 6.49 nM.[1][3]
Q2: What is the established mechanism of action for this compound?
SUV39H2 methylates histone H2AX at lysine (B10760008) 134. This methylation is reported to enhance the phosphorylation of H2AX (to form γ-H2AX) in response to DNA damage, a process that contributes to chemoresistance in cancer cells.[1][4][5] By inhibiting SUV39H2, this compound reduces the formation of γ-H2AX, thereby sensitizing cancer cells to DNA-damaging agents like doxorubicin (B1662922) (DOX).[1][4] The inhibitor has also been shown to reduce levels of H3K9me3 (histone H3 lysine 9 tri-methylation).[2]
Q3: What are the expected effects of this compound in cancer cell lines?
As a single agent, this compound has shown a growth inhibitory effect in cell lines with high SUV39H2 expression, such as A549 lung cancer cells (IC50 of 0.67 μM).[1][2] Its most significant reported effect is the sensitization of cancer cells to chemotherapeutic agents. When combined with an agent like doxorubicin, a significant reduction in cancer cell viability is expected compared to treatment with either agent alone.[1][4]
Q4: Has this compound shown efficacy in in vivo models?
Yes, this compound has demonstrated significant tumor growth inhibition in mouse xenograft models using MDA-MB-231 breast cancer cells and A549 lung cancer cells, both of which have high SUV39H2 expression.[1][2] These studies reported no detectable toxicity at effective doses.[1][3][4]
Troubleshooting Unexpected Results
Q1: I am not observing the expected growth inhibition or chemosensitization in my cell line.
-
Check SUV39H2 Expression: The efficacy of this compound is linked to the expression level of its target, SUV39H2. Verify the expression level in your specific cell line via qPCR or Western blot. The compound is most effective in cells with high SUV39H2 expression.[1]
-
Single Agent vs. Combination: The primary role of this compound is to sensitize cells to DNA-damaging agents. Its cytotoxic effect as a single agent may be modest in some cell lines. The strongest effect is observed when used in combination with chemotherapy.[1][4]
-
Drug Concentration and Exposure Time: Ensure that the concentrations and incubation times used are appropriate for your cell line. An IC50 of 0.67 μM was established for A549 cells.[2] Optimization through dose-response and time-course experiments is recommended.
-
Reagent Quality: Confirm the integrity and concentration of your this compound stock solution. Improper storage can lead to degradation.
Q2: My in vivo xenograft model is showing unexpected toxicity or a lack of efficacy.
-
Formulation and Administration: this compound has been successfully administered intravenously when formulated in a 5% glucose solution or 0.9% sodium chloride.[1] Ensure the compound is fully solubilized and the formulation is prepared correctly.
-
Dosing Regimen: Effective dosing in xenograft models has been reported at 10 mg/kg and 25 mg/kg, administered once daily for 14 days.[3] Deviations from this may alter the efficacy and toxicity profile.
-
Animal Health and Model: The health status and strain of the mice can impact tolerability. Ensure that the tumor model is well-established and that the cancer cells used have high SUV39H2 expression.[1]
-
Efficacy Endpoint: Tumor growth inhibition (TGI) of 42.6% in an MDA-MB-231 model and 60.8% in an A549 model has been reported.[1][2] Your results should be compared against these benchmarks, considering potential variations in experimental systems.
Q3: I am observing a cellular phenotype that is not directly related to apoptosis or growth arrest. What could be the cause?
-
Alternative Signaling Pathways: While the primary described mechanism involves the DNA damage response, SUV39H2 can have other roles. For instance, in glioma cells, SUV39H2 has been shown to regulate the Hedgehog signaling pathway by repressing HHIP expression.[6] Inhibition of SUV39H2 could therefore lead to unexpected phenotypes if this pathway is active in your model system.
-
Off-Target Effects: Although this compound is a potent SUV39H2 inhibitor, like many small molecules, the possibility of off-target effects cannot be entirely ruled out.[7] If you observe a consistent and unexpected phenotype, consider performing target validation experiments, such as siRNA/shRNA knockdown of SUV39H2, to see if the phenotype is replicated.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| SUV39H2 | Enzymatic Assay | 6.49 nM | [1][3] |
| A549 Lung Cancer Cells | Cell Growth Inhibition | 0.67 µM |[1][2] |
Table 2: In Vivo Efficacy of this compound (Single Agent)
| Xenograft Model | Dosing Regimen | Metric | Result | Reference |
|---|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | 10 mg/kg, IV, daily for 14 days | Tumor Growth Inhibition (TGI) | 42.6% | [1][3] |
| A549 (Lung Cancer) | 25 mg/kg, IV, daily for 14 days | Tumor Growth Inhibition (TGI) | 60.8% |[1][3] |
Experimental Protocols
Protocol 1: Cell Viability Assay for Chemosensitization
-
Cell Plating: Seed cancer cells (e.g., A549) in 96-well plates at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Compound Preparation: Prepare a dilution series of this compound and the chemotherapeutic agent (e.g., Doxorubicin).
-
Treatment: Treat cells with this compound alone, the chemotherapeutic agent alone, or a combination of both for 48-72 hours. Include a vehicle-treated control group.
-
Viability Assessment: Use a standard cell viability reagent (e.g., CellTiter-Glo®, MTT) according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle-treated control. Calculate IC50 values and assess the synergy between this compound and the chemotherapeutic agent using appropriate software (e.g., CompuSyn for Combination Index).
Protocol 2: In Vivo Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously implant SUV39H2-expressing cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into treatment groups.[1]
-
Formulation: Prepare this compound for intravenous (IV) injection in a 5% glucose solution.[1] Prepare the combination agent (e.g., Doxorubicin) as specified.
-
Administration: Administer this compound via tail vein injection once daily at the desired dose (e.g., 10 or 25 mg/kg).[1][3] Administer the chemotherapeutic agent according to its established regimen.
-
Monitoring: Measure tumor volume with calipers and monitor animal body weight twice weekly as an indicator of toxicity.[1]
-
Endpoint: At the end of the study (e.g., 14-21 days), euthanize the animals and excise the tumors for downstream analysis (e.g., Western blot for γ-H2AX or H3K9me3, immunohistochemistry for Ki-67).
Visual Guides
Caption: Mechanism of action for this compound in chemosensitization.
References
- 1. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Histone methyltransferase SUV39H2 regulates cell growth and chemosensitivity in glioma via regulation of hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
OTS186935 vehicle control recommendations
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of OTS186935 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific small-molecule inhibitor of the protein methyltransferase SUV39H2.[1][2][3] SUV39H2 is an enzyme that plays a crucial role in gene silencing and chromatin organization by catalyzing the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3).[4][5] By inhibiting SUV39H2, this compound leads to a reduction in global H3K9me3 levels.[4][6] This epigenetic modification can reactivate the expression of tumor suppressor genes. Additionally, SUV39H2 has been reported to methylate histone H2AX at lysine 134, which enhances the formation of phosphorylated H2AX (γ-H2AX), a key player in the DNA damage response that can lead to chemoresistance in cancer cells.[6][7][8] Inhibition of SUV39H2 by this compound can therefore sensitize cancer cells to chemotherapeutic agents like doxorubicin (B1662922) by reducing γ-H2AX levels.[6][7][8]
Q2: What is the recommended vehicle control for in vivo experiments with this compound?
A2: For in vivo experiments, the appropriate vehicle control should match the solvent composition used to dissolve this compound. Based on solubility data, several vehicle formulations can be prepared. The choice of vehicle will depend on the experimental requirements, such as the route of administration. For intravenous administration, a common vehicle formulation is a mixture of DMSO, PEG300, Tween-80, and saline. For other routes, a solution containing DMSO and corn oil, or DMSO and SBE-β-CD in saline might be suitable. It is crucial to administer the same vehicle solution without the active compound to the control group of animals.
Q3: What are the reported in vitro and in vivo potencies of this compound?
A3: this compound has demonstrated potent activity both in enzymatic assays and in cellular and in vivo models. The enzymatic IC50 for SUV39H2 is 6.49 nM.[1][2][3][6] In cellular assays, it inhibited the growth of A549 lung cancer cells with an IC50 of 0.67 μM.[1][3][6] In vivo, intravenous administration of this compound has shown significant tumor growth inhibition in xenograft models.[6][7][8]
Troubleshooting Guide
Problem 1: Difficulty dissolving this compound
-
Solution: this compound hydrochloride is soluble in water (50 mg/mL with ultrasonic treatment) and DMSO (25 mg/mL with ultrasonic treatment).[9] For in vivo preparations, various solvent systems can be used. If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[2] It is recommended to prepare fresh solutions and use them promptly.[2]
Problem 2: Lack of significant tumor growth inhibition in vivo
-
Solution: Ensure the correct dosage and administration route are being used. Published studies have shown efficacy with intravenous administration at 10 mg/kg and 25 mg/kg once daily for 14 days.[1][2][3][6] Verify the formulation of the dosing solution to ensure the compound is fully dissolved and stable. The choice of xenograft model is also critical, as SUV39H2 expression levels may vary between different cancer cell lines.[4]
Problem 3: Observed toxicity in animal models
-
Solution: Published studies with this compound at doses of 10 mg/kg and 25 mg/kg administered intravenously daily for 14 days reported no significant body weight loss or detectable toxicity.[6][7][8] If toxicity is observed, it is recommended to re-evaluate the formulation of the vehicle and the health status of the animals. Ensure the purity of the this compound compound.
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Cell Line/Model | Source |
| Enzymatic IC50 (SUV39H2) | 6.49 nM | - | [1][2][3][6] |
| Cell Growth IC50 | 0.67 μM | A549 | [1][3][6] |
| Tumor Growth Inhibition (TGI) | 42.6% | MDA-MB-231 Xenograft | [1][3][4][6] |
| Tumor Growth Inhibition (TGI) | 60.8% | A549 Xenograft | [1][3][4][6] |
Table 2: Recommended Formulations for In Vivo Studies
| Solvents | Concentration | Administration Route | Notes | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 2.08 mg/mL | Oral, Intraperitoneal | Suspended solution, requires sonication. | [1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | Not specified | Clear solution. | [1][2] |
| 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL | Not specified | Clear solution. | [1][2] |
Experimental Protocols
In Vivo Xenograft Model Protocol (Adapted from published studies)
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., MDA-MB-231 or A549) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Dosing Preparation: Prepare this compound solution for injection. For intravenous administration, a formulation such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used. The vehicle control group should receive the same solution without this compound.
-
Administration: Administer this compound or vehicle control intravenously once daily for a specified period (e.g., 14 days) at the desired dose (e.g., 10 or 25 mg/kg).[6]
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for H3K9me3 levels).[6]
Visualizations
Caption: this compound inhibits SUV39H2, leading to reduced gene silencing and chemoresistance.
Caption: Workflow for in vivo efficacy testing of this compound in a xenograft mouse model.
Caption: A logical guide for troubleshooting common issues in this compound in vivo experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound hydrochloride - Immunomart [immunomart.com]
Long-term stability of OTS186935 stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SUV39H2 inhibitor, OTS186935.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing this compound?
Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both solid compound and stock solutions are summarized below.
| Storage Condition | Form | Temperature | Duration | Additional Notes |
| Long-term Storage | Solid | 4°C | Not specified | Sealed, away from moisture. |
| Stock Solution | In solvent | -80°C | 6 months | Sealed, away from moisture.[1] |
| Stock Solution | In solvent | -20°C | 1 month | Sealed, away from moisture.[1] |
2. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the protein methyltransferase SUV39H2 with an IC50 of 6.49 nM.[1][2][3] SUV39H2 is known to methylate histone H3 at lysine (B10760008) 9 (H3K9), leading to transcriptional repression.[2] Additionally, SUV39H2 methylates histone H2AX at lysine 134, which promotes the formation of phosphorylated H2AX (γ-H2AX).[2][4] γ-H2AX is a critical marker of DNA double-strand breaks and is involved in DNA repair pathways that can contribute to chemoresistance in cancer cells.[2][5] By inhibiting SUV39H2, this compound reduces the levels of both H3K9 trimethylation and γ-H2AX, thereby potentially sensitizing cancer cells to DNA-damaging agents like doxorubicin (B1662922).[2][4][6]
SUV39H2 Signaling Pathway and Inhibition by this compound
Troubleshooting Guide
Problem 1: My this compound powder is not dissolving in aqueous buffers.
-
Cause: this compound has low solubility in aqueous solutions.
-
Solution: It is not recommended to dissolve this compound directly in aqueous buffers. First, prepare a high-concentration stock solution in an organic solvent like DMSO.
Problem 2: I see precipitation when I dilute my DMSO stock of this compound into my cell culture medium.
-
Cause: This is a common issue with hydrophobic compounds when the organic solvent concentration decreases upon dilution in an aqueous medium.
-
Solutions:
-
Lower the final concentration: If possible, work with a lower final concentration of this compound.
-
Use serial dilutions: Instead of a single dilution, perform serial dilutions of your DMSO stock in the cell culture medium.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can improve solubility.
-
Sonication: If precipitation occurs during preparation, sonication can be used to aid dissolution.[1]
-
Problem 3: I am observing inconsistent or no activity of this compound in my experiments.
-
Cause: This could be due to several factors including improper storage, degradation of the compound, or experimental setup.
-
Solutions:
-
Verify storage conditions: Ensure that the solid compound and stock solutions have been stored according to the recommended conditions (see FAQ 1). Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Prepare fresh working solutions: For in vivo experiments, it is recommended to prepare fresh working solutions and use them on the same day.[1] For in vitro assays, preparing fresh dilutions from a properly stored stock is also advisable.
-
Confirm solvent compatibility: Ensure the final concentration of the solvent (e.g., DMSO) in your experimental setup is not causing cellular toxicity and is compatible with your assay.
-
Experimental Protocols
1. Preparation of this compound Stock and Working Solutions
This protocol outlines the preparation of stock solutions for in vitro use and working solutions for in vivo studies.
Experimental Workflow for Solution Preparation
In Vitro Stock Solution (e.g., 10 mM in DMSO):
-
Weigh the required amount of this compound hydrochloride (Molecular Weight: 522.31 g/mol ).
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex until the compound is completely dissolved. Gentle heating or sonication can be used to assist dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
In Vivo Working Solution Formulations:
The following are examples of formulations that have been used for in vivo studies. It is recommended to prepare these solutions fresh for each use.
| Formulation | Composition | Final Concentration | Solution Type |
| Suspension | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (3.98 mM) | Suspended solution (requires sonication)[1] |
| Clear Solution 1 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.98 mM) | Clear solution[1] |
| Clear Solution 2 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.98 mM) | Clear solution[1] |
2. In Vitro Methyltransferase Assay
This protocol is for assessing the inhibitory activity of this compound on SUV39H2.
-
Serially dilute this compound to the desired concentrations.
-
Prepare a reaction mixture containing:
-
Biotin-conjugated histone H3 peptide (1-21) (final concentration: 350 nM)
-
S-[Methyl-³H]-Adenosyl-L-Methionine (final concentration: 100 nM)
-
Assay buffer (20 mM Tris pH 8.0, 10 mM MgCl₂, 50 mM NaCl, 10 mM DTT, 0.03% Tween-80)
-
-
Add the diluted this compound or vehicle control to the reaction mixture.
-
Initiate the reaction by adding N-terminal GST-fused SUV39H2 (final concentration: 20 nM).
-
Incubate at room temperature for 3 hours.[2]
-
Terminate the reaction and measure the incorporation of the radiolabel to determine SUV39H2 activity.
3. Western Blotting for H3K9me3 and γ-H2AX
This protocol is for detecting changes in histone methylation and phosphorylation in response to this compound treatment.
-
Culture cells (e.g., A549 or MDA-MB-231) to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
For γ-H2AX analysis, co-treatment with a DNA-damaging agent like doxorubicin may be necessary to induce a detectable signal.
-
Harvest the cells and prepare either whole-cell lysates or nuclear extracts.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against H3K9me3, γ-H2AX, total H3, total H2AX, and a loading control (e.g., GAPDH or Lamin B1).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
Quantify the band intensities to determine the relative changes in protein levels. In in vivo xenograft studies, this compound has been shown to attenuate H3K9me3 levels.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Technical Support Center: Optimizing In Vivo Efficacy of OTS186935
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of OTS186935, a potent inhibitor of the protein methyltransferase SUV39H2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of SUV39H2 (Suppressor of variegation 3-9 homolog 2), a lysine (B10760008) N-methyltransferase also known as KMT1B.[1][2] SUV39H2 methylates histone H3 at lysine 9 (H3K9), leading to the formation of heterochromatin and transcriptional repression.[1][2] Additionally, SUV39H2 can methylate histone H2AX at lysine 134, which enhances the formation of phosphorylated H2AX (γ-H2AX).[2][3] The formation of γ-H2AX is a critical step in the DNA damage response and can contribute to chemoresistance in cancer cells.[3][4] By inhibiting SUV39H2, this compound reduces global H3K9 tri-methylation and attenuates γ-H2AX levels, which can trigger apoptotic cell death and sensitize cancer cells to DNA-damaging agents.[3][5]
Q2: What is the reported in vivo efficacy of this compound as a single agent?
This compound has demonstrated significant tumor growth inhibition in mouse xenograft models of human breast and lung cancer without observable toxicity.[1][3][5]
| Cell Line | Cancer Type | Administration Route | Dosage | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-231 | Triple-Negative Breast | Intravenous (IV) | 10 mg/kg, once daily | 14 days | 42.6% | [1] |
| A549 | Lung Cancer | Intravenous (IV) | 25 mg/kg, once daily | 14 days | 60.8% | [1] |
Q3: Can this compound be used in combination with other therapies?
Yes, preclinical studies suggest that this compound can enhance the efficacy of DNA-damaging agents. For example, in a xenograft model using A549 lung cancer cells, the combination of this compound (10 mg/kg, daily) with doxorubicin (B1662922) (DOX; 10 mg/kg on days 2 and 9) resulted in a tumor growth inhibition of 49%.[1] The proposed mechanism for this synergistic effect is the this compound-mediated reduction of γ-H2AX levels, which sensitizes the cancer cells to the DNA-damaging effects of doxorubicin.[3][5]
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with this compound.
Issue 1: Suboptimal Tumor Growth Inhibition
If you are observing lower than expected tumor growth inhibition, consider the following factors:
-
Drug Formulation and Administration:
-
Solubility: this compound hydrochloride is soluble in aqueous solutions. For intravenous administration, it has been successfully formulated in a 5% glucose solution or 0.9% sodium chloride injection.[1] Ensure the compound is fully dissolved before administration. If precipitation is observed, gentle heating and/or sonication may aid dissolution.[6]
-
Route of Administration: The published studies with significant efficacy have utilized intravenous injection.[1] If using a different route, the pharmacokinetic and pharmacodynamic properties may be altered, potentially affecting efficacy.
-
Dosage and Schedule: The reported effective doses are 10 mg/kg and 25 mg/kg administered once daily.[1] A dose-response study may be necessary for your specific cancer model to determine the optimal dose.
-
-
Tumor Model Characteristics:
-
SUV39H2 Expression: The efficacy of this compound is dependent on the expression of its target, SUV39H2. Confirm the expression level of SUV39H2 in your chosen cell line or patient-derived xenograft (PDX) model. Low expression may lead to reduced sensitivity.
-
Tumor Heterogeneity: Triple-negative breast cancers, for instance, are known for their molecular heterogeneity.[1] This can influence the response to targeted therapies.
-
MDR Mechanisms: The presence of multidrug resistance (MDR) mechanisms in your tumor model could potentially impact the efficacy of this compound or its combination partners.
-
Logical Troubleshooting Workflow for Suboptimal Efficacy
Caption: Troubleshooting workflow for suboptimal this compound efficacy.
Issue 2: Unexpected Toxicity
While this compound has been reported to be well-tolerated with minimal body weight change, unexpected toxicity can occur.[1]
-
Monitoring: Closely monitor the animals for signs of toxicity, including weight loss, changes in behavior, and altered organ function (if assessed).
-
Dose Reduction: If toxicity is observed, consider reducing the dose or altering the administration schedule (e.g., every other day).
-
Vehicle Control: Ensure that the vehicle used for drug formulation is not contributing to the observed toxicity. A vehicle-only control group is essential.
Experimental Protocols
In Vivo Xenograft Efficacy Study
This protocol is a generalized representation based on published studies.[1]
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., MDA-MB-231 or A549) under standard conditions.
-
Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a specified size (e.g., 200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a sterile vehicle (e.g., 5% glucose solution).
-
Administer this compound intravenously via the tail vein at the desired concentration (e.g., 10 or 25 mg/kg) and schedule (e.g., once daily).
-
The administration volume should be consistent (e.g., 10 mL/kg of body weight).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly (e.g., every other day or twice weekly).
-
Continue treatment for the specified duration (e.g., 14 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for H3K9me3 and γ-H2AX).
-
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for an in vivo xenograft study with this compound.
Signaling Pathway
Simplified Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
References
- 1. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Experiments with OTS186935
Welcome to the technical support center for OTS186935, a potent inhibitor of the protein methyltransferase SUV39H2. This resource is designed to assist researchers, scientists, and drug development professionals in reducing variability and overcoming common challenges in their experiments involving this compound. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of SUV39H2 (Suppressor of variegation 3-9 homolog 2), a histone methyltransferase. SUV39H2 specifically catalyzes the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a key epigenetic mark associated with gene silencing and heterochromatin formation. By inhibiting SUV39H2, this compound leads to a decrease in global H3K9me3 levels. This, in turn, can affect the expression of various genes and cellular processes. Additionally, SUV39H2 has been reported to methylate histone H2AX at lysine 134, which is a crucial modification for the formation of phosphorylated H2AX (γ-H2AX) in response to DNA damage. Therefore, inhibition of SUV39H2 by this compound can also modulate DNA damage repair pathways.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound hydrochloride powder should be stored at 4°C, sealed, and protected from moisture. Stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: How do I dissolve this compound for in vitro and in vivo experiments?
A3: For in vitro experiments, this compound hydrochloride is soluble in DMSO (25 mg/mL with ultrasonic assistance) and water (50 mg/mL with ultrasonic assistance).[2] For in vivo studies, a common vehicle for intravenous administration is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to prepare fresh working solutions for each experiment.
Q4: What are the known off-target effects of this compound?
A4: While this compound is a potent inhibitor of SUV39H2, the potential for off-target effects, common to many small molecule inhibitors, should be considered.[3] As of the current literature, specific off-target activities for this compound have not been extensively characterized. To ensure the observed effects are due to SUV39H2 inhibition, it is recommended to include appropriate controls, such as using a structurally different SUV39H2 inhibitor or employing genetic knockdown (siRNA or shRNA) of SUV39H2 as a validation method.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density and viability (should be >90%) before plating. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the peripheral wells with sterile PBS or media. |
| Compound Precipitation in Media | Prepare fresh dilutions of this compound for each experiment. When diluting the DMSO stock in aqueous media, add the stock solution to the media while vortexing to ensure rapid and uniform dispersion. Ensure the final DMSO concentration is low (typically ≤0.5%) to avoid solvent toxicity and precipitation.[4] |
| Sub-optimal Incubation Time | The optimal treatment duration with this compound can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint for your specific cell line and experimental question. |
| Interference with Assay Reagents | The color of the compound or its interaction with assay components can interfere with absorbance or fluorescence readings. Run a "compound only" control (this compound in media without cells) to check for background signal. |
Problem 2: Inconsistent or Weak Signal in Western Blot for H3K9me3
| Potential Cause | Troubleshooting Steps |
| Inefficient Histone Extraction | Use a histone extraction protocol specifically designed for isolating nuclear proteins. Acid extraction is a common and effective method.[5] Ensure complete cell lysis and nuclear isolation. |
| Poor Antibody Performance | Use a well-validated antibody specific for H3K9me3. Check the antibody datasheet for recommended dilutions and blocking conditions. Include a positive control (e.g., lysate from a cell line with known high H3K9me3 levels) and a negative control (e.g., lysate from cells treated with a different class of epigenetic modifier). |
| Inefficient Protein Transfer | Histones are small, basic proteins and may transfer through standard nitrocellulose membranes. Use a membrane with a smaller pore size (e.g., 0.2 µm) and optimize transfer time and voltage.[6] |
| Inappropriate Loading Control | Total Histone H3 is the most appropriate loading control for histone modification studies as its levels should remain relatively constant. Avoid using cytoplasmic proteins like GAPDH or beta-actin. |
| Insufficient Treatment with this compound | The reduction in H3K9me3 levels is dependent on the dose and duration of this compound treatment. Perform a dose-response and time-course experiment to determine the optimal conditions for observing a significant decrease in H3K9me3. |
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Experimental System | Reference |
| Enzymatic IC50 (SUV39H2) | 6.49 nM | In vitro enzymatic assay | [1][7] |
| Cell Growth IC50 | 0.67 µM | A549 lung cancer cells | [1] |
| Tumor Growth Inhibition (TGI) | 42.6% | MDA-MB-231 breast cancer xenograft (10 mg/kg, IV, daily for 14 days) | [1] |
| Tumor Growth Inhibition (TGI) | 60.8% | A549 lung cancer xenograft (25 mg/kg, IV, daily for 14 days) | [1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 10 µM is a good starting point).
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-cell control" (medium only for background measurement).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Solubilization:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell control" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.[8]
-
Protocol 2: Western Blot Analysis of H3K9me3 Levels
Materials:
-
Cells treated with this compound and control cells
-
Histone extraction buffer
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF membrane (0.2 µm pore size)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me3 and anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Histone Extraction:
-
Harvest cells and perform histone extraction using an acid extraction method.[5]
-
Quantify the protein concentration of the histone extracts.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 10-20 µg of histone extract per lane by boiling in Laemmli sample buffer.
-
Separate the proteins on a high-percentage SDS-PAGE gel.
-
Transfer the proteins to a 0.2 µm PVDF membrane.[6]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K9me3 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K9me3 signal to the total Histone H3 signal.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride - Immunomart [immunomart.com]
- 3. What are Histone lysine methyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Histone Modification [labome.com]
- 6. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: OTS186935 and H3K9me3 Regulation
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effects of the small molecule inhibitor OTS186935. It specifically addresses the scenario where this compound treatment does not result in an expected decrease in Histone H3 Lysine (B10760008) 9 trimethylation (H3K9me3).
Frequently Asked Questions (FAQs)
Q1: What is the primary and validated target of this compound?
This compound is a potent and specific inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2).[1][2] Its inhibitory activity has been demonstrated in enzymatic assays and cellular contexts.
Q2: Is this compound expected to inhibit H3K9me3?
Yes. The primary enzymatic function of SUV39H2 is to catalyze the trimethylation of histone H3 at lysine 9 (H3K9me3), a key epigenetic mark associated with gene silencing and heterochromatin formation.[3][4] Therefore, potent inhibition of SUV39H2 by this compound is expected to lead to a reduction in global H3K9me3 levels. Published studies have demonstrated that this compound treatment is associated with a reduction of H3K9me3 levels in various cancer cell lines and in xenograft tumor models.[1][5]
Q3: We are treating our cells with this compound but do not observe a decrease in H3K9me3 levels. What are the potential reasons?
Observing no change in H3K9me3 levels after treatment is a common experimental issue that can arise from several factors. These can be broadly categorized into three areas:
-
Inhibitor Inactivity: The compound itself may not be active due to issues with storage, solubility, or degradation.
-
Cellular Context: The specific cell line or model system you are using may have unique characteristics, such as low SUV39H2 expression or alternative pathways for maintaining H3K9me3, that make it resistant to the effects of SUV39H2 inhibition.
-
Technical/Experimental Issues: The experimental procedures, particularly for detecting H3K9me3, may not be optimized or may have failed.
The following troubleshooting guide provides a systematic approach to investigate this unexpected result.
Troubleshooting Guide: No Observed H3K9me3 Inhibition
If you are not observing the expected decrease in H3K9me3 levels after this compound treatment, follow these steps to diagnose the problem.
Step 1: Verify the Potency and Activity of Your this compound Aliquot
The first step is to confirm that your inhibitor is active. A compound's activity can be compromised by improper storage, repeated freeze-thaw cycles, or precipitation.[6][7]
Recommended Action:
-
Positive Control Experiment: Test your aliquot of this compound on a cell line reported in the literature to be sensitive to the inhibitor, such as A549 lung cancer or MDA-MB-231 breast cancer cells.[5][8] Use the published concentration and time course as a guide.
-
Check Solubility: Visually inspect your stock and working solutions for any signs of precipitation.[7] this compound is typically dissolved in DMSO for stock solutions, and the final concentration of DMSO in your cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent toxicity.[6]
Step 2: Characterize Your Experimental Model
The effect of SUV39H2 inhibition can be cell-type dependent.
Recommended Actions:
-
Confirm Target Expression: Verify the expression level of SUV39H2 in your cell model using Western Blot or qPCR. Cells with very low or undetectable levels of SUV39H2 are unlikely to show a significant change in H3K9me3 upon inhibitor treatment.
-
Consider Redundancy: H3K9me3 is also deposited by other methyltransferases, such as SUV39H1 and SETDB1.[4][9] It is possible that in your specific cell type, these other enzymes compensate for the inhibition of SUV39H2, thus maintaining H3K9me3 levels. Investigate the expression levels of these related enzymes.
Step 3: Scrutinize the Experimental Protocol
If the inhibitor is active and the target is expressed, the issue may lie within your experimental procedure for detecting H3K9me3.
Recommended Actions:
-
Antibody Validation: The single most critical reagent is the antibody used to detect H3K9me3.
-
Ensure your primary antibody is specific and validated for the application you are using (e.g., Western Blot, immunofluorescence).
-
Run a positive control (e.g., nuclear extract from a cell line known to have high H3K9me3) and a negative control (e.g., recombinant histone H3 without methylation) to confirm antibody specificity.
-
-
Western Blot Optimization:
-
Ensure complete nuclear lysis and histone extraction. Histones are tightly bound to DNA and require specific buffers for efficient extraction.
-
Confirm equal loading of samples, preferably by quantifying total histone H3 levels and normalizing the H3K9me3 signal to total H3.
-
Optimize antibody concentrations and incubation times.
-
-
Time Course and Dose-Response: It is possible the effect is transient or requires a different concentration in your model. Perform a time-course experiment (e.g., 24, 48, 72 hours) and a dose-response experiment (using a range of concentrations around the reported IC50) to identify the optimal conditions for observing H3K9me3 reduction.
Quantitative Data Summary
The following table summarizes the reported potency of this compound. Use these values as a guide for designing your experiments.
| Target | Assay Type | IC50 Value | Reference |
| SUV39H2 | Enzymatic Assay | 6.49 nM | [2][5][8][10] |
| A549 Cells | Cell Growth Inhibition | 0.67 µM | [1][2][5][10] |
Key Experimental Protocols
Protocol 1: Western Blot for H3K9me3 Detection
This protocol provides a general framework for detecting changes in H3K9me3 levels in treated cells.
-
Cell Lysis and Histone Extraction:
-
Harvest cells treated with this compound and a vehicle control (e.g., DMSO).
-
Lyse cells in a hypotonic buffer to isolate nuclei.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., 0.2 M H2SO4) followed by precipitation with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone (B3395972) and resuspend in sterile water.
-
-
Protein Quantification:
-
Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate 10-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a validated primary antibody against H3K9me3 (diluted in blocking buffer).
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe with an antibody against total Histone H3, or run a parallel gel.
-
Quantify band intensities using densitometry software.
-
Visual Guides
The following diagrams illustrate the troubleshooting workflow and the underlying biological pathway.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: this compound mechanism and key troubleshooting points.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are H3K9me3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. H3K9me3-Dependent Heterochromatin: Barrier to Cell Fate Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Role of H3K9me3 Heterochromatin in Cell Identity Establishment and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Cell toxicity issues with OTS186935 and solvent
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the SUV39H2 inhibitor, OTS186935. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2) with an IC50 of 6.49 nM. SUV39H2 is an enzyme that catalyzes the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a modification associated with gene silencing and heterochromatin formation. Additionally, SUV39H2 can methylate histone H2AX at lysine 134, which enhances the formation of phosphorylated H2AX (γ-H2AX), a key marker of DNA damage response that can contribute to chemoresistance in cancer cells. By inhibiting SUV39H2, this compound can decrease global H3K9me3 levels, induce apoptotic cell death, and potentially sensitize cancer cells to DNA-damaging agents like doxorubicin (B1662922) by reducing γ-H2AX levels.
Q2: Is this compound expected to be toxic to cells?
A2: While this compound has shown anti-tumor activity by inducing apoptosis in cancer cells, it has also been reported to exhibit no detectable toxicity in mouse xenograft models at effective doses. Specifically, studies have shown significant tumor growth inhibition in breast and lung cancer models without significant body weight loss or other signs of toxicity in the animals. Any observed cell toxicity in in vitro experiments could be due to off-target effects at high concentrations, the specific sensitivity of the cell line, or issues related to the solvent or experimental conditions.
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound hydrochloride is soluble in water (50 mg/mL) and DMSO (25 mg/mL). For in vivo studies, specific formulations are recommended, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% corn oil. It is crucial to use newly opened, high-purity DMSO as it is hygroscopic, and water absorption can affect solubility. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Q4: What should I do if I observe precipitation of this compound in my cell culture medium?
A4: Precipitation of the compound in the medium can lead to inconsistent results and apparent toxicity. First, ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low and non-toxic to your cells (typically <0.5%). If you are still observing precipitation, consider preparing a more dilute stock solution or using a different solvent system if compatible with your experimental setup. Gentle warming of the medium before adding the compound might also help.
Troubleshooting Guide
Issue 1: Higher than expected cell toxicity or inconsistent results.
This is a common issue that can arise from several factors not directly related to the compound's mechanism of action.
Potential Cause 1: Solvent Toxicity High concentrations of solvents like DMSO can be toxic to cells.
-
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of the same concentration of the solvent used to dissolve this compound in the cell culture medium without the compound.
-
Titrate Solvent Concentration: If the vehicle control shows toxicity, reduce the final concentration of the solvent in your assay.
-
Use Fresh Solvent: Ensure you are using high-purity, anhydrous DMSO.
-
Potential Cause 2: Compound Precipitation Precipitation of this compound can lead to inaccurate concentrations and physical stress on cells.
-
Troubleshooting Steps:
-
Check Solubility: Refer to the solubility information and ensure you are not exceeding the solubility limit in your stock solution or final assay concentration.
-
Visual Inspection: Before adding to cells, visually inspect the diluted compound in the medium for any signs of precipitation.
-
Aid Dissolution: Gentle warming and vortexing of the stock solution before dilution may help. Sonication can also be used to aid dissolution.
-
Potential Cause 3: Cell Culture Conditions The health and density of your cells can significantly impact their response to treatment.
-
Troubleshooting Steps:
-
Healthy Cells: Ensure your cells are healthy, within a low passage number, and free from contamination.
-
Optimal Seeding Density: Determine the optimal cell seeding density to ensure they are in the logarithmic growth phase during the experiment. Over-confluent or sparse cultures can respond differently to treatment.
-
Issue 2: Difficulty in reproducing published IC50 values.
Variations in experimental protocols can lead to different IC50 values.
Potential Cause 1: Different Assay Methods The type of cytotoxicity or viability assay used can influence the results.
-
Troubleshooting Steps:
-
Assay Principle: Understand the principle of your assay. For example, MTT assays measure metabolic activity, while LDH assays measure membrane integrity. A compound might affect one pathway more than another.
-
Endpoint vs. Real-Time: The timing of your assay endpoint is critical. A 24-hour incubation might yield a different IC50 than a 72-hour incubation.
-
Potential Cause 2: Cell Line Specificity The sensitivity to this compound can vary between different cell lines.
-
Troubleshooting Steps:
-
Published Data: Compare your cell line with those used in published studies. The IC50 for A549 cells has been reported as 0.67 μM.
-
Expression of SUV39H2: The expression level of the target protein, SUV39H2, in your cell line might influence its sensitivity to the inhibitor.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 (Enzymatic) | 6.49 nM | - | |
| IC50 (Cell Growth) | 0.67 μM | A549 | |
| In Vivo Efficacy (Breast Cancer) | 42.6% TGI | MDA-MB-231 | |
| In Vivo Efficacy (Lung Cancer) | 60.8% TGI | A549 |
Experimental Protocols
General Cell Viability/Cytotoxicity Assay Protocol
This is a general protocol that can be adapted for various colorimetric, fluorometric, or luminescent assays (e.g., MTT, Resazurin, CellTiter-Glo®).
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent) and a positive control for cell death.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assay Measurement:
-
Add the assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control to calculate the percentage of cell viability or toxicity.
-
Plot the results and determine the IC50 value.
-
Visualizations
How to confirm OTS186935 is active in my assay
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the activity of the SUV39H2 inhibitor, OTS186935, in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2) with an IC50 of 6.49 nM.[1][2] SUV39H2 is an enzyme that catalyzes the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a key epigenetic modification associated with gene silencing and heterochromatin formation.[3] By inhibiting SUV39H2, this compound leads to a reduction in global H3K9me3 levels, which can reactivate the expression of tumor suppressor genes and sensitize cancer cells to other therapeutic agents.[3][4][5]
Q2: How can I confirm that my this compound is active in a cell-based assay?
To confirm the activity of this compound in your cell-based assay, you should assess its impact on both the direct target and downstream cellular phenotypes. Key validation steps include:
-
Confirming Target Engagement: Directly measure the binding of this compound to SUV39H2 within the cell.
-
Measuring Downstream Epigenetic Marks: Quantify the reduction of H3K9me3 levels.
-
Assessing Phenotypic Changes: Evaluate the expected biological consequences, such as decreased cell viability or induction of apoptosis.
This guide provides detailed protocols and troubleshooting for each of these steps.
Q3: What are the expected IC50 values for this compound in cell viability assays?
The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line and assay conditions. Below are some reported values:
| Cell Line | Assay Type | IC50 Value (µM) |
| A549 (Lung Carcinoma) | Cell Growth Assay | 0.67 |
Data compiled from publicly available research.[1][2]
Troubleshooting Guides
Guide 1: Confirming Target Engagement of this compound
Confirming that this compound is binding to its intended target, SUV39H2, is a critical first step. Here are two common methods to assess target engagement:
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the thermal stabilization of a protein upon ligand binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat your cells of interest with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Analyze the soluble fractions by Western blot using an antibody specific for SUV39H2. A successful engagement will show a higher amount of soluble SUV39H2 at elevated temperatures in the this compound-treated samples compared to the control.
Troubleshooting CETSA
| Issue | Possible Cause | Recommendation |
| No thermal shift observed | - this compound concentration is too low.- Incubation time is insufficient.- The chosen temperature range is not optimal for SUV39H2. | - Increase the concentration of this compound.- Optimize the incubation time.- Perform a temperature gradient to identify the optimal melting temperature of SUV39H2 in your cell line. |
| High background in Western blot | - Non-specific antibody binding.- Insufficient washing. | - Use a high-quality, validated antibody for SUV39H2.- Increase the number and duration of wash steps. |
| Inconsistent results | - Uneven heating.- Variability in cell lysis. | - Ensure uniform heating of all samples in a thermocycler.- Standardize the lysis procedure. |
Method 2: NanoBRET™ Target Engagement Assay
This is a live-cell assay that measures the binding of a compound to a target protein using Bioluminescence Resonance Energy Transfer (BRET).
Experimental Protocol: NanoBRET™ Target Engagement Assay
This assay requires a cell line expressing an SUV39H2-NanoLuc® fusion protein and a specific fluorescent tracer. The protocol should be followed as per the manufacturer's instructions (e.g., Promega).[3][6][7]
-
Cell Seeding: Seed cells expressing the SUV39H2-NanoLuc® fusion into a multi-well plate.
-
Compound and Tracer Addition: Add this compound at various concentrations, followed by the addition of the NanoBRET™ tracer.
-
Incubation: Incubate the plate according to the assay protocol.
-
Signal Detection: Measure the BRET signal using a luminometer. A decrease in the BRET signal with increasing concentrations of this compound indicates competitive binding to SUV39H2.
Troubleshooting NanoBRET™
| Issue | Possible Cause | Recommendation |
| Low BRET signal | - Low expression of the SUV39H2-NanoLuc® fusion protein.- Inactive tracer. | - Optimize transfection conditions to increase fusion protein expression.- Use a fresh, validated tracer. |
| High background | - Non-specific binding of the tracer. | - Titrate the tracer concentration to find the optimal signal-to-background ratio. |
Guide 2: Measuring Downstream Epigenetic Modifications
A key indicator of this compound activity is the reduction of H3K9me3 levels.
Method: Western Blot for H3K9me3
Experimental Protocol: Western Blot for H3K9me3
-
Cell Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for 24-72 hours.
-
Histone Extraction: Isolate histones from the treated cells using an acid extraction protocol or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE: Separate the histone proteins on a high-percentage (e.g., 15%) polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K9me3 (e.g., at a 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. A decrease in the H3K9me3 band intensity relative to the total Histone H3 control will confirm this compound activity.
Troubleshooting Western Blot for H3K9me3
| Issue | Possible Cause | Recommendation |
| No change in H3K9me3 levels | - this compound is inactive or used at too low a concentration.- Insufficient treatment time. | - Test a fresh stock of this compound and increase the concentration.- Extend the treatment duration (e.g., up to 72 hours). |
| Weak or no H3K9me3 signal | - Poor antibody quality.- Insufficient protein loading. | - Use a validated, high-quality H3K9me3 antibody.- Increase the amount of histone extract loaded onto the gel. |
| High background | - Non-specific antibody binding. | - Optimize antibody dilutions and increase the stringency of the wash steps. |
Guide 3: Assessing Phenotypic Changes
The inhibition of SUV39H2 by this compound is expected to have anti-proliferative effects in cancer cells.
Method: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: Add the viability assay reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's protocol.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Troubleshooting Cell Viability Assays
| Issue | Possible Cause | Recommendation |
| No effect on cell viability | - Cell line is resistant to SUV39H2 inhibition.- this compound concentration is too low. | - Use a cell line known to be sensitive to SUV39H2 inhibition.- Test a broader range of this compound concentrations. |
| High variability between replicates | - Uneven cell seeding.- Pipetting errors. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques. |
| Edge effects | - Evaporation from the outer wells of the plate. | - Do not use the outer wells for experimental samples; instead, fill them with media or PBS. |
Visualizations
Caption: Simplified signaling pathway of SUV39H2 and its inhibition by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
Technical Support Center: Optimizing OTS186935 Treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for OTS186935 treatment. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2.[1][2] SUV39H2 is an enzyme that catalyzes the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a modification associated with gene silencing and heterochromatin formation.[2] By inhibiting SUV39H2, this compound leads to a reduction in global H3K9me3 levels.[3] Additionally, SUV39H2 is known to methylate histone H2AX at lysine 134, which promotes the formation of phosphorylated H2AX (γ-H2AX) and contributes to chemoresistance in cancer cells.[3][4] Therefore, this compound can regulate the production of γ-H2AX, potentially sensitizing cancer cells to DNA-damaging agents like doxorubicin.[3][4]
Q2: What is a recommended starting concentration and incubation time for a cell viability assay with this compound?
A2: For initial cell viability assays (e.g., MTT), a common starting point for incubation time is 72 hours.[5] The optimal concentration is highly cell-line dependent. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 10 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. For example, the IC50 for A549 lung cancer cells has been reported to be 0.67 µM after a 72-hour incubation.[5]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a powder or hydrochloride salt.[5] For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[5] Working solutions should be freshly prepared by diluting the stock in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: For which types of cancer has this compound shown efficacy?
A4: Preclinical studies have demonstrated the anti-tumor effects of this compound in models of breast cancer (specifically triple-negative breast cancer cell line MDA-MB-231) and lung cancer (A549 cell line).[3][4] In mouse xenograft models, this compound has been shown to significantly inhibit tumor growth.[3][4]
Optimizing Incubation Times
The optimal incubation time for this compound treatment is critical for obtaining accurate and reproducible results and depends on the specific experimental endpoint.
-
For Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): Longer incubation times are generally required to observe significant effects on cell population growth. A time-course experiment is highly recommended.
-
For Target Engagement Assays (e.g., Western Blot for H3K9me3): Changes in histone methylation levels can often be detected after shorter incubation periods.
-
Recommendation: A time-course experiment with shorter intervals is advisable. Consider time points such as 6, 12, 24, and 48 hours to determine the onset and stability of H3K9me3 reduction. A related SUV39H2 inhibitor showed a reduction in H3K9me3 after 24 hours.[4]
-
-
For Apoptosis Assays (e.g., Annexin V staining, Caspase activity): The induction of apoptosis is often an earlier event than the overall reduction in cell viability.
-
Recommendation: Shorter incubation times are generally more appropriate. Consider testing time points between 12 and 48 hours. For a related compound, apoptosis was measured after a 48-hour incubation.[5]
-
-
For DNA Damage/Repair Foci Analysis (e.g., γ-H2AX staining): When used in combination with DNA-damaging agents, the timing should be optimized to capture the desired effect on DNA repair processes.
-
Recommendation: Pre-incubation with this compound before the addition of a DNA-damaging agent may be necessary. For a related compound in combination with doxorubicin, a 12-hour incubation was used to assess γ-H2AX and 53BP1 co-localization.[5]
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability | Incubation time is too short. | Increase the incubation duration. For proliferation assays, 48-72 hours may be necessary.[6] |
| Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of concentrations to determine the effective concentration for your cell line.[7] | |
| Cell line is resistant or has low SUV39H2 expression. | Confirm SUV39H2 expression in your cell line via Western blot or qPCR. Consider using a different cell line known to be sensitive to SUV39H2 inhibition. | |
| Degraded this compound. | Ensure proper storage of the compound and prepare fresh dilutions for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. | |
| High variability between replicates | Inconsistent cell seeding density. | Optimize and standardize your cell seeding protocol to ensure uniform cell numbers across all wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Incomplete dissolution of formazan (B1609692) crystals (in MTT assay). | Ensure complete solubilization of the formazan product by gentle shaking and allowing sufficient time for dissolution before reading the absorbance. | |
| Unexpected cytotoxicity in vehicle control | High concentration of DMSO. | Ensure the final concentration of DMSO in the culture medium is below 0.1% and is consistent across all wells, including the vehicle control. |
| Contamination. | Regularly check cell cultures for any signs of contamination. Use aseptic techniques throughout the experimental process. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 | Reference |
| SUV39H2 | Enzymatic Assay | 6.49 nM | [5] |
| A549 Cells | Cell Growth Inhibition | 0.67 µM | [5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Cell Line | Dose and Administration | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-231 (Breast Cancer) | 10 mg/kg, intravenous, daily | 14 days | 42.6% | [5] |
| A549 (Lung Cancer) | 25 mg/kg, intravenous, daily | 14 days | 60.8% | [5] |
Experimental Protocols
Protocol 1: Time-Course Experiment for Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase for the duration of the experiment. Incubate for 24 hours at 37°C and 5% CO₂.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a cell culture medium to the desired final concentration (e.g., the IC50 value determined from a dose-response experiment). Include a vehicle control (medium with the same concentration of DMSO).
-
Time-Course Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control. Incubate the plates for a range of time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[8][9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the incubation time to determine the optimal duration for your desired effect.
Protocol 2: Western Blot for H3K9me3 Reduction
-
Cell Culture and Treatment: Seed cells (e.g., A549 or MDA-MB-231) in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for various time points (e.g., 6, 12, 24, 48 hours).
-
Nuclear Extraction: At each time point, harvest the cells and prepare nuclear extracts using a commercial kit or a standard protocol to enrich for histones.[5]
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for H3K9me3 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: The membrane can be stripped and re-probed with an antibody for total Histone H3 as a loading control.[10]
Visualizations
Caption: this compound inhibits SUV39H2, reducing H3K9me3 and regulating γ-H2AX.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Logical flow for troubleshooting experiments with this compound.
References
- 1. oncotarget.com [oncotarget.com]
- 2. What are SUV39H2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX | Semantic Scholar [semanticscholar.org]
- 5. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to SUV39H2 Inhibitors: OTS186935 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The histone methyltransferase SUV39H2 has emerged as a compelling target in oncology, primarily due to its restricted expression in normal tissues and its role in promoting cancer cell survival and chemoresistance. This guide provides a comparative analysis of OTS186935, a potent and selective SUV39H2 inhibitor, alongside other known inhibitors, supported by experimental data to inform research and drug development efforts.
Introduction to SUV39H2 Inhibition
Suppressor of variegation 3-9 homolog 2 (SUV39H2) is a lysine (B10760008) methyltransferase that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of transcriptionally silent heterochromatin.[1][2] Dysregulation of SUV39H2 has been implicated in various cancers, where it contributes to the silencing of tumor suppressor genes and enhances DNA repair mechanisms, thereby promoting chemoresistance.[3][4] One of its key non-histone substrates is histone H2AX, which, upon methylation by SUV39H2, facilitates the phosphorylation of H2AX (γ-H2AX), a critical step in the DNA damage response.[3][4] Inhibition of SUV39H2, therefore, represents a promising therapeutic strategy to reactivate silenced tumor suppressors and sensitize cancer cells to conventional therapies.[1][4]
Performance Comparison of SUV39H2 Inhibitors
The development of selective and potent SUV39H2 inhibitors is an active area of research. This section compares the performance of this compound with other compounds that have demonstrated inhibitory activity against SUV39H2 or related enzymes.
| Inhibitor | Target(s) | Enzymatic IC50 (SUV39H2) | Cellular Activity (IC50) | In Vivo Efficacy |
| This compound | SUV39H2 | 6.49 nM [3] | 0.67 µM (A549 cells) [3] | Significant tumor growth inhibition in MDA-MB-231 and A549 xenografts [3][5] |
| OTS193320 | SUV39H2 | Not explicitly stated for SUV39H2, but is a potent precursor to this compound[3] | 0.41 - 0.56 µM (various breast cancer cell lines)[6] | Not reported |
| Chaetocin | SUV39H1, G9a, SUV39H2 (less potent) | IC50 for SUV39H1 is ~0.8 µM[7][8] | Potent anti-proliferative activity (nM range in various cancer cell lines)[8] | Antimyeloma activity in a SCID mouse model [9]. Inhibition of melanoma xenograft growth[10]. |
This compound stands out as a highly potent and selective small-molecule inhibitor of SUV39H2.[3] Its nanomolar enzymatic potency translates to sub-micromolar efficacy in cancer cell lines, leading to significant tumor growth inhibition in preclinical xenograft models of breast and lung cancer.[3][5] OTS193320 , a structurally related predecessor to this compound, also demonstrates potent cellular activity against a panel of breast cancer cell lines.[3][6]
Chaetocin , a natural product, is a broader spectrum inhibitor targeting SUV39H1 and G9a in addition to SUV39H2.[7][8] While it exhibits potent cytotoxic effects against various cancer cell lines in the nanomolar range and has demonstrated in vivo efficacy, its lack of selectivity for SUV39H2 makes it a useful tool for studying the broader effects of H3K9 methyltransferase inhibition but less ideal for dissecting the specific roles of SUV39H2.[8][9][10]
Signaling Pathways Modulated by SUV39H2 Inhibition
Inhibition of SUV39H2 impacts several critical signaling pathways involved in cancer progression. The following diagrams illustrate these pathways.
Caption: SUV39H2-mediated γ-H2AX signaling pathway.
Caption: SUV39H2 regulation of the Hedgehog signaling pathway.
Caption: SUV39H2 modulation of the AKT/FOXO signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Histone Methyltransferase (HMT) Assay
This assay is used to determine the enzymatic activity of SUV39H2 and the potency of its inhibitors.
Workflow:
Caption: Workflow for in vitro HMT assay.
Detailed Steps:
-
Reaction Setup: The reaction is typically performed in a 96-well plate. Each well contains recombinant human SUV39H2 enzyme, a histone H3-derived peptide substrate (e.g., residues 1-21), and the methyl donor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
Inhibitor Addition: The test compound (e.g., this compound) is serially diluted and added to the reaction wells. A DMSO control is included.
-
Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at 30°C for a defined period, typically 1 hour.
-
Termination and Detection: The reaction is stopped, and the methylated peptide is captured. A common method involves spotting the reaction mixture onto phosphocellulose filter paper, which binds the peptide.
-
Washing: The filter paper is washed multiple times to remove unincorporated [³H]-SAM.
-
Quantification: The amount of incorporated [³H] is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: Workflow for cellular viability MTT assay.
Detailed Steps:
-
Cell Seeding: Cancer cells (e.g., A549, MDA-MB-231) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the SUV39H2 inhibitor. Control wells receive vehicle (DMSO).
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compound to exert its effect.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plates are incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically DMSO.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Western Blotting for H3K9me3 and γ-H2AX
Western blotting is used to detect changes in the levels of specific proteins, such as the epigenetic mark H3K9me3 and the DNA damage marker γ-H2AX, following inhibitor treatment.
Workflow:
Caption: Workflow for Western blotting.
Detailed Steps:
-
Cell Treatment and Lysis: Cells are treated with the SUV39H2 inhibitor for a specified time. After treatment, cells are harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins or nuclear extracts.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for the target protein (e.g., rabbit anti-H3K9me3 or mouse anti-phospho-Histone H2A.X Ser139). A loading control antibody (e.g., anti-Histone H3 or anti-β-actin) is also used to ensure equal protein loading.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system. The intensity of the bands is quantified to determine the relative protein levels.
Conclusion
This compound is a potent and selective inhibitor of SUV39H2 with demonstrated anti-tumor activity in preclinical models. Its ability to modulate key cancer-related signaling pathways, including the DNA damage response, highlights the therapeutic potential of targeting SUV39H2. While other inhibitors like Chaetocin exist, their broader selectivity profile makes them less suitable for specifically interrogating SUV39H2 function. The continued development and characterization of selective SUV39H2 inhibitors like this compound are crucial for advancing our understanding of SUV39H2 biology and for the development of novel epigenetic therapies for cancer. The experimental protocols provided herein offer a foundation for researchers to further explore the activity and mechanisms of these and other emerging SUV39H2 inhibitors.
References
- 1. What are SUV39H2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Chaetocin: a promising new antimyeloma agent with in vitro and in vivo activity mediated via imposition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chaetocin induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SUV39H2 Inhibitors: OTS186935 and OTS193320
In the landscape of epigenetic cancer therapy, the protein methyltransferase SUV39H2 has emerged as a compelling target. Two small-molecule inhibitors, OTS186935 and OTS193320, have been developed to target this enzyme, demonstrating potential in preclinical cancer models. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers and drug development professionals.
Executive Summary
This compound and OTS193320 are both potent inhibitors of SUV39H2, an enzyme implicated in cancer cell survival and chemoresistance through its role in histone methylation. While both compounds show promise, this compound represents a further optimized iteration, exhibiting significant in vivo anti-tumor activity where OTS193320 did not. This comparison highlights the distinct efficacy profiles of these two inhibitors, detailing the experimental findings that establish this compound as a more viable candidate for further development.
Data Presentation
In Vitro Efficacy and Potency
| Compound | Target | Enzymatic IC50 | Cellular IC50 (A549 Lung Cancer Cells) | Key In Vitro Effects |
| OTS193320 | SUV39H2 | 22.2 nM[1] | 0.38 μM[1][2] | Decreased global H3K9me3, induced apoptosis in breast cancer cells, reduced γ-H2AX levels in combination with doxorubicin (B1662922).[2][3][4][5] |
| This compound | SUV39H2 | 6.49 nM[3][6][7][8][9] | 0.67 μM[3][6][7][8] | Not extensively detailed in the primary literature, as development focused on its in vivo potential. |
In Vivo Efficacy
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key In Vivo Effects |
| OTS193320 | MDA-MB-231 Breast Cancer Xenograft | Not specified | No growth inhibitory effect observed at non-toxic doses.[3] | --- |
| This compound | MDA-MB-231 Breast Cancer Xenograft | 10 mg/kg, IV, daily for 14 days | 42.6%[7][8][10] | Reduced H3K9me3 levels in excised tumors.[3][7] |
| This compound | A549 Lung Cancer Xenograft | 25 mg/kg, IV, daily for 14 days | 60.8%[3][6][7][8] | Well-tolerated with no significant body weight loss.[3][6] |
| This compound + Doxorubicin | A549 Lung Cancer Xenograft | 10 mg/kg this compound (IV, daily for 14 days) + 10 mg/kg Doxorubicin (IV, on day 2 and 9) | Enhanced anti-tumor effect compared to single agents.[3] | Sensitizes cancer cells to doxorubicin.[3][4] |
Signaling Pathway and Mechanism of Action
Both this compound and OTS193320 function by inhibiting the methyltransferase activity of SUV39H2.[2][3][4][7] SUV39H2 is known to methylate histone H3 at lysine (B10760008) 9 (H3K9), leading to transcriptional repression.[3][7] Additionally, SUV39H2 can methylate non-histone proteins such as H2AX, which enhances the formation of phosphorylated H2AX (γ-H2AX), a key marker of DNA double-strand breaks and a contributor to chemoresistance.[3][4][7] By inhibiting SUV39H2, these compounds decrease global H3K9 trimethylation (H3K9me3) and reduce γ-H2AX levels, thereby inducing apoptosis and potentially overcoming chemoresistance.[2][3][4][5]
Caption: Inhibition of SUV39H2 by OTS compounds blocks histone methylation, leading to reduced chemoresistance.
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Lines: A549 (lung cancer), MDA-MB-231, and BT-20 (triple-negative breast cancer).
-
Method: Cells were seeded in 96-well plates and treated with varying concentrations of OTS193320 or this compound for a specified duration (e.g., 48 hours).
-
Analysis: Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Apoptosis Assay (for OTS193320)
-
Cell Lines: MDA-MB-231 and BT-20.
-
Method: Cells were treated with OTS193320 for 48 hours.
-
Analysis: Apoptosis was quantified by flow cytometry after staining with Annexin V and propidium (B1200493) iodide (PI). Western blot analysis was also performed to detect the activation of caspases.[3]
In Vivo Xenograft Studies (for this compound)
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Human cancer cells (MDA-MB-231 or A549) were subcutaneously injected into the flanks of the mice.
-
Treatment: When tumors reached a specified volume (e.g., 200 mm³), mice were randomized into treatment and control groups. This compound was administered intravenously, typically once daily for 14 days.[3] For combination studies, doxorubicin was co-administered.[3]
-
Efficacy Assessment: Tumor volume was measured regularly using calipers. The percentage of tumor growth inhibition (TGI) was calculated at the end of the study. Animal body weight was monitored as an indicator of toxicity.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
A Head-to-Head Comparison of SUV39H2 Inhibitors: OTS186935 Versus Chaetocin
In the landscape of epigenetic drug discovery, the histone methyltransferase SUV39H2 has emerged as a compelling target for anti-cancer therapies. This enzyme plays a crucial role in gene silencing and chromatin regulation, and its inhibition has shown promise in preclinical cancer models. This guide provides a detailed, objective comparison of two notable inhibitors of the SUV39H family: the potent and selective OTS186935 and the broader-spectrum natural product, chaetocin (B1668567), with a focus on their activity against SUV39H2.
Executive Summary
This compound is a highly potent and specific small molecule inhibitor of SUV39H2, demonstrating significant anti-tumor effects both in vitro and in vivo. In contrast, chaetocin is a fungal mycotoxin with a broader inhibitory profile against several histone methyltransferases, including SUV39H1. While its direct enzymatic inhibition of SUV39H2 is less characterized, it exerts its anti-cancer effects through multiple mechanisms, including the induction of oxidative stress and disruption of protein-protein interactions. For researchers focused specifically on targeting SUV39H2, this compound presents a more targeted approach, whereas chaetocin may be of interest for studies involving broader epigenetic modulation.
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound and chaetocin based on available experimental evidence.
| Parameter | This compound | Chaetocin |
| Target(s) | SUV39H2 | SUV39H1 , G9a, DIM5, Thioredoxin Reductase |
| Enzymatic IC50 vs SUV39H2 | 6.49 nM [1][2][3][4] | Not explicitly reported |
| Enzymatic IC50 vs other targets | Not reported to have significant off-target activity | dSU(VAR)3-9: 0.8 µM, G9a: 2.5 µM, DIM5: 3 µM |
| Cellular IC50 (A549 cells) | 0.67 µM[1][2][3] | Not explicitly reported for A549, but 2-10 nM in a broad range of cancer cell lines |
Detailed Comparison
This compound: A Potent and Selective SUV39H2 Inhibitor
This compound is a synthetic, imidazo[1,2-a]pyridine-based compound identified through dedicated screening for SUV39H2 inhibitors.[1] Its primary mechanism of action is the direct inhibition of the methyltransferase activity of SUV39H2.[1] This leads to a reduction in the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a hallmark of SUV39H2 activity.[1][4]
A key downstream effect of this compound is the attenuation of phosphorylated H2AX (γ-H2AX) levels, a marker of DNA damage response.[1][2][3] By reducing γ-H2AX, this compound can sensitize cancer cells to DNA-damaging agents like doxorubicin.[1][3] In preclinical studies, this compound has demonstrated significant growth-suppressive effects in mouse xenograft models of breast and lung cancer, without observable toxicity.[1][2][3]
Chaetocin: A Broad-Spectrum Epigenetic Modulator
Chaetocin is a natural product derived from Chaetomium species. It is a well-documented inhibitor of histone methyltransferases, with its primary characterized target being SUV39H1.[5] Its inhibitory activity extends to other methyltransferases such as G9a and DIM5, with IC50 values in the micromolar range. While some studies suggest chaetocin can reduce the expression of SUV39H2, its direct enzymatic inhibitory potency against SUV39H2 has not been clearly defined.[6]
Interestingly, the mechanism of action for chaetocin is multifaceted. Beyond enzymatic inhibition, it has been shown to disrupt the crucial interaction between SUV39H1 and Heterochromatin Protein 1 (HP1), a key step in the formation of heterochromatin.[7] This disruption is independent of its methyltransferase inhibitory activity.[7] Furthermore, chaetocin is known to induce oxidative stress by inhibiting thioredoxin reductase.[5] While a potent anti-cancer agent in vitro and in vivo, its broader target profile and multiple mechanisms of action complicate its use as a specific probe for SUV39H2. One study has shown that chaetocin treatment did not affect the mRNA levels of SUV39H2.[8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
The inhibitory activity of compounds against SUV39H2 is typically determined using an in vitro histone methyltransferase (HMT) assay. A common method is a radioactive filter-binding assay.
-
Reaction Setup: The reaction mixture contains recombinant human SUV39H2 enzyme, a histone H3 peptide substrate, and the methyl donor S-adenosyl-L-[methyl-3H]methionine (3H-SAM) in an appropriate assay buffer.
-
Inhibitor Addition: The test compounds (this compound or chaetocin) are serially diluted and added to the reaction mixtures. A DMSO control is run in parallel.
-
Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1 hour) to allow for the enzymatic transfer of the radiolabeled methyl group to the histone substrate.
-
Reaction Termination and Filtration: The reaction is stopped, and the mixture is transferred to a filter membrane (e.g., phosphocellulose paper) which binds the histone peptide.
-
Washing: The filter is washed to remove unincorporated 3H-SAM.
-
Detection: The radioactivity retained on the filter, corresponding to the amount of methylated histone, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Viability Assay (MTT Assay)
To assess the effect of the inhibitors on cancer cell proliferation, a colorimetric MTT assay is commonly employed.
-
Cell Seeding: Cancer cells (e.g., A549 lung cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the inhibitor (this compound or chaetocin) or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for several hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals produced by metabolically active cells.
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis for H3K9me3 Levels
Western blotting is used to determine the effect of the inhibitors on the levels of specific proteins and histone modifications within cells.
-
Cell Lysis: Cells treated with the inhibitors are harvested and lysed to extract total protein or nuclear fractions.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for the target of interest (e.g., anti-H3K9me3, anti-SUV39H2, or a loading control like anti-histone H3).
-
Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for detection using a chemiluminescent substrate.
-
Imaging and Analysis: The resulting chemiluminescent signal is captured, and the band intensities are quantified to determine the relative protein levels.
Conclusion
In the comparative analysis of this compound and chaetocin as SUV39H2 inhibitors, a clear distinction in their specificity and mechanism of action emerges. This compound stands out as a highly potent and selective inhibitor of SUV39H2, making it an invaluable tool for dissecting the specific roles of this enzyme in cancer biology and as a promising lead for targeted therapeutic development. Chaetocin, while a potent anti-cancer agent, exhibits a broader inhibitory profile and multiple mechanisms of action. This pleiotropy makes it a complex tool for studying the specific functions of SUV39H2 but also opens avenues for exploring broader epigenetic and cellular stress-related therapeutic strategies. The choice between these two inhibitors will ultimately depend on the specific research question and the desired level of target selectivity.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SUV39H1 is a New Client Protein of Hsp90 Degradated by Chaetocin as a Novel C-Terminal Inhibitor of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chaetocin disrupts the SUV39H1–HP1 interaction independent of SUV39H1 methyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chaetocin-mediated SUV39H1 inhibition targets stemness and oncogenic networks of diffuse midline gliomas and synergizes with ONC201 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of OTS186935 and Other Epigenetic Modifiers in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel epigenetic modifier OTS186935 with other established and investigational epigenetic-targeting compounds. The focus is on the efficacy, mechanism of action, and supporting experimental data to aid researchers in selecting the appropriate tools for their oncology studies. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided.
Introduction to this compound: A Potent SUV39H2 Inhibitor
This compound is a potent and selective small-molecule inhibitor of the histone methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2)[1][2]. SUV39H2 is a key enzyme responsible for the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a hallmark of heterochromatin formation and transcriptional repression[1]. Elevated levels of SUV39H2 have been implicated in the progression of various cancers, making it an attractive therapeutic target[1]. This compound has demonstrated significant anti-tumor activity in preclinical models of breast and lung cancer[1][3]. Its mechanism of action is linked to the reduction of global H3K9me3 levels and the modulation of γ-H2AX formation, a critical component of the DNA damage response that contributes to chemoresistance[1][3].
Comparative Efficacy of this compound and Other Epigenetic Modifiers
To provide a comprehensive overview, this compound is compared against other epigenetic modifiers targeting various histone methyltransferases. The selected compounds include Chaetocin (a broad-spectrum SUV39H1/H2 inhibitor), Tazemetostat (an EZH2 inhibitor), and UNC0638 and BIX-01294 (G9a/GLP inhibitors).
In Vitro Efficacy: Enzymatic and Cellular Inhibition
The following table summarizes the in vitro potency of this compound and comparator compounds against their respective target enzymes and in cellular assays.
| Compound | Target(s) | Enzymatic IC50 | Cellular IC50 (Cell Line) | Reference(s) |
| This compound | SUV39H2 | 6.49 nM | 0.67 µM (A549) | [2][3] |
| Chaetocin | SUV39H1/H2, G9a | 0.8 µM (SUV39H1), 2.5 µM (G9a) | 82-153 nM (AML cell lines) | [4][5][6] |
| Tazemetostat | EZH2 (wild-type and mutant) | - | Varies by cell line and EZH2 mutation status | [1][2] |
| UNC0638 | G9a/GLP | <15 nM (G9a), 19 nM (GLP) | 81 nM (MDA-MB-231, for H3K9me2 reduction) | [7][8][9] |
| BIX-01294 | G9a/GLP | 1.7 µM (G9a), 0.9 µM (GLP) | 500 nM (MDA-MB-231, for H3K9me2 reduction) | [10][11] |
In Vivo Efficacy: Preclinical Tumor Models
The anti-tumor efficacy of these compounds in xenograft models is crucial for assessing their therapeutic potential.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound | MDA-MB-231 (Breast) | 10 mg/kg or 25 mg/kg, i.v., daily for 14 days | 42.6% | [1][2] |
| This compound | A549 (Lung) | 25 mg/kg, i.v., daily for 14 days | 60.8% | [1][2] |
| Chaetocin | A549/DDP (Cisplatin-resistant Lung) | 4 mg/kg | 70.43% | [12] |
| Tazemetostat | Follicular Lymphoma (Clinical) | 800 mg, twice daily | Objective Response Rate: 69% (EZH2 mutant), 35% (EZH2 wild-type) | [1] |
| BIX-01294 | PC9 (EGFR-mutant NSCLC) | - | Significant growth diminishment compared to EGFR-WT | [13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of action of this compound in inhibiting SUV39H2-mediated pathways.
Caption: General experimental workflow for evaluating histone methyltransferase inhibitors.
Detailed Experimental Protocols
Histone Methyltransferase (HMT) Assay (In Vitro)
This protocol outlines a general method for determining the enzymatic inhibitory activity of compounds like this compound.
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT).
-
Reconstitute recombinant human SUV39H2 enzyme and histone H3 substrate.
-
Prepare S-[methyl-3H]-adenosyl-L-methionine (SAM) as the methyl donor.
-
Serially dilute the test compound (e.g., this compound) to various concentrations.
-
-
Reaction Setup :
-
In a 96-well plate, combine the reaction buffer, histone H3 substrate, and the test compound at varying concentrations.
-
Initiate the reaction by adding the SUV39H2 enzyme and [3H]-SAM.
-
-
Incubation :
-
Incubate the reaction mixture at 30°C for 1 hour.
-
-
Detection :
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding :
-
Plate cancer cells (e.g., A549 or MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization :
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement :
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Determine the cellular IC50 value by plotting cell viability against the log of the compound concentration.
-
Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of the compounds.
-
Cell Implantation :
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MDA-MB-231 or A549 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization :
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Compound Administration :
-
Administer the test compound (e.g., this compound) and vehicle control to the respective groups according to the specified dosing regimen (e.g., daily intravenous injection for 14 days)[14].
-
-
Tumor Measurement :
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint and Analysis :
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for H3K9me3 levels).
-
Calculate the Tumor Growth Inhibition (TGI) for the treatment groups compared to the control group.
-
Conclusion
This compound emerges as a highly potent and selective inhibitor of SUV39H2 with promising anti-tumor activity in preclinical models of breast and lung cancer. Its nanomolar enzymatic potency distinguishes it from broader-spectrum inhibitors like Chaetocin and the G9a/GLP inhibitors BIX-01294 and UNC0638 in terms of selectivity for SUV39H2. While Tazemetostat has achieved clinical approval for specific hematological malignancies, its efficacy in solid tumors like breast and lung cancer is still under investigation. The provided data and protocols offer a valuable resource for researchers to contextualize the efficacy of this compound and to guide the design of future studies in the field of epigenetic cancer therapy.
References
- 1. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. LLC cells tumor xenograft model [protocols.io]
- 5. 2.4. Experiments in Tumor Xenograft Mouse Models [bio-protocol.org]
- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Chaetocin, a Natural Inhibitor of Transketolase, Suppresses the Non-Oxidative Pentose Phosphate Pathway and Inhibits the Growth of Drug-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
Validating the On-Target Effects of OTS186935: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of OTS186935, a potent and selective inhibitor of the histone methyltransferase SUV39H2, with other alternative inhibitors. The information presented is supported by experimental data to aid in the validation of this compound's on-target effects.
This compound has emerged as a significant tool in cancer research, primarily through its targeted inhibition of SUV39H2. This enzyme plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a hallmark of transcriptional repression. Dysregulation of SUV39H2 activity is implicated in various cancers, making it a compelling therapeutic target. This compound demonstrates potent enzymatic and cellular activity, leading to the reduction of global H3K9me3 levels and the induction of apoptosis in cancer cells.
On-Target Efficacy: A Quantitative Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other known histone methyltransferase inhibitors with activity against SUV39H2.
| Inhibitor | Target(s) | IC50 (SUV39H2) | Cell Line | Cell Growth IC50 | Reference |
| This compound | SUV39H2 | 6.49 nM | A549 (Lung Carcinoma) | 0.67 µM | [1][2] |
| MDA-MB-231 (Breast Cancer) | Not explicitly stated | [1] | |||
| Chaetocin (B1668567) | SUV39H1, G9a, SUV39H2 | ~0.8 µM (for SUV39H1) | HL-60, U937, KG-1a (Leukemia) | 82-153 nM | [3] |
| Verticillin A | G9a, GLP, SUV39H1, SUV39H2 | 0.48 µM | Not specified | Not specified | [4] |
Table 1: In Vitro Inhibitory Activity. This table compares the half-maximal inhibitory concentration (IC50) of this compound and other inhibitors against SUV39H2 and cancer cell lines.
| Inhibitor | Dose and Schedule | Cancer Model | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 10 mg/kg, i.v., daily for 14 days | MDA-MB-231 Xenograft | 42.6% | [2] |
| 25 mg/kg, i.v., daily for 14 days | A549 Xenograft | 60.8% | [2] | |
| Chaetocin | 0.25 mg/kg, i.p., twice weekly | RPMI 8226 Myeloma Xenograft | T/C values in the 50% to 60% range | [5] |
| 0.5 mg/kg, i.p., every other day for 24 days | HGC-27 Gastric Cancer Xenograft | Significant reduction in tumor volume and weight | [6] | |
| 0.5 mg/kg, i.p., daily for 14 days | KYSE150 Esophageal Squamous Cell Carcinoma Xenograft | Significant tumor growth suppression | [7] |
Table 2: In Vivo Anti-Tumor Efficacy. This table summarizes the in vivo anti-tumor effects of this compound and Chaetocin in different xenograft models. Direct comparison is challenging due to variations in cancer types, dosing regimens, and administration routes.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
SUV39H2 Enzymatic Assay (General Protocol)
This protocol outlines a method to determine the in vitro inhibitory activity of compounds against SUV39H2.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT. Add recombinant human SUV39H2 enzyme, a histone H3 peptide substrate, and S-adenosyl-L-methionine (SAM) as a methyl donor.
-
Inhibitor Addition: Add varying concentrations of this compound or other test compounds to the reaction mixture. Include a no-inhibitor control.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 1 hour).
-
Detection: The transfer of the methyl group from SAM to the histone peptide is detected. This can be done using various methods, such as radioactivity-based assays with [3H]-SAM or antibody-based detection of the methylated peptide (e.g., ELISA).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT/CCK-8 Assay)
This protocol is used to assess the effect of SUV39H2 inhibitors on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells (e.g., A549 or MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, doxorubicin (B1662922) (as a positive control for cytotoxicity), or other inhibitors for a specified period (e.g., 48-72 hours).[8][9]
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot for H3K9me3 and γ-H2AX
This protocol is for detecting changes in histone methylation and DNA damage markers.
-
Cell Lysis: Treat cells with the inhibitor and then lyse the cells to extract proteins. For histone analysis, acid extraction of histones is often performed.[10][11]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for H3K9me3, γ-H2AX, and a loading control (e.g., total Histone H3).[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein levels.
In Vivo Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model.
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., MDA-MB-231 or A549) into the flank of immunodeficient mice.[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 10 or 25 mg/kg, intravenously) and a vehicle control daily for a specified period (e.g., 14 days).[2]
-
Tumor Monitoring: Measure the tumor volume periodically throughout the study. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. The tumors can be further analyzed by immunohistochemistry for markers like H3K9me3.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) to evaluate the efficacy of the treatment.
Conclusion
This compound is a potent and selective inhibitor of SUV39H2 with demonstrated on-target effects, leading to reduced H3K9 trimethylation, decreased γ-H2AX levels, and significant anti-tumor activity in preclinical models. While other compounds like Chaetocin and Verticillin A also exhibit inhibitory activity against SUV39H2, this compound displays high potency. The provided data and protocols offer a framework for researchers to independently validate the on-target effects of this compound and compare its performance with other available tools for studying the role of SUV39H2 in health and disease.
References
- 1. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The SUV39H1 inhibitor chaetocin induces differentiation and shows synergistic cytotoxicity with other epigenetic drugs in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Chaetocin exhibits anticancer effects in esophageal squamous cell carcinoma via activation of Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synergistic Anticancer Effects of Metformin and Doxorubicin in Ovarian Cancer Cells Through Dual Apoptotic Pathway Activation and Oxidative Stress Enhancement [mdpi.com]
- 10. Western blot [bio-protocol.org]
- 11. Western Blotting [bio-protocol.org]
- 12. Tri-Methyl-Histone H3 (Lys9) Antibody | Cell Signaling Technology [cellsignal.com]
Confirming SUV39H2 Knockdown by OTS186935: A Comparative Guide
For researchers and drug development professionals investigating the therapeutic potential of SUV39H2 inhibition, confirming target engagement and downstream effects of inhibitors like OTS186935 is paramount. This guide provides a comparative overview of key experimental methods to validate the knockdown of SUV39H2 by this compound, complete with detailed protocols and supporting data.
Quantitative Data Summary
Effective validation of SUV39H2 inhibition by this compound relies on quantifiable data. The following tables summarize the inhibitory concentrations of this compound and its impact on the primary downstream epigenetic mark, H3K9 trimethylation.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Cell Line(s) | Reference |
| Enzymatic IC50 | 6.49 nM | - | [1] |
| Cell Growth IC50 | 0.67 µM | A549 | [1] |
| Cell Growth IC50 | 0.41 - 0.56 µM | MCF-7, SK-BR-3, ZR-75-1, T-47D, MDA-MB-231, BT-20 | [1] |
Table 2: Effect of this compound on H3K9me3 Levels
| Treatment | Cell Line | Change in H3K9me3 | Method | Reference |
| OTS193320 (precursor to this compound) | MDA-MB-231, BT-20 | Dose-dependent decrease | Western Blot | [1] |
| This compound | A549 xenograft tumors | Attenuation | Western Blot | [1] |
| siSUV39H2 | MDA-MB-231, BT-20 | Attenuation | Western Blot | [1] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological pathways is crucial for understanding the mechanism of action of this compound.
References
Synergistic Potential of SUV39H2 Inhibitor OTS186935 with Doxorubicin in Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational SUV39H2 inhibitor, OTS186935, and its synergistic activity with the conventional chemotherapeutic agent doxorubicin (B1662922) in the context of breast cancer. The information presented herein is based on available preclinical data and aims to offer an objective overview for research and drug development purposes.
Executive Summary
The protein methyltransferase SUV39H2 is a promising target in oncology due to its restricted expression in normal tissues and overexpression in various cancers, including breast cancer.[1][2] Inhibition of SUV39H2 has been shown to sensitize cancer cells to DNA-damaging agents like doxorubicin. This compound is a potent and selective small molecule inhibitor of SUV39H2.[3][4] Preclinical studies have demonstrated that a precursor compound, OTS193320, in combination with doxorubicin, leads to a significant reduction in breast cancer cell viability and an attenuation of DNA damage repair mechanisms.[1][2] this compound, an optimized derivative of OTS193320, has shown significant tumor growth inhibitory effects in breast cancer xenograft models.[1][2] This guide will delve into the available data, the underlying mechanism of action, and compare this therapeutic strategy with other doxorubicin combination therapies.
Mechanism of Synergy: Targeting the DNA Damage Response
Doxorubicin's primary mode of action involves intercalating into DNA, leading to the formation of DNA double-strand breaks (DSBs) and subsequent cancer cell death. A key cellular response to DSBs is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX. This modification serves as a scaffold for the recruitment of DNA repair proteins, and its efficient formation is linked to chemoresistance.
The synergy between this compound and doxorubicin is rooted in the role of SUV39H2 in this DNA damage response pathway.
-
Doxorubicin-induced DNA Damage: Doxorubicin causes DNA double-strand breaks.
-
SUV39H2-mediated H2AX Methylation: SUV39H2 methylates histone H2AX at lysine (B10760008) 134. This methylation is a prerequisite for the subsequent phosphorylation of H2AX.
-
γ-H2AX Formation and DNA Repair: Phosphorylated H2AX (γ-H2AX) formation is enhanced, leading to the recruitment of DNA repair machinery and contributing to chemoresistance.
-
This compound-mediated SUV39H2 Inhibition: this compound inhibits the methyltransferase activity of SUV39H2.
-
Reduced γ-H2AX Levels: Inhibition of H2AX methylation leads to a reduction in doxorubicin-induced γ-H2AX levels.[1][2]
-
Enhanced Chemosensitivity: The compromised DNA damage response leads to increased accumulation of DNA damage and enhanced doxorubicin-induced apoptosis, thus sensitizing the cancer cells to the chemotherapeutic agent.[1][2]
Quantitative Data Summary
While direct quantitative synergy data (e.g., Combination Index) for this compound with doxorubicin in breast cancer cell lines is not yet published, the precursor compound, OTS193320, demonstrated a significant reduction in cell viability when combined with doxorubicin compared to either agent alone in triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and BT-20.[1] this compound, an optimized successor, has shown potent single-agent activity.
Table 1: In Vitro and In Vivo Activity of OTS Compounds and Doxorubicin
| Compound | Assay | Cell Line/Model | IC50 / Effect | Reference |
| This compound | Enzymatic Assay | SUV39H2 | IC50: 6.49 nM | [3][4] |
| Cell Growth | A549 (Lung Cancer) | IC50: 0.67 μM | [3][4] | |
| In Vivo Xenograft | MDA-MB-231 (Breast Cancer) | 42.6% Tumor Growth Inhibition (10 mg/kg) | [1] | |
| OTS193320 + Doxorubicin | Cell Viability | MDA-MB-231, BT-20 | Significant reduction vs. single agents | [1][2] |
| Western Blot | MDA-MB-231, BT-20 | Reduced γ-H2AX levels vs. doxorubicin alone | [1][2] | |
| This compound + Doxorubicin | In Vivo Xenograft | A549 (Lung Cancer) | 49% Tumor Growth Inhibition | [1] |
Table 2: Comparison with Other Doxorubicin Combination Therapies in Breast Cancer
| Combination | Cell Line | IC50 of Doxorubicin (Alone) | IC50 of Doxorubicin (in Combination) | Fold Change | Reference |
| Doxorubicin + EGFR Inhibitor | MCF-7 | 1.4 µM | 0.46 µM | ~3 | |
| Doxorubicin + EGFR Inhibitor | MDA-MB-231 | 9.67 µM | 0.01 µM | >900 | |
| Doxorubicin + Disulfiram + Hydralazine | MCF-7 | 0.24 µM | 0.012 µM | 20 | |
| Doxorubicin + Disulfiram + Hydralazine | MCF-7/DoxR | 1.13 µM | 0.44 µM | ~2.6 |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the synergy between this compound and doxorubicin.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compounds, both individually and in combination.
-
Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, BT-20) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of this compound, doxorubicin, and a combination of both at various ratios. Include vehicle-treated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine IC50 values and Combination Index (CI) using appropriate software (e.g., CompuSyn) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot for γ-H2AX
This method is used to quantify the levels of γ-H2AX as a marker of DNA damage.
-
Cell Treatment: Culture breast cancer cells and treat with this compound, doxorubicin, or the combination for a specified time.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with a primary antibody against γ-H2AX overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or histone H3).
Conclusion and Future Directions
The available preclinical evidence suggests that targeting SUV39H2 with inhibitors like this compound is a viable strategy to enhance the efficacy of doxorubicin in breast cancer. The mechanism of synergy, through the downregulation of the DNA damage response marker γ-H2AX, is well-supported. While direct quantitative data for the this compound-doxorubicin combination in breast cancer cells is awaited, the potent in vivo activity of this compound and the clear synergistic effects of its precursor are highly encouraging.
Future research should focus on:
-
Conducting detailed in vitro synergy studies with this compound and doxorubicin in a panel of breast cancer cell lines to determine Combination Indices.
-
Evaluating the efficacy of the this compound-doxorubicin combination in in vivo models of breast cancer, including patient-derived xenografts.
-
Investigating potential mechanisms of resistance to this combination therapy.
The continued exploration of this combination holds promise for improving therapeutic outcomes for breast cancer patients.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of synergy and immunostimulation in design of chemotherapy combinations: An analysis of doxorubicin and camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Chemotherapeutic Efficacy: A Comparative Guide to OTS186935 Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to overcome drug resistance and enhance treatment efficacy. OTS186935, a potent and selective inhibitor of the histone methyltransferase SUV39H2, has emerged as a promising candidate for combination therapies. This guide provides a comprehensive comparison of this compound in combination with other chemotherapy agents, supported by preclinical experimental data.
Mechanism of Action and Rationale for Combination
This compound targets SUV39H2, an enzyme responsible for the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a hallmark of heterochromatin formation and transcriptional repression.[1][2] Beyond its role in chromatin regulation, SUV39H2 is implicated in the DNA damage response (DDR) through its influence on the phosphorylation of H2AX (γ-H2AX), a critical signaling molecule that orchestrates DNA repair.[1][3] By inhibiting SUV39H2, this compound disrupts the cancer cell's ability to efficiently repair DNA damage induced by genotoxic chemotherapy agents, thereby sensitizing them to treatment.
Preclinical Evidence for this compound Combination Therapy
Combination with Doxorubicin (B1662922) in Lung Cancer
Preclinical studies have demonstrated the potential of combining this compound with the topoisomerase II inhibitor doxorubicin. In a xenograft model using A549 human lung cancer cells, the combination of this compound and doxorubicin resulted in a significant tumor growth inhibition (TGI) of 49%, indicating an additive anti-tumor effect.[1]
Table 1: In Vivo Efficacy of this compound and Doxorubicin Combination
| Treatment Group | Dosing and Schedule | Tumor Growth Inhibition (TGI) |
| This compound + Doxorubicin | This compound: 10 mg/kg, IV, daily for 14 daysDoxorubicin: 10 mg/kg, IV, on day 2 and day 9 | 49% |
Data from a study on A549 lung cancer xenografts.[1]
The enhanced efficacy of this combination is attributed to the ability of this compound to suppress the formation of γ-H2AX, thereby impairing the cancer cells' DNA repair mechanisms and rendering them more susceptible to the DNA-damaging effects of doxorubicin.[1]
Insights from a Related SUV39H2 Inhibitor
Further supporting the rationale for this combination, a structurally related precursor compound, OTS193320, was shown to sensitize breast cancer cells to doxorubicin.[1][2] In vitro studies with OTS193320 in combination with doxorubicin demonstrated a significant reduction in cancer cell viability and a marked decrease in γ-H2AX levels.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for the combination therapy and the experimental workflow of the key preclinical study.
Caption: this compound enhances doxorubicin-induced apoptosis.
Caption: Xenograft study workflow for combination therapy.
Experimental Protocols
In Vivo Xenograft Study with A549 Cells [1]
-
Cell Line and Animal Model: A549 human lung carcinoma cells were cultured and subsequently implanted subcutaneously into immunodeficient mice.
-
Tumor Establishment: Tumors were allowed to grow to a mean size of approximately 200 mm³.
-
Treatment Groups: Mice were randomized into four groups:
-
Vehicle control (administered intravenously)
-
This compound (10 mg/kg, administered intravenously, once daily for 14 days)
-
Doxorubicin (10 mg/kg, administered intravenously, on day 2 and day 9)
-
Combination of this compound and Doxorubicin with the same dosing and schedule as the monotherapy groups.
-
-
Efficacy Evaluation: Tumor volumes were measured twice weekly using calipers. Tumor growth inhibition was calculated at the end of the 14-day treatment period.
-
Toxicity Assessment: Animal body weight was monitored as an indicator of treatment-related toxicity.
Potential for Other Chemotherapy Combinations
The mechanism of action of this compound, centered on the disruption of the DNA damage response, suggests a broad potential for synergistic or additive effects when combined with other classes of DNA-damaging chemotherapy agents. Further preclinical investigations are warranted to explore the efficacy of this compound in combination with:
-
Platinum-based agents (e.g., cisplatin, carboplatin): These drugs induce DNA crosslinks, and their efficacy may be enhanced by inhibiting DNA repair.
-
Other topoisomerase inhibitors (e.g., etoposide, irinotecan): Similar to doxorubicin, these agents cause DNA strand breaks.
-
Alkylating agents (e.g., temozolomide, cyclophosphamide): These agents directly damage DNA, and their cytotoxic effects could be potentiated by this compound.
Conclusion
The available preclinical data strongly support the continued investigation of this compound in combination with chemotherapy, particularly with DNA-damaging agents like doxorubicin. By inhibiting SUV39H2 and disrupting the DNA damage response, this compound has the potential to sensitize cancer cells to conventional therapies, offering a promising strategy to improve treatment outcomes and overcome chemoresistance. Further studies are needed to explore the full spectrum of potential chemotherapy partners for this compound and to elucidate the optimal dosing and scheduling for combination regimens.
References
- 1. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
OTS186935 and Radiation Therapy: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, the quest for effective radiosensitizers is a critical frontier in oncology. While the investigational drug OTS186935, a potent inhibitor of Suppressor of Variegation 3-9 Homolog 2 (SUV39H2), has demonstrated promise in sensitizing cancer cells to chemotherapy, its role as a sensitizer (B1316253) for radiation therapy remains an area of active investigation with limited direct experimental data currently available in peer-reviewed literature.
This guide provides a comprehensive overview of the theoretical framework for this compound as a radiosensitizer, juxtaposed with established alternative strategies. Due to the absence of direct comparative studies involving this compound and radiotherapy, this document will focus on the mechanistic rationale and present data from related fields to inform future research directions.
This compound: A Mechanistic Overview
This compound targets SUV39H2, a histone methyltransferase that plays a crucial role in the DNA damage response (DDR). SUV39H2 methylates histone H2AX, a process that enhances the formation of gamma-H2AX (γ-H2AX).[1][2] γ-H2AX is a critical early marker of DNA double-strand breaks and serves as a scaffold for the recruitment of DNA repair proteins. By inhibiting SUV39H2, this compound is hypothesized to impede the efficient repair of DNA damage induced by ionizing radiation, thereby increasing the lethal effects of radiotherapy on cancer cells.
dot
References
Comparative Analysis of OTS186935: A Potent SUV39H2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the protein methyltransferase inhibitor OTS186935 with other alternatives, focusing on its cross-reactivity profile. The information is intended to assist researchers and drug development professionals in evaluating this compound for their specific applications.
Introduction to this compound
This compound is a potent, small-molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2), with a reported half-maximal inhibitory concentration (IC50) of 6.49 nM.[1][2] Developed from an imidazo[1,2-a]pyridine (B132010) scaffold, this compound has demonstrated significant anti-tumor activity in preclinical xenograft models of breast and lung cancer, without observable toxicity.[1][3][4][5] Its mechanism of action involves the inhibition of SUV39H2's methyltransferase activity, which plays a crucial role in chromatin regulation and DNA damage response.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary target, SUV39H2, is summarized in the table below.
| Compound | Target | IC50 (nM) | Reference |
| This compound | SUV39H2 | 6.49 | [1][2] |
While this compound is reported to be selective for SUV39H2, a comprehensive quantitative cross-reactivity profile against a broad panel of other methyltransferases is not publicly available in the reviewed literature. Further studies are needed to fully elucidate its selectivity against other histone and non-histone methyltransferases.
Experimental Protocols
The following section details the methodology used to determine the inhibitory activity of this compound against SUV39H2.
In Vitro Methyltransferase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SUV39H2.
Principle: This assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([3H]-SAM) to a histone H3 peptide substrate by recombinant SUV39H2. The amount of radioactivity incorporated into the peptide is quantified as a measure of enzyme activity.
Materials:
-
This compound
-
Recombinant N-terminal GST-fused SUV39H2
-
Biotinylated histone H3 (1-21) peptide
-
S-[Methyl-3H]-adenosyl-L-methionine ([3H]-SAM)
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 50 mM NaCl, 10 mM DTT, 0.03% Tween-20
-
Streptavidin-coated plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
This compound is serially diluted to various concentrations.
-
The diluted compound is mixed with the biotinylated histone H3 peptide substrate and [3H]-SAM in the assay buffer.
-
The enzymatic reaction is initiated by the addition of recombinant SUV39H2.
-
The reaction mixture is incubated at room temperature for a defined period (e.g., 1 hour).
-
The reaction is stopped, and the mixture is transferred to a streptavidin-coated plate to capture the biotinylated histone H3 peptide.
-
Unbound [3H]-SAM is washed away.
-
Scintillation cocktail is added to the wells, and the incorporated radioactivity is measured using a microplate scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of SUV39H2 and the general workflow for assessing methyltransferase inhibitor selectivity.
Caption: SUV39H2 methylates H3K9 and H2AX, impacting gene expression and DNA repair.
Caption: Workflow for determining the selectivity profile of a methyltransferase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Validating γ-H2AX Reduction by OTS186935: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel SUV39H2 inhibitor, OTS186935, and its role in the reduction of γ-H2AX, a key DNA damage biomarker. The following sections detail the performance of this compound against other alternatives, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.
This compound: Performance in γ-H2AX Reduction
This compound is a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2. SUV39H2 has been identified as a key enzyme that methylates histone H2AX at lysine (B10760008) 134, a modification that enhances the phosphorylation of H2AX at serine 139 (γ-H2AX) in response to DNA damage. Elevated γ-H2AX levels are associated with chemoresistance in cancer cells. This compound, by inhibiting SUV39H2, has been shown to attenuate γ-H2AX levels, thereby sensitizing cancer cells to DNA-damaging agents like doxorubicin (B1662922).
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy of this compound and its precursor, OTS193320.
| Compound | Target | Enzymatic IC50 (nM) | Cell Growth Inhibition IC50 (µM) | Cell Line | Reference |
| This compound | SUV39H2 | 6.49 | 0.67 | A549 (Lung Cancer) | |
| OTS193320 | SUV39H2 | - | - | MDA-MB-231, BT-20 (Breast Cancer) |
Table 1: In Vitro Efficacy of this compound and OTS193320. This table highlights the potent enzymatic and cellular inhibitory activities of this compound.
| Treatment Group | Tumor Growth Inhibition (%) | Cancer Model | Reference |
| This compound | 42.6 | MDA-MB-231 (Breast Cancer) Xenograft | |
| This compound | 60.8 | A549 (Lung Cancer) Xenograft | |
| This compound + Doxorubicin | Significant inhibition (qualitative) | A549 (Lung Cancer) Xenograft |
Table 2: In Vivo Anti-Tumor Efficacy of this compound. This table demonstrates the significant tumor growth suppressive effects of this compound in preclinical models.
Comparison with Alternatives
The combination of OTS193320 (a precursor to this compound) with doxorubicin resulted in a significant reduction of γ-H2AX levels in breast cancer cells compared to treatment with doxorubicin alone. This suggests that inhibiting SUV39H2 with OTS compounds can effectively counteract the DNA damage response induced by chemotherapy, potentially overcoming chemoresistance.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: SUV39H2 pathway in γ-H2AX formation.
Caption: Experimental workflow for γ-H2AX validation.
Experimental Protocols
Western Blot for γ-H2AX Detection
1. Cell Lysis:
-
Treat cells as described in the experimental workflow.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on a polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X (Ser139)) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
4. Analysis:
-
Quantify band intensities using densitometry software. Normalize γ-H2AX levels to a loading control like β-actin or total H2AX.
Immunofluorescence for γ-H2AX Foci Formation
1. Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells as described in the experimental workflow.
2. Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
3. Staining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Counterstain nuclei with DAPI.
4. Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software such as ImageJ.
Conclusion
This compound demonstrates significant potential as a therapeutic agent that can modulate the DNA damage response by reducing γ-H2AX levels. The data presented in this guide, derived from preclinical studies, validates its mechanism of action through the inhibition of SUV39H2. The provided protocols and workflows offer a standardized approach for researchers to further investigate the role of this compound and other SUV39H2 inhibitors in cancer therapy. Further studies directly comparing this compound with other SUV39H2 inhibitors are warranted to establish a more comprehensive performance benchmark.
A Comparative Guide to Apoptotic Pathways Activated by OTS186935 and Alternative Epigenetic Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the apoptotic pathways activated by the novel SUV39H2 inhibitor, OTS186935, and other epigenetic-targeting anticancer agents. We present available experimental data, detailed methodologies for key assays, and visual representations of the underlying signaling cascades to facilitate an objective comparison of their performance.
Executive Summary
This compound, a potent and selective inhibitor of the histone methyltransferase SUV39H2, has demonstrated significant anti-tumor activity by inducing apoptotic cell death. Its mechanism is linked to the modulation of histone methylation and DNA damage response pathways. For a comprehensive evaluation, this guide compares this compound with other classes of epigenetic drugs, including EZH2 inhibitors (Tazemetostat) and HDAC inhibitors (Vorinostat and Romidepsin), which are also known to trigger apoptosis in cancer cells. While direct comparative studies are limited, this guide consolidates available data to highlight the distinct and overlapping mechanisms of these agents.
Data Presentation: Comparative Efficacy in Inducing Apoptosis
The following tables summarize the quantitative data on the apoptotic effects of this compound's precursor (OTS193320) and selected alternative drugs in relevant cancer cell lines.
Table 1: Apoptosis Induction by the SUV39H2 Inhibitor OTS193320 (precursor to this compound)
| Cell Line | Drug Concentration | Treatment Duration | Percentage of Apoptotic Cells (Early + Late) | Reference |
| MDA-MB-231 (Breast Cancer) | 0.5 µM | 48 hours | Average of early and late apoptotic cells increased significantly compared to control. | [1] |
| BT-20 (Breast Cancer) | 0.5 µM | 48 hours | Average of early and late apoptotic cells increased significantly compared to control. | [1] |
Table 2: Apoptosis Induction by the HDAC Inhibitor Vorinostat
| Cell Line | Drug Concentration | Treatment Duration | Percentage of Apoptotic Cells (Annexin V Positive) | Reference |
| A549 (Lung Cancer) | 1 µM | 24 hours | 4.2% | [2] |
Note: Direct quantitative data for Tazemetostat and Romidepsin-induced apoptosis in MDA-MB-231 or A549 cells from comparable studies were not available in the public domain.
Table 3: Inhibitory Concentrations (IC50) of this compound and Alternatives
| Drug | Target | Cell Line | IC50 | Reference |
| This compound | SUV39H2 (enzymatic) | - | 6.49 nM | [3][4][5] |
| A549 (cell growth) | A549 | 0.67 µM | [3][4][5] | |
| Vorinostat | HDAC | A549 | ~1.64 µM | [6] |
| MCF-7 | ~0.685 µM | [6] | ||
| Romidepsin | HDAC | A549 | Induces apoptosis at 25 and 50 nM | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of apoptosis are provided below.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This protocol is used to quantitatively determine the percentage of cells undergoing apoptosis.
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231, A549) in 100-mm culture dishes and allow them to adhere overnight. Treat the cells with the desired concentrations of the test compound (e.g., OTS193320, Vorinostat) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting: After incubation, collect both floating and adherent cells. Gently aspirate the culture medium containing floating cells and centrifuge to pellet. Wash the adherent cells with PBS, and then detach them using trypsin-EDTA. Combine the detached cells with the pelleted floating cells.
-
Staining: Wash the combined cells twice with cold PBS. Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at 530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Apoptotic Pathway Proteins
This protocol is used to detect the expression levels of key proteins involved in the apoptotic cascade, such as caspases and Bcl-2 family members.
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
-
Cell Plating and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compounds. Include wells for blank (medium only), negative control (vehicle-treated cells), and treated cells.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.
-
Assay Procedure: Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 volume ratio to the cell culture medium.
-
Incubation: Mix the plate on a plate shaker at a low speed for 30 seconds and then incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Mandatory Visualization
Signaling Pathways
Caption: Apoptotic pathway activated by this compound.
Caption: Apoptotic pathways of alternative epigenetic drugs.
Experimental Workflow
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. Vorinostat increases carboplatin and paclitaxel activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Romidepsin (depsipeptide) induced cell cycle arrest, apoptosis and histone hyperacetylation in lung carcinoma cells (A549) are associated with increase in p21 and hypophosphorylated retinoblastoma proteins expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the SUV39H2 Inhibitor OTS186935 in Preclinical Cancer Models
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the novel small molecule inhibitor, OTS186935, targeting the histone methyltransferase SUV39H2. The document synthesizes available preclinical data on its efficacy and mechanism of action in triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC) models, offering a comparative perspective against standard-of-care chemotherapeutic agents.
Executive Summary
This compound is a potent and selective inhibitor of SUV39H2, an enzyme implicated in cancer cell chemoresistance.[1][2] Preclinical studies have demonstrated its ability to suppress tumor growth in xenograft models of TNBC (MDA-MB-231) and NSCLC (A549).[2][3] The primary mechanism of action involves the reduction of histone H3 lysine (B10760008) 9 trimethylation (H3K9me3), leading to the attenuation of phosphorylated H2AX (γ-H2AX) levels and sensitization of cancer cells to DNA-damaging agents like doxorubicin (B1662922).[3][4] This guide presents a detailed overview of the experimental data supporting these findings, outlines the methodologies for key experiments, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | This compound | Cell Line | Cancer Type | Reference |
| Enzymatic IC50 | 6.49 nM | - | - | [3] |
| Cell Growth IC50 | 0.67 µM | A549 | Non-Small Cell Lung Cancer | [3] |
In Vivo Efficacy of this compound Monotherapy in Xenograft Models
| Cancer Model | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | This compound (10 mg/kg, IV) | Once daily for 14 days | 42.6% | [3] |
| Non-Small Cell Lung Cancer | A549 | This compound (25 mg/kg, IV) | Once daily for 14 days | 60.8% | [3] |
Comparative Efficacy with Standard-of-Care (Data from separate studies)
Triple-Negative Breast Cancer (MDA-MB-231 Model)
| Treatment | Efficacy Metric | Value | Reference |
| This compound | TGI | 42.6% | [3] |
| Doxorubicin | IC50 (72h) | ~0.43 µM | [5] |
Non-Small Cell Lung Cancer (A549 Model)
| Treatment | Efficacy Metric | Value | Reference |
| This compound | TGI | 60.8% | [3] |
| Cisplatin | Cytotoxicity (72h) | Most cytotoxic vs. pemetrexed (B1662193) or combo | [6][7] |
Note: The comparative efficacy data is derived from different studies and not from head-to-head comparisons. Direct comparative studies are needed for a definitive assessment.
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[1][8]
-
Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or standard-of-care drugs (e.g., doxorubicin, cisplatin) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.[1][8]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Western Blotting for H3K9me3 and γ-H2AX
Western blotting is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cancer cells with a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). For histones, a higher percentage gel (e.g., 15%) is recommended for better resolution.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9][10]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for H3K9me3 and γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[11]
Xenograft Mouse Models
-
Cell Preparation and Implantation: Harvest MDA-MB-231 or A549 cells and resuspend them in a suitable medium, sometimes mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure the tumor volume using calipers.
-
Treatment Administration: Once the tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound, standard-of-care drugs, or vehicle control via the specified route (e.g., intravenous injection) and schedule.[3]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Ki-67 Immunohistochemistry
Ki-67 is a marker of cell proliferation.
-
Tissue Preparation: Fix the excised xenograft tumors in formalin and embed them in paraffin. Cut thin sections (e.g., 5 µm) and mount them on slides.[12]
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate them through a series of graded ethanol (B145695) washes.[13]
-
Antigen Retrieval: Perform heat-induced antigen retrieval to unmask the Ki-67 antigen. A common method is to use a citrate (B86180) buffer (pH 6.0) in a steamer or water bath.[14]
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against Ki-67.
-
Detection: Use a secondary antibody and a detection system (e.g., HRP-DAB) to visualize the Ki-67 positive cells.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei and mount with a coverslip.
-
Analysis: Quantify the percentage of Ki-67 positive cells by microscopy.
Mandatory Visualization
References
- 1. researchhub.com [researchhub.com]
- 2. news-medical.net [news-medical.net]
- 3. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Continuous exposure to doxorubicin induces stem cell-like characteristics and plasticity in MDA-MB-231 breast cancer cells identified with the SORE6 reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin and Pemetrexed Have Distinctive Growth-inhibitory Effects in Monotherapy and Combination Therapy on KRAS-dependent A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin and Pemetrexed Have Distinctive Growth-inhibitory Effects in Monotherapy and Combination Therapy on KRAS-dependent A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. origene.com [origene.com]
- 11. benchchem.com [benchchem.com]
- 12. Immunohistochemical analysis of Ki-67 expression in mouse xenografts [bio-protocol.org]
- 13. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 14. sysy-histosure.com [sysy-histosure.com]
Safety Operating Guide
Navigating the Safe Handling and Disposal of OTS186935: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management of investigational compounds is paramount for both laboratory safety and experimental integrity. This document provides essential safety and logistical information for the handling and disposal of OTS186935, a potent inhibitor of the protein methyltransferase SUV39H2. By adhering to these procedural guidelines, laboratories can maintain a safe working environment and ensure the responsible management of this chemical compound.
Immediate Safety and Handling Protocols
While the Safety Data Sheet (SDS) for this compound hydrochloride states that it is not classified as a hazardous substance or mixture, standard laboratory safety precautions are essential to minimize any potential risks.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Handle with impervious gloves.
-
Skin and Body Protection: Wear a laboratory coat.
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling the powdered form of the compound to avoid dust and aerosol formation.[1]
-
Ensure that a safety shower and eyewash station are readily accessible.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.
-
Inhalation: If inhaled, move the person into fresh air.
-
Ingestion: If swallowed, wash out mouth with water provided the person is conscious.
In all cases of exposure, it is advisable to seek medical attention.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Storage Condition | Duration |
| Powder (sealed, away from moisture) | 4°C |
| In Solvent (-80°C, sealed, away from moisture) | 6 months |
| In Solvent (-20°C, sealed, away from moisture) | 1 month |
Data sourced from MedChemExpress product information.
Proper Disposal Procedures
As this compound is not classified as hazardous, its disposal should follow standard laboratory procedures for non-hazardous chemical waste.[2][3][4][5][6]
Step-by-Step Disposal Plan:
-
Waste Identification: Clearly label all waste containers with the full chemical name, "this compound."
-
Solid Waste:
-
Place excess solid this compound into a designated, sealed container for non-hazardous chemical waste.
-
This container can then be disposed of in the regular laboratory trash, provided it is securely sealed and clearly labeled.
-
-
Liquid Waste (Solutions):
-
Small quantities of dilute solutions of this compound may be suitable for drain disposal with copious amounts of water, depending on local regulations. It is imperative to consult and adhere to your institution's and local wastewater disposal regulations before proceeding.
-
For larger volumes or more concentrated solutions, collect the waste in a clearly labeled, sealed container. This container should then be handled by your institution's chemical waste management service.
-
-
Empty Containers:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., ethanol (B145695) or water).
-
The rinsate should be collected and disposed of as liquid chemical waste.
-
Once cleaned, deface the original label on the container and dispose of it with regular laboratory glass or plastic waste.
-
Experimental Protocols
This compound has been utilized in preclinical studies to evaluate its anti-tumor efficacy. Below is a detailed methodology for a key in vivo experiment.
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for assessing the in vivo efficacy of this compound in a mouse xenograft model.[7][8]
1. Cell Culture and Implantation:
-
Human cancer cell lines, such as MDA-MB-231 (breast cancer) or A549 (lung cancer), are cultured under standard conditions.
-
A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a suitable medium) is subcutaneously injected into the flank of immunocompromised mice (e.g., female BALB/cAJcl-nu/nu or NOD.CB17-Prkdcscid/J mice).[7]
2. Tumor Growth and Treatment Initiation:
-
Tumor volume is monitored regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
3. Drug Preparation and Administration:
-
This compound is formulated for intravenous administration. A typical formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]
-
The compound is administered intravenously once daily at a specified dose (e.g., 10 mg/kg or 25 mg/kg) for a defined period (e.g., 14 days).[7][9][10] The control group receives the vehicle only.
4. Efficacy Assessment:
-
Tumor volumes and body weights are measured throughout the study.
-
At the end of the treatment period, tumors are excised, weighed, and may be used for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement (e.g., reduction of H3K9me3 levels).[7]
Quantitative Data from In Vivo Studies:
| Cell Line | Animal Model | Dose and Administration | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-231 | Female NOD.CB17-Prkdcscid/J mice | 10 mg/kg, IV, once daily for 14 days | 42.6% | [9] |
| A549 | Female BALB/cAJcl-nu/nu mice | 25 mg/kg, IV, once daily for 14 days | 60.8% | [9][11] |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of the histone methyltransferase SUV39H2, with an in vitro IC50 of 6.49 nM.[9][10][12] SUV39H2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a key epigenetic mark associated with transcriptional repression.[13] By inhibiting SUV39H2, this compound reduces global H3K9me3 levels, leading to the reactivation of tumor suppressor genes.
Furthermore, SUV39H2 has been implicated in the regulation of several signaling pathways crucial for cancer cell proliferation and survival. Inhibition of SUV39H2 by this compound can modulate these pathways.
Caption: this compound inhibits SUV39H2, leading to downstream effects on gene expression and signaling pathways.
This guide provides a foundational understanding of the safe handling, disposal, and experimental application of this compound. It is crucial for all laboratory personnel to supplement this information with their institution's specific safety and waste management protocols. By fostering a culture of safety and responsibility, researchers can continue to advance scientific knowledge while protecting themselves and the environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sfasu.edu [sfasu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. This compound hydrochloride - TargetMol Chemicals Inc [bioscience.co.uk]
- 13. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling OTS186935
Essential Safety and Handling Guide for OTS186935
This document provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound, a potent inhibitor of the protein methyltransferase SUV39H2. Adherence to these guidelines is essential for ensuring laboratory safety and experimental integrity.
Personal Protective Equipment (PPE) and Safety Precautions
While the Safety Data Sheet (SDS) for this compound hydrochloride states that it is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), it is crucial to follow standard laboratory safety protocols for handling potent small molecule inhibitors.[1] The following personal protective equipment is recommended to minimize exposure and ensure user safety.
Core PPE Requirements:
-
Gloves: Wear two pairs of chemotherapy-rated gloves to prevent skin contact.[2] Gauntlet-style or extended cuff gloves are recommended to protect the wrist area.
-
Gowns: A disposable, low-permeability gown designed to resist chemical permeation is required.[2][3] Gowns should be made of a low dust-retention fabric like high-density polyethylene.[4]
-
Eye Protection: Use tight-fitting, dust-proof safety goggles to protect against airborne particles.[4] If there is a splash risk, a face shield should be worn in addition to goggles.[2]
-
Respiratory Protection: When handling the powdered form of this compound or when aerosolization is possible, a NIOSH-certified N95 respirator or higher is mandatory to prevent inhalation.[1][3] All handling of the solid compound should be performed in a certified chemical fume hood or an appropriate ventilated enclosure.[1]
Safe Handling Practices:
-
Avoid all direct contact with the skin, eyes, and clothing.[1]
-
Do not inhale dust or aerosols.[1]
-
Ensure adequate ventilation at all times.[1]
-
In case of accidental contact, follow the first-aid measures outlined in the SDS immediately.[1]
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound, derived from in vitro and in vivo studies.
| Parameter | Target / Cell Line | Value | Reference(s) |
| Enzymatic IC₅₀ | SUV39H2 | 6.49 nM | [5][6][7][8][9][10] |
| Cell Growth IC₅₀ | A549 (Lung Cancer) | 0.67 μM | [5][6][9][11] |
| In Vivo Efficacy (TGI) | MDA-MB-231 (Breast Cancer) Xenograft | 42.6% | [9][11] |
| In Vivo Efficacy (TGI) | A549 (Lung Cancer) Xenograft | 60.8% | [9][11] |
TGI: Tumor Growth Inhibition
Experimental Protocols and Operational Plans
Storage and Stability
Proper storage is critical to maintain the stability and activity of this compound.
| Solution Type | Storage Temperature | Duration | Notes |
| Stock Solution | -80°C | Up to 6 months | Store in a sealed container, protected from moisture.[5] |
| Stock Solution | -20°C | Up to 1 month | Store in a sealed container, protected from moisture.[5] |
It is recommended to prepare fresh working solutions for immediate use. If a stock solution in water is prepared, it must be sterilized by filtration through a 0.22 μm filter before use.[5]
Protocol for In Vivo Solution Preparation
This protocol provides a method for preparing a 2.08 mg/mL suspended solution of this compound suitable for oral or intraperitoneal injection in animal models.[5]
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (sterile)
Procedure (for 1 mL of working solution):
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 μL of PEG300.
-
Add 100 μL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 μL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 μL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final concentration of the suspended solution will be 2.08 mg/mL. Use promptly after preparation.[5]
Mechanism of Action and Signaling Pathway
This compound is a highly potent inhibitor of SUV39H2, a histone methyltransferase that plays a key role in epigenetic regulation and DNA damage response.[11]
-
SUV39H2 Inhibition: this compound directly inhibits the enzymatic activity of SUV39H2.[7]
-
Reduction of H3K9me3: SUV39H2 is responsible for the trimethylation of Histone H3 at lysine (B10760008) 9 (H3K9me3), a mark associated with transcriptional repression and heterochromatin formation.[9][11] Inhibition by this compound leads to a decrease in global H3K9me3 levels.[11]
-
Regulation of γ-H2AX: SUV39H2 also methylates Histone H2AX, a modification critical for the subsequent phosphorylation of H2AX (to form γ-H2AX) at sites of DNA damage.[9][11] The formation of γ-H2AX is a key step in DNA repair but can also contribute to chemoresistance in cancer cells. By inhibiting SUV39H2, this compound can modulate the production of γ-H2AX, potentially sensitizing cancer cells to DNA-damaging agents.[9]
-
Downstream Effects: The reduction in H3K9me3 can alter gene expression. Additionally, modulation of the DNA damage response can lead to apoptotic cell death in cancer cells.[7] Some studies also suggest SUV39H2 may regulate the Hedgehog signaling pathway, indicating a potential broader impact of its inhibition.[12]
Disposal Plan
All waste materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and used PPE, must be treated as hazardous chemical waste.
Disposal Procedure:
-
Segregation: Collect all this compound-contaminated solid and liquid waste in clearly labeled, sealed, and leak-proof hazardous waste containers. Do not mix with other waste streams unless permitted by institutional guidelines.
-
Inactivation: For liquid waste, chemical inactivation may be an option if a validated institutional protocol exists.
-
Collection and Removal: Follow your institution’s specific procedures for the collection and disposal of chemical waste. This is typically managed by the Environmental Health and Safety (EHS) department.
-
Regulatory Compliance: Ensure all disposal methods comply with local, state, and federal regulations for hazardous waste management.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pogo.ca [pogo.ca]
- 3. gerpac.eu [gerpac.eu]
- 4. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride - TargetMol Chemicals Inc [bioscience.co.uk]
- 9. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Histone methyltransferase SUV39H2 regulates cell growth and chemosensitivity in glioma via regulation of hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
